2-chloro-N-quinolin-5-ylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-quinolin-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXGPGINYWVRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357639 | |
| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121221-08-7 | |
| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-quinolin-5-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-quinolin-5-ylacetamide, a molecule of interest in medicinal chemistry and drug discovery. The document details the chemical properties, a robust synthesis protocol derived from established N-acylation methodologies, and a full suite of characterization techniques essential for verifying the identity, purity, and structure of the compound. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives and related compounds.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the development of new therapeutic agents. The introduction of an N-substituted acetamide group, particularly one bearing a reactive chloro moiety, provides a valuable handle for further chemical modifications, making this compound a key intermediate for the synthesis of more complex molecules.
This guide will focus on the practical aspects of preparing and validating this compound, providing the necessary details for its successful inclusion in a research and development pipeline.
Chemical Properties and Structure
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(quinolin-5-yl)acetamide | Sigma-Aldrich[1] |
| Synonyms | 2-chloro-N-(5-quinolinyl)acetamide | Sigma-Aldrich[1] |
| CAS Number | 121221-08-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₉ClN₂O | Sigma-Aldrich[1] |
| Molecular Weight | 220.66 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of 5-aminoquinoline with chloroacetyl chloride. This is a well-established method for forming amide bonds.[2][3] The reaction typically requires a base to neutralize the hydrochloric acid byproduct and an appropriate solvent.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is based on established procedures for the synthesis of N-aryl acetamides.[2][3]
Materials:
-
5-Aminoquinoline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like potassium carbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminoquinoline (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could hydrolyze the reactive chloroacetyl chloride.
-
Anhydrous Solvent: Essential for the same reason as the inert atmosphere; water will react with the acylating agent.
-
Cooling to 0 °C: The acylation reaction is exothermic. Cooling helps to control the reaction rate and prevent the formation of byproducts.
-
Use of a Base: Triethylamine acts as a scavenger for the HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, the triethylammonium hydrochloride salt, and any other water-soluble impurities.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound and data from similar compounds.[2]
Physical Properties
| Property | Expected Value |
| Melting Point | To be determined experimentally. Solids of similar structure often have sharp melting points. |
| Appearance | Typically a solid, color may vary from off-white to light brown. |
| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and moderately soluble in alcohols. |
Spectroscopic Data
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for identifying the different types of protons in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | s | 1H | -NH- (Amide proton) |
| ~8.8 - 9.0 | dd | 1H | H2 (Quinoline) |
| ~8.4 - 8.6 | d | 1H | H4 (Quinoline) |
| ~7.8 - 8.0 | d | 1H | H8 (Quinoline) |
| ~7.6 - 7.8 | t | 1H | H7 (Quinoline) |
| ~7.4 - 7.6 | dd | 1H | H3 (Quinoline) |
| ~7.3 - 7.5 | d | 1H | H6 (Quinoline) |
| ~4.3 - 4.5 | s | 2H | -CH₂-Cl |
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~165 - 168 | C=O (Amide carbonyl) |
| ~148 - 152 | C8a, C2 (Quinoline) |
| ~134 - 138 | C4, C5 (Quinoline) |
| ~128 - 132 | C7, C8 (Quinoline) |
| ~120 - 125 | C3, C4a, C6 (Quinoline) |
| ~42 - 45 | -CH₂-Cl |
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 - 3400 | N-H stretch (Amide) |
| ~1670 - 1700 | C=O stretch (Amide I) |
| ~1520 - 1570 | N-H bend (Amide II) |
| ~1500 - 1600 | C=C and C=N stretches (Aromatic) |
| ~700 - 800 | C-Cl stretch |
4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 220/222 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| 144 | [M - COCH₂Cl]⁺ |
| 128 | [Quinoline]⁺ |
Experimental Workflow and Validation
A self-validating system is crucial for ensuring the integrity of the synthesized compound. The following workflow illustrates the interconnectedness of the synthesis and characterization steps.
Caption: A typical workflow for the synthesis and validation.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By following the detailed experimental protocol and utilizing the suite of analytical techniques described, researchers can confidently prepare and validate this valuable chemical intermediate. The provided information on the rationale behind the experimental choices and the expected characterization data serves to enhance the reproducibility and reliability of the synthesis, thereby supporting its application in further drug discovery and development endeavors.
References
- Katke, S. A., et al. (2012). Synthesis of Biologically Active 2-chloro-N-alkyl/aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4).
- Gesi, M. R. D., et al. (2007). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2007(14), 34-45.
- Maddila, S., et al. (2020). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Molecules, 25(16), 3594.
- de la Guardia, M., & Armenta, S. (2011). Green Analytical Chemistry: Theory and Practice. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry. John Wiley & Sons.
-
World Health Organization. (2023). Malaria. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11911, 5-Aminoquinoline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6573, Chloroacetyl chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1118, Triethylamine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8754, Dichloromethane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7227, Dioxane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 702, Ethanol. [Link]
- Kaur, M., & Singh, M. (2014). Quinoline: A versatile heterocyclic. International Journal of Pharmaceutical Sciences and Research, 5(5), 1649.
Sources
An In-Depth Technical Guide to 2-Chloro-N-quinolin-5-ylacetamide: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-chloro-N-quinolin-5-ylacetamide. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this bifunctional molecule as a chemical probe or a building block for targeted covalent inhibitors.
Introduction and Molecular Overview
This compound, with the CAS Number 121221-08-7, is a synthetic organic compound that integrates two key chemical motifs: a reactive chloroacetamide group and a quinoline scaffold. This unique combination makes it a molecule of significant interest in medicinal chemistry. The chloroacetamide moiety is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine.[1][2] The quinoline core is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates, and is known to interact with a variety of biological targets.[3]
The strategic placement of the reactive chloroacetamide group on the versatile quinoline ring system provides a powerful tool for the design of targeted covalent inhibitors. These inhibitors can achieve high potency and prolonged duration of action by forming a stable bond with their target protein.[3] This guide will delve into the fundamental properties of this compound to facilitate its effective use in research and development.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, formulation, and application in experimental settings. The available data, including both experimental and predicted values, are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(quinolin-5-yl)acetamide | - |
| Synonyms | 2-chloro-N-(5-quinolinyl)acetamide | |
| CAS Number | 121221-08-7 | |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.66 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not available | |
| Boiling Point | 460.4 °C at 760 mmHg (Predicted) | |
| Density | 1.368 g/cm³ (Predicted) | |
| Flash Point | 232.3 °C (Predicted) | |
| Solubility | Poorly soluble in water; Soluble in solvents like dichloromethane and dimethylformamide (inferred from similar compounds) | [4] |
| Storage | Store at room temperature under an inert atmosphere. |
Synthesis and Reactivity
Synthesis
The synthesis of this compound is typically achieved through the acylation of 5-aminoquinoline with chloroacetyl chloride.[5][6] This is a standard method for the formation of N-aryl acetamides. The reaction involves the nucleophilic attack of the primary amine group of 5-aminoquinoline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the HCl byproduct.[5]
Sources
- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]
- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-chloro-N-quinolin-5-ylacetamide (CAS Number: 121221-08-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-quinolin-5-ylacetamide, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives continue to be explored for novel therapeutic applications. This document details the synthesis, physicochemical properties, safety and handling protocols, and potential applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. The methodologies and insights presented herein are intended to support researchers in the effective utilization of this compound in their discovery and development workflows.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. This structural motif is central to a variety of pharmaceuticals with diverse therapeutic actions, including antimalarial, antibacterial, and anticancer properties. The fusion of a benzene and a pyridine ring imparts a unique electronic and steric character to the quinoline nucleus, allowing for versatile functionalization and the fine-tuning of pharmacological activity.
This compound emerges from this rich chemical space as a valuable building block. The presence of a reactive chloroacetamide group attached to the quinoline core at the 5-position provides a strategic handle for synthetic elaboration. Specifically, the chloroacetamide moiety is a well-known electrophile capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This characteristic makes it a particularly attractive component in the design of covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. Furthermore, the quinoline portion of the molecule can engage in critical non-covalent interactions, such as hydrogen bonding and π-stacking, with target proteins, contributing to binding affinity and selectivity.
This guide will delve into the technical specifics of this compound, providing a foundational understanding for its application in contemporary drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research setting. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 121221-08-7 | |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.66 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature, under inert atmosphere |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling and Storage:
Proper laboratory safety protocols must be strictly adhered to when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[2]
-
Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials.[2] An inert atmosphere is recommended for long-term storage to prevent degradation.[1]
Synthesis and Characterization: A Proposed Protocol
Proposed Synthetic Pathway
The synthesis of this compound proceeds via the nucleophilic acyl substitution of 5-aminoquinoline with chloroacetyl chloride.
Sources
The Ascendant Therapeutic Potential of 2-Chloro-N-quinolin-5-ylacetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. When coupled with a chloroacetamide moiety, a new class of derivatives emerges with significant therapeutic promise, particularly in oncology and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of 2-chloro-N-quinolin-5-ylacetamide derivatives. We will dissect their synthesis, delve into their mechanisms of action, and present detailed protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.
Introduction: The Quinoline-Chloroacetamide Pharmacophore
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer drugs.[1] The introduction of an N-acetamide linker at the 5-position of the quinoline ring, particularly with a reactive chloromethyl group, creates a molecule with a high potential for covalent and non-covalent interactions with biological targets. The 2-chloroacetamide group is a known reactive moiety that can act as an electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, or histidine. This potential for covalent inhibition can lead to enhanced potency and prolonged duration of action.[2]
This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of derivatives based on the this compound core. We will draw upon data from closely related analogues to build a comprehensive picture of their therapeutic potential.
Synthetic Pathways and Characterization
The synthesis of this compound derivatives can be approached through a straightforward and logical two-step process. The key starting materials are 5-aminoquinoline and chloroacetyl chloride.
Proposed Synthetic Protocol:
-
Dissolution: Dissolve 5-aminoquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a solution of chloroacetyl chloride in the same solvent dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Anticancer Activity: A Primary Therapeutic Avenue
Derivatives of the quinoline scaffold have shown significant promise as anticancer agents.[3] While direct studies on this compound are emerging, extensive research on the closely related 2-chloro-N-quinolin-yl-benzamide analogues provides a strong basis for inferring their anticancer potential and mechanism of action.[4]
Antiproliferative Activity
The antiproliferative effects of these compounds are typically evaluated against a panel of human cancer cell lines. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is a key metric.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | HepG2 (Hepatocellular Carcinoma) | Not Specified | [4] |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | SK-OV-3 (Ovarian Cancer) | Not Specified | [4] |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | NCI-H460 (Large Cell Lung Cancer) | Not Specified | [4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [5] |
Note: The table includes data from structurally related compounds to infer the potential activity of this compound derivatives.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Mechanistic studies on analogous compounds suggest a multi-faceted mode of action involving the induction of apoptosis and cell cycle arrest.[4]
-
Cell Cycle Arrest: These derivatives have been shown to induce G2/M phase cell cycle arrest. This is achieved by downregulating key proteins involved in the G2/M transition, such as Cyclin B1, CDK1, and CDC25C. Concurrently, there is an upregulation of tumor suppressor proteins like p53, p21, and p27.[4]
-
Induction of Apoptosis: The compounds can trigger the intrinsic apoptosis pathway. This is characterized by changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases. The modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, is also a key feature.[5]
Caption: Proposed signaling pathway for anticancer activity.
Experimental Protocols for Anticancer Evaluation
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
This technique is used to detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p53, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for anticancer evaluation.
Antimicrobial Potential
Quinoline derivatives have a long history as antimicrobial agents.[6][7] The incorporation of the chloroacetamide moiety may enhance this activity. The evaluation of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, is crucial.
Antibacterial and Antifungal Screening
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based derivatives | E. coli | 100 | [6] |
| Quinoline-based derivatives | S. aureus | Moderate to excellent | [6] |
| Quinoline-based derivatives | B. subtilis | Moderate to excellent | [6] |
| Quinoline-based derivatives | P. aeruginosa | Moderate to excellent | [6] |
| Quinoline-thiazole derivatives | S. aureus | 7.81 | [8] |
| Quinoline-thiazole derivatives | E. coli | 3.91 | [8] |
Note: This table presents data from various quinoline derivatives to indicate the potential antimicrobial spectrum.
Proposed Mechanism of Antimicrobial Action
The mechanism of action for quinoline-based antimicrobials can vary. Some are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9] The chloroacetamide moiety could also contribute by covalently modifying essential bacterial enzymes.
Experimental Protocol for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) Insights
Based on studies of structurally related 2-chloro-N-quinolin-5-yl-benzamide analogs, several key SAR points can be inferred for the this compound scaffold.[6]
-
Quinoline Ring: The quinoline core is essential for activity. Substitutions on the quinoline ring can significantly modulate the biological profile.
-
Amide Linker: The amide bond is a critical hydrogen bonding element that likely interacts with the target protein.
-
2-Chloroacetamide Moiety: The electrophilic nature of the chloroacetamide group is likely crucial for covalent interactions with the target, potentially leading to irreversible inhibition and enhanced potency.
Future Directions and Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutic agents. The preliminary data from analogous compounds strongly suggest potent anticancer and antimicrobial activities. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the quinoline ring to establish a comprehensive SAR. Detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for their advancement as clinical candidates. Furthermore, in vivo efficacy and toxicological studies are necessary to validate their therapeutic potential.
This guide provides a foundational framework for researchers to explore the rich pharmacology of this compound derivatives. The detailed protocols and mechanistic insights presented herein are intended to accelerate the discovery and development of new drugs based on this versatile chemical scaffold.
References
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]
-
PMC - PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]
-
ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]
-
PMC - PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
APJHS. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]
-
NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]
-
Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential. [Link]
-
NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
-
PMC - PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. [Link]
-
The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. [Link]
-
PubMed. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to Speculating and Elucidating the Mechanism of Action of 2-chloro-N-quinolin-5-ylacetamide
Executive Summary
The convergence of privileged scaffolds in medicinal chemistry offers a powerful strategy for the development of novel therapeutics with unique mechanisms of action. The compound 2-chloro-N-quinolin-5-ylacetamide represents a compelling molecular architecture, hybridizing the biologically versatile quinoline core with a reactive chloroacetamide moiety. Quinoline derivatives are well-documented for their diverse anticancer activities, including kinase inhibition, DNA intercalation, and disruption of microtubule dynamics.[1][2][3] Concurrently, the chloroacetamide group is a known covalent warhead, capable of forming irreversible bonds with nucleophilic residues in protein targets, notably cysteine.[4][5] This guide provides a speculative framework for the mechanism of action (MoA) of this compound, postulating three primary hypotheses: covalent kinase inhibition, DNA damage and repair inhibition, and disruption of microtubule dynamics. We present a phased, in-depth experimental strategy designed to systematically investigate these hypotheses, providing detailed protocols and explaining the scientific rationale behind each step. This document serves as a technical roadmap for researchers aiming to deconvolve the therapeutic potential of this promising hybrid molecule.
Introduction: The Rationale of Hybrid Scaffolds
In the landscape of modern drug discovery, the quinoline nucleus is a celebrated heterocyclic scaffold, forming the basis of numerous therapeutic agents with applications ranging from antimalarial to anticancer.[3][6] Its planar structure and nitrogen atom offer key interactions with a multitude of biological targets.[7] Many quinoline-based anticancer agents function by inhibiting critical cellular processes such as signaling cascades driven by protein kinases, DNA replication and repair via topoisomerase inhibition, or cell division through tubulin polymerization disruption.[1][2][8]
The chloroacetamide moiety, on the other hand, belongs to a class of reactive electrophiles frequently employed as "warheads" in targeted covalent inhibitors.[5] Its ability to form a stable covalent bond with sulfhydryl groups of cysteine residues can lead to potent and durable target inhibition, a strategy that has proven successful in overcoming drug resistance and improving therapeutic efficacy.[4]
The synthesis of this compound (CAS 121221-08-7) creates a molecule with dual-function potential.[9] The quinoline core may serve as a recognition element, guiding the molecule to a specific biological target, while the chloroacetamide tail acts as an anchor, forming an irreversible covalent linkage. This whitepaper speculates on the plausible mechanisms stemming from this unique combination and outlines a rigorous, self-validating experimental workflow to elucidate its primary mode of action.
Core Mechanistic Hypotheses
Based on the established pharmacology of its constituent moieties, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.
Hypothesis A: Covalent Kinase Inhibition
Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as EGFR, VEGFR, and Src family kinases, which are often dysregulated in cancer.[1][8] We hypothesize that the quinoline scaffold of this compound binds to the ATP-binding pocket of a susceptible kinase. This initial binding event positions the chloroacetamide warhead in proximity to a non-catalytic cysteine residue, facilitating an irreversible covalent modification and leading to sustained pathway inhibition.
Caption: Proposed pathway for DNA damage and repair inhibition.
Hypothesis C: Disruption of Microtubule Dynamics
Several quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [2]We speculate that this compound could bind to tubulin, possibly at the colchicine-binding site, preventing its polymerization into microtubules. This disruption of the cytoskeleton would arrest mitosis and trigger programmed cell death.
Caption: Proposed pathway for microtubule disruption.
A Phased Experimental Workflow for MoA Elucidation
To systematically test these hypotheses, a multi-phased approach is essential, moving from broad phenotypic effects to specific molecular target identification.
Caption: Phased experimental workflow for MoA elucidation.
Phase 1: Broad Phenotypic Screening
Causality: The initial step is to confirm that the compound has cytotoxic activity and to identify cancer cell types that are particularly sensitive. This provides the foundational data (IC50 values) and the cellular models for all subsequent mechanistic work.
3.1.1 Protocol: Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, K-562 leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [10]2. Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment:
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize data to the vehicle control and fit a dose-response curve using non-linear regression to determine the IC50 value.
Table 1: Hypothetical IC50 Data Presentation
| Cell Line | Cancer Type | IC50 (µM) ± SD |
|---|---|---|
| A549 | Non-Small Cell Lung | 1.2 ± 0.3 |
| K-562 | Chronic Myeloid Leukemia | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 5.6 ± 0.9 |
| HCT116 | Colorectal Carcinoma | 2.1 ± 0.5 |
| HFF-1 | Normal Fibroblast | > 50 |
Phase 2: Cellular Mechanism Analysis
Causality: Once cytotoxicity is confirmed, the next logical step is to determine how the cells are dying. Cell cycle analysis will reveal if the compound causes arrest at a specific phase (e.g., G2/M, as suggested by Hypotheses B and C), while apoptosis assays will confirm if cell death occurs through programmed pathways.
3.2.1 Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed a sensitive cell line (e.g., K-562) in 6-well plates. Treat with the compound at 1x and 3x its IC50 value for 24 and 48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash cells and resuspend in PBS containing RNase A and Propidium Iodide (PI). Incubate for 30 minutes in the dark.
-
Acquisition & Analysis: Analyze DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in G2/M would support Hypotheses B or C. [10] 3.2.2 Protocol: Apoptosis Quantification (Annexin V/7-AAD Assay)
-
Treatment: Treat cells as described in 3.2.1 for 48 hours.
-
Staining: Harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD stain. Incubate for 15 minutes in the dark.
-
Acquisition & Analysis: Analyze cells by flow cytometry. Quantify the populations of viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells. A significant increase in apoptotic populations confirms this mode of cell death.
Phase 3: Molecular Target Deconvolution
Causality: With evidence of a specific cellular phenotype (e.g., G2/M arrest and apoptosis), this phase employs targeted assays to directly test each molecular hypothesis.
3.3.1 Testing Hypothesis A: Kinase Inhibition
-
Protocol: Kinase Panel Screening:
-
Assay: Submit the compound for screening against a broad panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). [8]The assay typically measures residual kinase activity via ATP consumption or phosphopeptide formation.
-
Rationale: This unbiased screen will identify specific kinases that are strongly inhibited, providing direct evidence and prioritizing targets for further validation.
-
-
Protocol: Western Blot for Pathway Modulation:
-
Treatment: Treat a sensitive cell line with the compound at various concentrations for a short duration (e.g., 2-6 hours).
-
Lysis & Blotting: Lyse cells, quantify protein, and perform SDS-PAGE followed by transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against the phosphorylated (active) and total forms of a candidate kinase (identified from the screen) and its key downstream substrates (e.g., p-AKT/AKT, p-ERK/ERK). [10] 4. Rationale: A dose-dependent decrease in the phosphorylation of downstream effectors provides cellular evidence of target engagement and pathway inhibition.
-
3.3.2 Testing Hypothesis B: DNA Damage
-
Protocol: Comet Assay (Single Cell Gel Electrophoresis):
-
Treatment: Treat cells with the compound for 6-24 hours.
-
Procedure: Embed single cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis. DNA fragments (from strand breaks) migrate out of the nucleus, forming a "comet tail."
-
Analysis: Stain DNA with a fluorescent dye and visualize using microscopy. The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
Rationale: This is a direct and sensitive method to visualize DNA strand breaks induced by a compound.
-
-
Protocol: γH2AX Immunofluorescence:
-
Treatment: Treat cells grown on coverslips for various time points.
-
Staining: Fix and permeabilize cells, then stain with an antibody specific for phosphorylated Histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Analysis: Visualize the formation of γH2AX foci in the nucleus using fluorescence microscopy.
-
Rationale: This assay specifically detects the cellular response to DNA double-strand breaks, a highly cytotoxic lesion. [11] 3.3.3 Testing Hypothesis C: Tubulin Disruption
-
-
Protocol: In Vitro Tubulin Polymerization Assay:
-
Assay Setup: Combine purified tubulin protein with a GTP-containing buffer in a 96-well plate.
-
Measurement: Add the compound or a control (paclitaxel for promotion, colchicine for inhibition) and monitor the change in light absorbance or fluorescence at 340 nm over time at 37°C.
-
Analysis: An increase in absorbance indicates polymerization. Inhibition of this increase relative to a DMSO control suggests the compound is a tubulin destabilizer.
-
Rationale: This cell-free assay provides direct evidence of a compound's ability to interfere with tubulin polymerization. [6]* Protocol: Microtubule Network Immunofluorescence:
-
Treatment: Treat cells on coverslips with the compound at its IC50 for 12-24 hours.
-
Staining: Fix and permeabilize cells, then stain with an anti-α-tubulin antibody followed by a fluorescent secondary antibody. Counterstain DNA with DAPI.
-
Analysis: Visualize the microtubule network using fluorescence microscopy. Compare the well-organized filamentous network in control cells to the disrupted, disorganized, or depolymerized state in treated cells.
-
Rationale: This provides visual confirmation of microtubule disruption within the cellular context. [2]
-
Conclusion and Future Directions
This guide outlines a speculative yet scientifically grounded approach to deconvolving the mechanism of action for the hybrid molecule this compound. By integrating the known pharmacological profiles of its quinoline and chloroacetamide components, we have formulated plausible hypotheses centered on covalent kinase inhibition, DNA damage, and microtubule disruption. The proposed phased experimental workflow provides a clear and logical path from broad phenotypic observation to specific molecular target identification.
The results of these investigations will be critical in determining the therapeutic potential of this compound. Positive data for covalent kinase inhibition would position it as a targeted agent, while confirmation of DNA damage or tubulin disruption would classify it as a cytotoxic agent with mechanisms similar to established chemotherapeutics. Ultimately, this structured approach ensures a thorough and efficient evaluation, paving the way for further preclinical development and lead optimization.
References
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
-
Aziz, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
-
Kumar, A., & Kumar, R. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
-
Al-Ostath, R. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30511-30528. [Link]
-
Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Ezell, G. D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]
-
Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
-
Kutsyk, A., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. [Link]
-
Krol, J. W., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
de Oliveira, C. H. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PLoS ONE, 17(6), e0268573. [Link]
-
Ramirez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]
-
Fares, M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Scientific Reports, 10(1), 13538. [Link]
-
Kutsyk, A., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]
-
Szałaj, N., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(20), 7108. [Link]
-
Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 47. [Link]
-
Wagh, R. D., & Bachhav, N. D. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Lee, J., et al. (2018). Inhibitory Effects of Aschantin on Cytochrome P450 and Uridine 5′-diphospho-glucuronosyltransferase Enzyme Activities in Human Liver Microsomes. Molecules, 23(11), 2963. [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 6. ijmphs.com [ijmphs.com]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-N-(quinolin-5-yl)acetamide | 121221-08-7 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Potential Biological Targets for 2-chloro-N-quinolin-5-ylacetamide
Preamble: Decoding the Therapeutic Potential of a Covalent Moiety
In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors represents a powerful modality for achieving high potency and prolonged pharmacodynamic effects.[1][2] The compound 2-chloro-N-quinolin-5-ylacetamide stands as a molecule of significant interest, wedding a quinoline scaffold, a privileged structure in medicinal chemistry known to interact with key protein families, with a chloroacetamide "warhead," an electrophile capable of forming permanent covalent bonds with nucleophilic residues on protein targets.[3][4]
Identifying the specific biological targets of such a compound is paramount. It is the critical step that bridges a molecule's structure to its functional effect, illuminating its mechanism of action, predicting potential therapeutic applications, and preemptively identifying liabilities such as off-target effects.[5][6] This guide eschews a generic, templated approach. Instead, it provides a bespoke, in-depth framework rooted in the fundamental principles of chemical biology and proteomics, tailored specifically to the chemical nature of this compound. We will proceed from a foundational understanding of its reactive potential to the deployment of sophisticated, self-validating experimental workflows designed to reveal its precise molecular partners within the complex milieu of the human proteome.
Section 1: The Chemistry of Covalent Engagement
The therapeutic action of this compound is predicated on its ability to form a stable, covalent adduct with its protein target(s). This reactivity is conferred by the chloroacetamide moiety, a well-characterized electrophile.
The Chloroacetamide Warhead
The chloroacetamide group is a mild electrophile that reacts with nucleophilic amino acid side chains via an SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom alpha to the carbonyl group is rendered electron-deficient, making it susceptible to attack by a nucleophile, which displaces the chlorine atom, a good leaving group. This results in a stable thioether, secondary amine, or ester linkage, effectively and irreversibly inactivating or modulating the target protein's function.
Prioritizing Nucleophilic Targets
The proteome presents a vast array of potential nucleophiles. However, their reactivity is not uniform; it is dictated by factors such as the intrinsic nucleophilicity of the amino acid, its pKa, and its accessibility within the folded protein structure.[7] The primary and secondary potential targets for the chloroacetamide warhead are summarized below.
| Amino Acid | Nucleophilic Group | Typical Reactivity | Resulting Linkage |
| Cysteine | Thiol (-SH) | High (Primary Target) | Thioether |
| Histidine | Imidazole | Moderate | Alkylated Imidazole |
| Lysine | ε-amino (-NH₂) | Moderate to Low | Secondary Amine |
| Methionine | Thioether (-S-CH₃) | Low | Sulfonium Ion |
| Aspartate | Carboxylate (-COO⁻) | Very Low | Ester |
| Glutamate | Carboxylate (-COO⁻) | Very Low | Ester |
| Table 1: Potential Amino Acid Targets for Chloroacetamide Alkylation. The reactivity is highly dependent on the local protein microenvironment, which can significantly lower the pKa of a residue's side chain, enhancing its nucleophilicity.[3][7] |
The quinoline portion of the molecule is not merely a spectator. Its role is to guide the chloroacetamide warhead to a specific binding pocket through non-covalent interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions). This initial reversible binding event dramatically increases the effective concentration of the electrophile near a target nucleophile, driving the kinetics of the covalent reaction and conferring specificity.[1][8] Therefore, we are not searching for randomly accessible cysteines, but rather for those located within binding pockets that have an affinity for the quinoline scaffold.
Section 2: A Strategic Workflow for Target Deconvolution
To empirically identify the targets of this compound, we must employ a strategy that can capture covalent interactions proteome-wide and, critically, distinguish specific, high-occupancy targets from non-specific background binding. The premier methodology for this task is Affinity-Based Protein Profiling (AfBPP), a subset of chemical proteomics.[9][10][11]
The logic of this workflow is to convert our compound of interest into a chemical probe that allows for the selective enrichment and subsequent identification of its binding partners.
A crucial, self-validating component of this workflow is the inclusion of a competitive profiling experiment. Here, a parallel cell culture is pre-incubated with a molar excess of the original, unmodified this compound before the addition of the alkyne-probe. Authentic targets will be occupied by the parent compound, preventing the probe from binding. In the final mass spectrometry analysis, the spectral counts or signal intensity for these true targets will be significantly diminished in the competed sample, providing high confidence in their authenticity.[12][13]
Section 3: Detailed Experimental Protocols
The following protocols are presented with the causality behind each step explained, ensuring a robust and reproducible workflow.
Synthesis of Alkyne-Functionalized Probe
Causality: A terminal alkyne is the handle of choice for bioorthogonal ligation. It is small, minimizing perturbation of the parent molecule's bioactivity, and participates in the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry".[5]
-
Design: Synthesize an analogue of this compound where a non-critical part of the molecule is modified with a short linker terminating in an alkyne (e.g., a propargyl group). The modification site should be chosen based on Structure-Activity Relationship (SAR) data, if available, to avoid disrupting key binding interactions.
-
Synthesis: Standard organic synthesis protocols are used. For example, if modifying the quinoline ring, a precursor with a propargyloxy group could be used in the synthesis cascade.
-
Purification & Characterization: Purify the final probe compound using flash chromatography or HPLC. Confirm its structure and purity (>95%) via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
AfBPP Target Identification in Live Cells
Causality: Performing the initial labeling in live, intact cells ensures that the targets identified are accessible to the compound in a physiological context and that the proteins are in their native conformation and localization.
-
Cell Culture: Culture a relevant human cell line (e.g., HCT116 colon cancer cells, if anticancer activity is hypothesized) to ~80% confluency.
-
Competition & Labeling:
-
Competition Sample: Pre-treat cells with 50 µM of the parent compound (or 100x molar excess over the probe) for 1 hour.
-
Probe-only Sample: Pre-treat cells with vehicle (DMSO) for 1 hour.
-
Add 0.5 µM of the alkyne-probe to all samples and incubate for 2 hours at 37°C.
-
-
Cell Harvest & Lysis:
-
Wash cells three times with cold PBS to remove unbound probe.
-
Harvest cells by scraping into PBS and pellet by centrifugation.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Causality: Lysis under denaturing conditions (SDS in RIPA) exposes the probe-protein adduct while inhibitors prevent protein degradation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of proteome from each sample, add the following click-reaction cocktail: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. Causality: TCEP reduces Cu(II) to the catalytic Cu(I) state, and the TBTA ligand stabilizes it, increasing reaction efficiency.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Enrichment:
-
Add 30 µL of high-capacity streptavidin agarose resin to each sample.
-
Incubate for 1.5 hours at room temperature to allow the biotinylated proteins to bind to the resin.
-
Pellet the resin and discard the supernatant.
-
Wash the resin sequentially with 1% SDS in PBS, 6 M urea, and finally with PBS to remove all non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the washed beads in a buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide) to denature and prepare the captured proteins for digestion.
-
Perform on-bead digestion by adding sequencing-grade trypsin and incubating overnight at 37°C. Causality: Digesting the proteins into peptides allows for analysis by bottom-up proteomics.
-
Collect the supernatant containing the peptides.
-
LC-MS/MS Analysis and Data Interpretation
-
Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap).
-
Protein Identification: Search the resulting spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like MaxQuant or Sequest.
-
Target Prioritization: Identify proteins that are significantly enriched in the probe-only sample compared to the vehicle control and, most importantly, show a significant reduction in abundance (>70%) in the competition sample. These are your high-confidence candidate targets.
Section 4: Orthogonal Validation of Candidate Targets
Mass spectrometry provides a list of candidates; it does not constitute proof. Validation using independent methods is a non-negotiable step for ensuring scientific rigor.
-
Western Blotting: Validate the enrichment of a top candidate (e.g., "Protein X") by running the eluates from the streptavidin pulldown and probing with an antibody specific to Protein X. A strong band should appear in the probe-only lane and be significantly weaker or absent in the competed lane.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells.[14]
-
Treat cells with the parent compound or vehicle.
-
Heat aliquots of the cells to a range of temperatures.
-
Lyse the cells and separate soluble from aggregated protein by centrifugation.
-
Analyze the soluble fraction by Western blot for the candidate protein.
-
Binding of the compound should stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.
-
-
Site-of-Modification Mapping: To definitively prove covalent modification, identify the exact amino acid residue targeted. This is achieved using an advanced mass spectrometry technique called isotopic tandem orthogonal proteolysis (isoTOP-ABPP).[15] This method can pinpoint the specific peptide and, via fragmentation, the exact residue that carries the compound's mass.
-
Functional Assays: If a candidate target has a known function (e.g., it is a kinase), assess the compound's effect on its activity. For a kinase, this would involve an in vitro kinase assay using the purified recombinant protein to determine if this compound inhibits its phosphotransferase activity.
Given the prevalence of quinoline-based kinase inhibitors, a potential target could lie within the human kinome.[4] If a kinase is identified, its role in relevant signaling pathways, such as the PI3K/AKT/mTOR pathway, should be investigated.[16]
Conclusion
This guide outlines a comprehensive, robust, and logically structured strategy for the deconvolution of the biological targets of this compound. By leveraging the inherent reactivity of the chloroacetamide warhead within a sophisticated chemical proteomics framework, it is possible to move from an uncharacterized molecule to a list of high-confidence, validated protein targets. This process, rooted in the principles of covalent inhibition and self-validating experimental design, is the foundational step in translating a promising chemical entity into a potential therapeutic agent. The insights gained will not only elucidate its mechanism of action but also guide its future development and clinical application.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Gong, Y., & Rao, Y. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1339, 29-40. [Link]
-
PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]
-
Zhang, T., Ingold, I., Varfolomeev, E., & Vucic, D. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17444-17454. [Link]
-
Petracca, R., & Stecca, B. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 15(10), 1249. [Link]
-
Tuley, A., & Fast, W. (2018). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 61(19), 8941-8968. [Link]
-
Ghosh, A. K., Samanta, I., & Mondal, A. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(10), 911-929. [Link]
-
Parker, C. G., & Maurais, S. (2019). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 50, 33-40. [Link]
-
Ma, N., Zhang, Z. M., Cheng, K., Lin, L., Zhang, D. M., & Ye, W. C. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2546-2552. [Link]
-
ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]
-
Chen, J., Zhang, X., Liu, J., Meng, W., & Zhang, L. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]
-
Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8. [Link]
-
Zhu, J. Y., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7963-7981. [Link]
-
ResearchGate. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. [Link]
-
ResearchGate. (2018). General schemes of affinity-based protein profiling. [Link]
-
Wallace, M. A., & Fitzgerald, M. C. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1735-1744. [Link]
-
Matthews, J. C., et al. (2019). Discovery of Electrophiles and Profiling of Enzyme Cofactors. Current Protocols in Chemical Biology, 11(1), e58. [Link]
-
ACS Publications. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]
-
Johnson, D. S., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]
-
Parvez, S., et al. (2015). Detection of electrophile-sensitive proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(4), 625-632. [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]
-
Warner, K. D., et al. (2025). Discovery of RNA-Reactive Small Molecules Guides Design of Electrophilic Modules for RNA-Specific Covalent Binders. bioRxiv. [Link]
-
ACS Publications. (2021). Electrophilic Screening Platforms for Identifying Novel Covalent Ligands for E3 Ligases. Biochemistry. [Link]
-
Yoveva, A., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, 1(53). [Link]
-
Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. [Link]
-
Li, X., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6667. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Musumeci, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]
-
Chen, Y. L., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 786-794. [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(29), 18274-18283. [Link]
Sources
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Electrophiles and Profiling of Enzyme Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 2-chloro-N-quinolin-5-ylacetamide in DMSO
An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-quinolin-5-ylacetamide in Dimethyl Sulfoxide (DMSO)
Authored by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound in dimethyl sulfoxide (DMSO). As a critical solvent in drug discovery for creating high-concentration stock solutions, the behavior of a compound in DMSO directly impacts the reliability of screening and pharmacological data.[1] This document synthesizes foundational chemical principles with field-proven experimental protocols to guide researchers, scientists, and drug development professionals. By analyzing the compound's structural motifs—a quinoline core, a chloroacetamide group, and an amide linkage—we predict its physicochemical properties and potential degradation pathways. This guide provides detailed, step-by-step methodologies for the empirical determination of both solubility and stability, complete with workflows for data interpretation and best practices for solution handling and storage.
Introduction: The Compound and the Solvent
This compound is a molecule featuring several key functional groups that define its chemical personality. The quinoline ring system is a common scaffold in medicinal chemistry, while the α-chloro-substituted amide introduces a potentially reactive electrophilic site. Understanding the interplay of these features is crucial for its application in research.
Dimethyl sulfoxide (DMSO) is the universal solvent in early-stage drug discovery, prized for its exceptional ability to dissolve a wide range of organic molecules, both polar and nonpolar.[2][3] However, its utility is not without caveats. The hygroscopic nature of DMSO and its potential to interact with or promote the degradation of dissolved compounds can lead to experimental artifacts, including loss of compound integrity or the emergence of false positives in biological assays.[2][4] Therefore, a proactive and systematic evaluation of a compound's solubility and stability in DMSO is not merely a preliminary step but a cornerstone of robust scientific inquiry.[5]
Predicted Solubility Profile of this compound
The solubility of this compound in DMSO is governed by its molecular structure. The large, aromatic quinoline core contributes to its lipophilicity, while the amide group provides a site for hydrogen bonding. DMSO is a highly polar aprotic solvent, capable of disrupting intermolecular forces and solvating a wide range of functional groups.[6][7]
-
Structural Considerations: The molecule's flat, aromatic surface area suggests favorable interactions with the nonpolar methyl groups of DMSO, while the amide oxygen can act as a hydrogen bond acceptor for any residual water in the DMSO. The nitrogen on the quinoline ring also presents a potential site for interaction.
-
Prediction: Based on these features, this compound is predicted to have moderate to high solubility in anhydrous DMSO. However, its solubility should be empirically determined, as subtle crystal lattice energy effects can significantly impact dissolution.
Table 1: Framework for Experimental Solubility Classification
This table should be populated with experimental data derived from the protocol outlined in Section 3.
| Compound ID | Target Concentration (mM) | Method | Measured Solubility (mM) | Observations (e.g., Precipitation, Color Change) | Solubility Classification |
| This compound | 10 | Visual & ¹H NMR | [Experimental Data] | [Experimental Data] | [High/Moderate/Low] |
| This compound | 50 | Visual & ¹H NMR | [Experimental Data] | [Experimental Data] | [High/Moderate/Low] |
| This compound | 100 | Visual & ¹H NMR | [Experimental Data] | [Experimental Data] | [High/Moderate/Low] |
Experimental Protocol for Solubility Determination
This protocol provides a robust method for determining the solubility of a compound in DMSO, combining visual inspection with quantitative NMR analysis.[2]
Materials and Equipment
-
This compound (solid)
-
Anhydrous deuterated dimethyl sulfoxide (DMSO-d6)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
5 mm NMR tubes
-
NMR spectrometer (≥400 MHz)
Step-by-Step Methodology
-
Prepare a High-Concentration Slurry: Accurately weigh a sufficient amount of the compound (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add Solvent: Add a precise volume of anhydrous DMSO-d6 to create a slurry with a concentration significantly higher than the expected solubility (e.g., 200 mM).
-
Equilibrate: Tightly cap the tube and vortex vigorously for 2 minutes.[8] Sonicate the tube in a water bath for 10-15 minutes.[9] Allow the slurry to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure thermodynamic equilibrium is reached.
-
Isolate Saturated Solution: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.
-
Prepare Sample for Analysis: Carefully transfer a known volume of the supernatant to a new tube, ensuring no solid is disturbed. Dilute this supernatant with a known volume of fresh DMSO-d6 to a concentration suitable for the analytical method (e.g., a 1:100 dilution for NMR analysis).[2]
-
Quantitative Analysis (¹H NMR): Transfer the diluted sample to an NMR tube. Acquire a quantitative ¹H NMR spectrum, including a known internal standard if absolute quantification is desired. The concentration can be determined by comparing the integral of a compound peak to the solvent residual peak or the internal standard.[10]
-
Data Interpretation: The calculated concentration represents the thermodynamic solubility of the compound in DMSO at the specified temperature. Classify the solubility based on the results (e.g., >100 mM = High, 10-100 mM = Moderate, <10 mM = Low).
Solubility Assessment Workflow Diagram
Predicted Stability Profile & Potential Degradation Pathways
The stability of this compound in DMSO stock solutions is a critical concern for maintaining sample integrity over time.[11][12] Several structural features suggest potential liabilities.
-
Amide Bond Hydrolysis: The amide linkage is susceptible to hydrolysis. Although DMSO is aprotic, it is highly hygroscopic, and absorbed water can facilitate this degradation, which may be catalyzed by acidic or basic impurities.[13][14] The stability of the amide bond can be influenced by the electronic properties of the quinoline ring.
-
α-Chloroacetamide Reactivity: The chloroacetamide moiety is a known electrophile and can react with nucleophiles. While DMSO itself is generally unreactive, trace impurities or degradation products could potentially displace the chloride. Furthermore, compounds containing reactive groups like 2-aminothiazoles have shown susceptibility to decomposition in DMSO, highlighting the need for caution with potentially reactive scaffolds.[4]
-
Quinoline Ring Stability: Halogenated quinolines can, in some cases, be unstable in DMSO, leading to hydrolysis and displacement of the halogen.[15] While the chlorine in this compound is not directly on the quinoline ring, this highlights a potential area for investigation.
Table 2: Framework for Experimental Stability Assessment (Purity % over Time)
This table should be populated with data from the protocol in Section 5, with purity typically measured by HPLC peak area percentage.
| Storage Condition | Time = 0 | Time = 1 Week | Time = 1 Month | Time = 3 Months | Degradation Observed? |
| Room Temperature (~25°C) | 100% | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Yes/No] |
| Refrigerated (4°C) | 100% | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Yes/No] |
| Frozen (-20°C) | 100% | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Yes/No] |
| Freeze/Thaw Cycles (x5) | 100% | [Experimental Data] | N/A | N/A | [Yes/No] |
Experimental Protocol for Stability Assessment
This protocol uses a stability-indicating HPLC-UV or LC-MS method to monitor the purity of the compound in a DMSO stock solution over time.[11]
Materials and Equipment
-
High-purity this compound
-
Anhydrous, high-purity DMSO
-
LC-MS or HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Autosampler vials with septa caps
-
Storage locations at controlled temperatures (25°C, 4°C, -20°C)
Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a stock solution of the compound in DMSO at a relevant concentration (e.g., 10 mM). Ensure the compound is fully dissolved. This is your Time = 0 sample.
-
Aliquot Samples: Dispense the stock solution into multiple labeled autosampler vials to avoid contaminating the main stock. Prepare separate sets of aliquots for each storage condition.
-
Initial Analysis (T=0): Immediately analyze one of the freshly prepared aliquots via a developed HPLC or LC-MS method. Record the purity by integrating the peak area of the parent compound.[16]
-
Storage: Place the sets of aliquots at their designated storage conditions: room temperature, 4°C, and -20°C.
-
Freeze-Thaw Study: Subject a separate set of aliquots to a series of freeze-thaw cycles (e.g., freeze at -20°C for >12 hours, then thaw completely at room temperature). Repeat for 5-10 cycles.[11][12]
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. Allow frozen samples to thaw completely and equilibrate to room temperature.
-
Analytical Measurement: Analyze each sample using the same LC-MS/HPLC method established at T=0.
-
Data Analysis: Calculate the purity of the parent compound at each time point, typically as a percentage of the total peak area. A decrease in purity indicates degradation. Use LC-MS to identify the mass of any new peaks, which correspond to degradation products.
Stability Assessment Workflow Diagram
Data Interpretation & Best Practices for Handling
-
Solubility: If the measured solubility is lower than the desired stock concentration, the stock solution will be a suspension, leading to inaccurate concentrations in downstream assays. In such cases, a lower stock concentration must be used.
-
Stability: A loss of purity greater than 5-10% over the course of a typical screening campaign duration is a significant concern. If degradation is observed at room temperature, stock solutions should be stored frozen (-20°C or -80°C).[2] If significant degradation occurs even when frozen or after freeze-thaw cycles, fresh solutions should be prepared immediately before use for every experiment.
-
Best Practices:
-
Always use high-purity, anhydrous DMSO to minimize water-mediated degradation.[2]
-
Store DMSO stock solutions in tightly sealed containers at low temperatures (-20°C or -80°C) to minimize water absorption and slow chemical reactions.[2][4]
-
Avoid repeated freeze-thaw cycles by creating small, single-use aliquots of the main stock solution.[11]
-
If instability is confirmed, consider alternative aprotic solvents for stock preparation, though this may have downstream compatibility implications for assays.
-
Conclusion
While this compound is predicted to have adequate solubility in DMSO for most drug discovery applications, its chemical structure contains moieties susceptible to degradation. The chloroacetamide and amide functionalities warrant a careful, empirical investigation of the compound's stability over time and under various storage conditions. The protocols and frameworks provided in this guide offer a robust, self-validating system for generating reliable data on the solubility and stability of this compound. Adherence to these methodologies and best practices will ensure the integrity of stock solutions, leading to more accurate and reproducible results in all subsequent biological and chemical assays.
References
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
- J-Stage. Solvent Effect of Dimethyl Sulfoxide on Alkaline Hydrolysis of Amide.
- PubMed Central (PMC). (n.d.). Weak Interactions in Dimethyl Sulfoxide (DMSO)
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso.
- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
- Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions.
- Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
- ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B.
- PubMed Central (PMC). (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
- Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry.
- ResearchGate. (n.d.). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols.
- PubMed Central (PMC). (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 13. Solvent Effect of Dimethyl Sulfoxide on Alkaline Hydrolysis of Amide [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling of 2-chloro-N-quinolin-5-ylacetamide: A Case Study in Kinase Interaction Analysis
Foreword
The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery. In silico modeling provides an indispensable toolkit for predicting, analyzing, and optimizing the interactions between small molecules and their biological targets at an atomic level. This guide focuses on a representative molecule, 2-chloro-N-quinolin-5-ylacetamide[1], to delineate a comprehensive computational workflow. This molecule is of particular interest due to its composite structure: a quinoline core, which is a privileged scaffold in numerous kinase inhibitors[2][3][4], and a chloroacetamide moiety, a reactive electrophile known to engage in covalent interactions with nucleophilic residues like cysteine[5].
This document is structured not as a rigid protocol but as a logical journey, guiding the researcher from initial target selection through to sophisticated binding free energy calculations. Each step is presented with both the "how"—the technical methodology—and the "why"—the scientific rationale that underpins procedural choices. Our case study will focus on a protein kinase target, a therapeutically significant class of enzymes, to provide a tangible and relevant context for the described methodologies.
Part 1: Foundational Steps: Target Selection and System Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is the most critical aspect of the entire workflow, as errors introduced here will propagate through all subsequent calculations.
Rationale for Target Selection: The Case for Protein Kinases
The quinoline scaffold is a well-established pharmacophore that frequently interacts with the ATP-binding site of protein kinases[2][6]. Its planar, aromatic structure is adept at forming key hydrogen bonds and pi-stacking interactions with the hinge region of the kinase domain. Given this precedent, protein kinases represent a high-probability target class for this compound. For this guide, we will use Src kinase as our model receptor, a well-characterized non-receptor tyrosine kinase and a prominent cancer drug target with numerous high-resolution crystal structures available in the Protein Data Bank (PDB).
Ligand Preparation: From 2D Structure to 3D Model
A high-quality, energetically minimized 3D structure of the ligand is a prerequisite for accurate modeling.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical sketcher software (e.g., ChemDraw) or obtained from databases like PubChem. The SMILES string is ClCC(=O)Nc1cccc2cccnc12.
-
Convert to 3D: Use a program like Open Babel or the builder tools within molecular modeling suites (e.g., Avogadro, Maestro) to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF). This step is crucial to relieve any steric strain and find a low-energy conformation.
-
Assign Partial Charges: Accurate partial charges are vital for calculating electrostatic interactions. For novel molecules, charges are typically calculated using quantum mechanics (e.g., with Gaussian or GAMESS) following a protocol like RESP or AM1-BCC.
-
Save in Appropriate Format: Save the final, prepared ligand structure in a .mol2 or .pdbqt format for use in docking software.
Causality Insight: An unminimized ligand structure may possess unnaturally high internal energy, leading to distorted geometries and preventing the docking algorithm from finding a realistic binding pose. The choice of charge model (e.g., AM1-BCC) is a balance between computational speed and accuracy, providing a robust charge distribution for subsequent molecular mechanics calculations.
Receptor Preparation: Curating the Macromolecule
Crystal structures from the PDB are not ready for immediate use; they are static snapshots that often contain experimental artifacts and lack information required by simulation force fields.
Experimental Protocol: Receptor Preparation
-
Download Structure: Obtain the crystal structure of Src Kinase from the RCSB PDB (e.g., PDB ID: 2SRC).
-
Initial Cleanup: Remove all non-essential components from the PDB file, including co-crystallized ligands (unless being used for validation), solvent molecules (e.g., water, glycerol), and any ions not critical for structural integrity.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like HADDOCK, AutoDock Tools, or the Protein Preparation Wizard in Schrödinger Suite[7][8]. This step is critical as it determines the protonation states of ionizable residues (Asp, Glu, Lys, Arg, His).
-
Assign Atomic Charges and Radii: Assign parameters from a chosen force field (e.g., CHARMM36, AMBER). This process attributes a charge and van der Waals radius to every atom in the protein.
-
Handle Missing Residues/Atoms: Some PDB structures have missing loops or side chains. These must be modeled in using tools like Modeller or Prime.
-
Save Processed Structure: Save the final, clean receptor structure in a .pdb or .pdbqt file.
Trustworthiness Check: The protonation state of histidine residues can be ambiguous. It is best practice to computationally predict their pKa or visually inspect the hydrogen-bonding network in the binding site to determine the most likely protonation state (HID, HIE, or HIP). Incorrect assignment can abolish or create fictitious hydrogen bonds, leading to flawed results.
Part 2: Predicting Binding Modes with Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity)[9][10][11]. It functions as a computational "search and score" methodology.
The Docking Workflow: A Conceptual Overview
The process involves defining a search space on the receptor, allowing the ligand to explore various conformations within that space, and using a scoring function to rank the resulting poses.
Caption: Workflow for a typical molecular docking experiment.
Step-by-Step Docking Protocol (Non-Covalent)
This protocol uses the widely accessible AutoDock Vina software as an example[12].
-
Prepare PDBQT Files: Convert the prepared ligand (.mol2) and receptor (.pdb) files into the .pdbqt format using AutoDock Tools. This format includes atomic charges, atom types, and information on rotatable bonds for the ligand.
-
Define the Binding Site: Identify the ATP-binding site of Src kinase. This can be done by referring to the location of a co-crystallized inhibitor in a reference PDB structure.
-
Generate Grid Box: Create a configuration file that specifies the center and dimensions (in Ångströms) of a grid box that encompasses the entire binding site.
-
Expertise Insight: The grid box should be large enough to allow the ligand to rotate freely but not so large that it wastes computational time searching irrelevant space. A margin of 5-10 Å around the known binding site is a good starting point.
-
-
Run Vina: Execute the Vina command, providing the receptor, ligand, and configuration file as input. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
Analyze Output: The output file (output.pdbqt) will contain multiple predicted binding poses (typically 9-10), ranked by their calculated binding affinity in kcal/mol. The log file contains the affinity values for each pose.
Special Consideration: Covalent Docking
The presence of the electrophilic chloroacetamide warhead necessitates consideration of covalent bond formation, likely with a cysteine residue in the binding site. Standard docking algorithms do not model this.
-
Mechanism: The chloroacetamide can undergo a nucleophilic attack by the thiolate side chain of a cysteine residue, forming a stable thioether bond and permanently inactivating the enzyme.
-
Methodology: Specialized covalent docking protocols are required. These workflows first perform a non-covalent search to place the ligand correctly, then identify a nearby cysteine, and finally model the covalent bond formation and score the resulting complex. Software like CovDock (Schrödinger), AutoDock-Covalent, and others are designed for this purpose.
Docking Results and Interpretation
The primary outputs are the binding poses and their scores. These must be analyzed critically.
Table 1: Example Docking Results for this compound against Src Kinase
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Non-Covalent) |
|---|---|---|
| 1 | -9.2 | Met341 (Hinge), Leu273, Val281, Ala390 |
| 2 | -8.9 | Met341 (Hinge), Thr338, Glu310 |
| 3 | -8.5 | Leu393, Val281, Lys295 |
-
Pose Analysis: The top-ranked pose should be visually inspected using software like PyMOL or Chimera. Look for chemically sensible interactions. For a kinase inhibitor, a hydrogen bond between the quinoline nitrogen and the backbone of the hinge region residue (Met341 in Src) is a hallmark of a canonical binding mode.
-
Affinity Score: The binding affinity score is an estimation. While useful for ranking different ligands, the absolute value should be treated with caution. Lower (more negative) values indicate stronger predicted binding.
Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulation
Docking provides a static picture. MD simulation introduces temperature, pressure, and solvation, allowing us to observe the behavior of the protein-ligand complex over time and assess the stability of the docked pose[9][13].
MD Simulation Workflow
An MD simulation involves a series of steps to prepare the system and then simulate its evolution over a period of nanoseconds.
Caption: The sequential stages of a protein-ligand MD simulation.
Step-by-Step MD Protocol (using GROMACS)
This protocol outlines the key steps using the GROMACS simulation package, a powerful and widely used open-source engine[13][14][15][16].
-
System Preparation:
-
Force Field: Choose a force field (e.g., CHARMM36 for protein, CGenFF for the ligand).
-
Topology Generation: Create a topology file for the protein (pdb2gmx) and generate topology and parameter files for the ligand using a server like the CGenFF server.
-
Combine and Solvate: Merge the protein and ligand coordinates and topologies. Create a simulation box (e.g., cubic or dodecahedron) and fill it with a chosen water model (e.g., TIP3P).
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is essential for many long-range electrostatics algorithms like Particle Mesh Ewald (PME)[13].
-
-
Energy Minimization: Run a steep descent or conjugate gradient energy minimization to relax the system and remove any bad contacts or steric clashes introduced during setup.
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100-200 ps). This allows the solvent to equilibrate around the solute while the protein and ligand are typically restrained.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 500-1000 ps). This ensures the system reaches the correct density.
-
-
Production MD: Run the simulation for the desired length of time (e.g., 50-100 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Part 4: Quantitative Analysis and Binding Free Energy Calculation
The raw trajectory from the MD simulation is a treasure trove of data that can be mined for insights into the stability, dynamics, and energetics of binding.
Trajectory Analysis: Assessing Stability
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the simulation has reached equilibrium and the ligand is stably bound. A continuously rising RMSD suggests the ligand may be dissociating.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue. This highlights flexible regions of the protein (e.g., loops), which will show high RMSF values, and stable regions (e.g., alpha-helices, beta-sheets), which will show low values.
Binding Free Energy Estimation: MM/PBSA and MM/GBSA
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its Generalized Born (MM/GBSA) variant are popular "end-point" methods to estimate the free energy of binding from MD trajectories[17][18][19][20]. They offer a good compromise between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy perturbation[17][21].
The core principle is to calculate the free energy difference: ΔG_binding = G_complex - (G_receptor + G_ligand)
Each term (G) is calculated as: G = E_MM + G_solvation - TΔS
Where:
-
E_MM: Molecular mechanics energy (van der Waals + electrostatic).
-
G_solvation: Solvation free energy (polar + non-polar).
-
TΔS: Conformational entropy (often omitted due to high computational cost and potential for error, yielding a relative binding energy).
MM/PBSA Calculation Workflow
Caption: Conceptual workflow for MM/PBSA binding free energy calculation.
Table 2: Example MM/PBSA Decomposition for Src-Ligand Complex
| Energy Component | Average Contribution (kcal/mol) | Role in Binding |
|---|---|---|
| ΔE_van_der_Waals | -45.5 | Favorable; driven by shape complementarity. |
| ΔE_electrostatic | -28.2 | Favorable; driven by H-bonds and polar contacts. |
| ΔG_polar_solvation | +55.8 | Unfavorable; cost of desolvating polar groups. |
| ΔG_nonpolar_solvation | -6.1 | Favorable; driven by the hydrophobic effect. |
| ΔG_binding (no entropy) | -24.0 | Overall predicted binding free energy. |
Data Interpretation: The decomposition of the binding free energy provides powerful insights. In this example, the binding is strongly driven by both van der Waals and electrostatic interactions, while the main penalty is the cost of removing the polar ligand and binding site groups from the water solvent.
Conclusion
This guide has outlined a multi-stage in silico workflow for investigating the interactions of this compound with a model protein kinase target. By progressing from static molecular docking to dynamic MD simulations and culminating in binding free energy calculations, researchers can build a comprehensive, atomistic model of molecular recognition. This integrated approach allows for the generation of robust, testable hypotheses regarding binding modes, interaction stability, and the energetic drivers of affinity. The insights gained from such studies are invaluable for guiding lead optimization, explaining structure-activity relationships, and ultimately accelerating the discovery of new therapeutic agents.
References
-
Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
-
Zahra, A. A., & El-Damasy, A. K. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
-
Bibi, S., & Kamal, M. A. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. MDPI. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Zahra, A. A., & El-Damasy, A. K. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed. [Link]
-
Schultes, S., et al. (2010). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]
-
Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]
-
Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
-
Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
-
Bioinformatics Review. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
OpenFE-Gromacs Documentation. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
-
Ralhan, K., Iyer, K. A., & Agarwal, S. (2023). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]
-
Hou, T., & Wang, J. (2008). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]
-
KBbox: Methods. Small Molecule Docking. KBbox. [Link]
-
CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]
-
Bonvin Lab. Small molecule docking. Bonvin Lab. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. LibreTexts. [Link]
-
University of Cambridge. Session 4: Introduction to in silico docking. University of Cambridge. [Link]
-
Kuntsevytė, L., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. ScienceRise: Pharmaceutical Science. [Link]
-
Winter, M., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine. [Link]
-
Ghorab, M. M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]
-
El-Naggar, M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Scientific Reports. [Link]
-
Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao. [Link]
-
Staszewska-Krajewska, O., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
-
Al-Amiery, A. A. (2012). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link]
-
Ward, R. A., et al. (2019). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Chemical Biology. [Link]
Sources
- 1. 2-Chloro-N-(quinolin-5-yl)acetamide | 121221-08-7 [sigmaaldrich.com]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. Protein-Ligand Complex [mdtutorials.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peng-lab.org [peng-lab.org]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
The Medicinal Chemistry of Quinoline Acetamide Derivatives: A Literature Review
An In-depth Technical Guide
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] When functionalized with an acetamide moiety, the resulting quinoline acetamide derivatives exhibit a remarkable breadth of biological activities, positioning them as highly promising candidates for drug development. This technical guide provides a comprehensive review of the current literature, delving into the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of these compounds. We explore their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, elucidating the underlying mechanisms of action.[3][4][5][6] Detailed experimental protocols for synthesis and biological evaluation are provided, alongside graphical summaries of key pathways and workflows to offer researchers and drug development professionals a thorough and actionable understanding of this versatile chemical class.
Introduction: A Tale of Two Moieties
The fusion of a benzene and a pyridine ring gives rise to the quinoline scaffold, a heterocyclic aromatic compound first isolated from coal tar in 1834.[2] Its derivatives, both natural and synthetic, have demonstrated a wide spectrum of therapeutic effects, including antimalarial, anticancer, and antibacterial properties.[1][7][8] The versatility of the quinoline nucleus allows medicinal chemists to modify its structure to fine-tune its pharmacological profile.[9]
The acetamide group (-NHC(O)CH₃) is a simple yet powerful functional moiety in drug design. It can act as a crucial hydrogen bond donor and acceptor, enhancing interactions with biological targets. Furthermore, it often serves as a flexible linker to connect the quinoline core to other pharmacophoric elements, influencing solubility, stability, and bioavailability.[10] The strategic combination of the quinoline scaffold with the acetamide group has yielded a rich library of derivatives with significant therapeutic potential across multiple disease areas.
Synthetic Strategies for Quinoline Acetamide Derivatives
The synthesis of quinoline acetamide derivatives typically involves a two-stage process: the initial construction of the core quinoline ring, followed by the introduction of the acetamide side chain.
Construction of the Quinoline Core
Classic named reactions remain fundamental to quinoline synthesis. These include:
-
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][11]
-
Doebner-von Miller Reaction: A reaction involving an α,β-unsaturated carbonyl compound with an aniline.[12]
-
Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12][13]
-
Combes Synthesis: The acid-catalyzed condensation of anilines with β-diketones.[2][11]
Modern methodologies, including multicomponent reactions (MCRs), have also been developed to provide efficient, atom-economical routes to diverse quinoline scaffolds.[14]
Introduction of the Acetamide Moiety
A common and straightforward method to introduce the acetamide functionality involves a two-step sequence starting from a hydroxy- or amino-quinoline precursor. This typically involves an initial reaction with an α-halo acetyl halide (e.g., chloroacetyl chloride) to form an intermediate, which is then reacted with a primary or secondary amine.
Detailed Experimental Protocol: Synthesis of N-(quinolin-8-yl)acetamide
This protocol is adapted from methodologies described for the synthesis of N-(quinolin-8-yl)acetamide derivatives.[15]
Objective: To synthesize N-(quinolin-8-yl)acetamide from 8-aminoquinoline.
Materials:
-
8-Aminoquinoline
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (1.0 eq) in pyridine (10 volumes).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-(quinolin-8-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Therapeutic Applications and Mechanistic Insights
Quinoline acetamide derivatives have been extensively investigated for a wide range of therapeutic applications, owing to their ability to interact with diverse biological targets.
Anticancer Activity
These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][16]
-
Mechanism of Action: A notable study demonstrated that a series of 4-aminoquinoline derivatives could trigger apoptosis in colorectal cancer cells. The lead compound, 10g (7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine), was found to activate the transcriptional activity of the p53 tumor suppressor protein.[17] This leads to the upregulation of the pro-apoptotic protein Bax, which in turn induces mitochondrial-mediated apoptosis.[17]
-
Structure-Activity Relationship (SAR): SAR studies have provided critical insights for optimizing anticancer potency. For 4-aminoquinoline derivatives, it was found that:
| Compound Class | Cancer Cell Lines | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-thio-N-thiazolyl-acetamide-triazino-quinazoline | Colon, Melanoma, Ovarian | Micromolar range | [18] |
| 4-amino-7-alkoxyquinoline | HCT116, SW480, HT29 | < 1.0 | [17] |
| N-(4-acetyl-1,3,4-thiadiazol-2-yl)-acetamides | Various | Not specified | [3] |
Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, and quinoline acetamides represent a promising avenue for new antimicrobial agents.[9] They have shown activity against bacteria, fungi, and mycobacteria.[9][19]
-
Mechanism of Action: While diverse, a key mechanism for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[20] This leads to a bactericidal effect.
-
Antitubercular Activity: Significant progress has been made in developing these derivatives against Mycobacterium tuberculosis (MTB). A series of 2-(quinoline-4-yloxy)acetamide-based agents were found to have potent bacteriostatic effects on the intracellular growth of the MTB H37Rv strain, with MIC values as low as 0.3 µM.[9] Another study on N-(quinolin-8-yl)acetamide derivatives also demonstrated promising anti-tubercular activity, with a lead compound showing an MIC of 6.25 µg/mL.[15]
| Compound Class | Target Organism | MIC | Reference |
| 2-(quinoline-4-yloxy)acetamide | M. tuberculosis H37Rv | 0.3 - 1.8 µM | [9] |
| N-(quinolin-8-yl)acetamide | M. tuberculosis H37Rv | 6.25 µg/mL | [15] |
| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 µg/mL | [9] |
| 2-sulfoether-4-quinolone | S. aureus, B. cereus | 0.8 - 1.61 µM | [9] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been developed as anti-inflammatory agents targeting enzymes like cyclooxygenase (COX).[4] The acetamide (or more broadly, carboxamide) moiety is often critical for this activity.
-
Mechanism of Action: SAR studies have shown that the nature and position of substituents on the quinoline ring dictate target specificity. For instance, quinolines with a carboxamide moiety have been shown to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation, while those with a carboxylic acid group tend to show COX inhibition.[4] Certain amino-acetamide derivatives have also been developed as inhibitors of ADAMTS-5 for the treatment of osteoarthritis.[1]
Neuroprotective Activity
Quinoline acetamides are being explored as multi-target agents for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22]
-
Mechanism of Action: The pathology of these diseases is multifactorial, involving oxidative stress, neuroinflammation, and protein aggregation. Quinoline-based compounds have been designed to act as antioxidants and inhibitors of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6][21][23] This multi-target approach is considered an attractive strategy for developing effective treatments.[6]
Key Methodologies in Drug Discovery
The evaluation of new chemical entities requires robust and validated assays. The cytotoxicity assay is a fundamental first step in the assessment of potential anticancer agents.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of a quinoline acetamide derivative against a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 human colorectal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Future Perspectives and Conclusion
The quinoline acetamide scaffold is a remarkably versatile and fruitful platform in medicinal chemistry. The extensive body of literature demonstrates its potential to yield potent lead compounds against a wide array of diseases, from cancer and infectious diseases to inflammatory and neurodegenerative disorders.[24][25][26]
Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing selectivity for specific targets (e.g., a particular kinase or microbial enzyme) to minimize off-target effects and improve the therapeutic index.
-
Overcoming Resistance: Designing novel derivatives that can circumvent known drug resistance mechanisms, particularly in cancer and infectious diseases.
-
Multifunctional Ligands: Further exploring the design of single molecules that can modulate multiple targets, a particularly relevant strategy for complex diseases like Alzheimer's.[6]
-
Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic properties of promising lead compounds.
References
-
Kaur, K., Kumar, V., Sharma, A. K., & Gupta, G. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Journal of Chemistry, 11(1), 1-38. [Link]
-
Patel, R., Patel, M., & Shaikh, M. S. (2021). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate. [Link]
-
Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Tahir, K. E., & Al-Obaid, A. M. (2014). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 22(19), 5299-5313. [Link]
-
Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Pharmaceuticals, 10(4), 87. [Link]
-
Chavan, N. D., & Chavan, S. D. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20. [Link]
-
Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2049-2065. [Link]
-
Kothayer, H., Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., & Romero, D. G. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2049-2065. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. Saudi Pharmaceutical Journal, 25(6), 888-895. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal chemistry, 12(3), 275-284. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 13(10), 1461-1470. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]
-
Ball, M. R., & Kastrinsky, D. B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Kaur, R., & Kumar, S. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 5584-5607. [Link]
-
Sharma, P., Kaur, K., Chawla, A., & Singh, R. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2626-2636. [Link]
-
Wang, Y., Palmer, M., & You, Z. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(10), 1011-1016. [Link]
-
Azar, M. I., Al-Sanea, M. M., & El-Gamal, M. I. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
-
Sharma, A., Kumar, V., & Singh, R. K. (2022). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Publication and Reviews, 3(6), 1435-1443. [Link]
-
Unknown Author. (n.d.). Synthesis of Quinoline and derivatives. Academia.edu. [Link]
-
da Silva, A. F., de Oliveira, B. G., & de Andrade, J. C. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 18(S9), e067817. [Link]
-
Unknown Author. (2021). Synthesis of new quinoline derivatives as antimicrobial agents. Africa Research Connect. [Link]
-
Chavan, N. D., & Chavan, S. D. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 14(1), 1-20. [Link]
-
Gupta, H. (2023). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Sharma, P. C., & Jain, T. (2010). Quinoline: A versatile heterocyclic. Journal of Heterocyclic Chemistry, 47(3), 491-502. [Link]
-
Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Kumar, A., & Kumar, R. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(42), 8485-8511. [Link]
-
Selič, L., & Stojan, J. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(21), 5022. [Link]
-
Cao, R., Chen, Z., & He, W. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European journal of medicinal chemistry, 162, 453-465. [Link]
-
Sahu, S., Srivastava, S., & Gupta, S. K. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]
-
Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Galano, A., & Hernández-Ayala, L. F. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]
-
de Paula, C. F., & da Silva, J. (2007). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Journal of Molecular Structure: THEOCHEM, 806(1-3), 209-215. [Link]
-
Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Gupta, S. P. (1981). [Quantitative structure-activity relationship of quinoline derivatives]. Arzneimittel-Forschung, 31(1), 1-4. [Link]
-
Kumar, A., & Kumar, R. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. Scilit. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Semantic Scholar. [Link]
Sources
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrj.org [chemrj.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. du.edu.eg [du.edu.eg]
- 14. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ijrpr.com [ijrpr.com]
- 17. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. africaresearchconnects.com [africaresearchconnects.com]
- 20. mdpi.com [mdpi.com]
- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benthamscience.com [benthamscience.com]
Methodological & Application
Application Note & Synthesis Protocol: Facile Synthesis of 2-chloro-N-quinolin-5-ylacetamide
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-quinolin-5-ylacetamide from 5-aminoquinoline. Quinoline derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, a step-by-step experimental workflow, critical safety precautions, and methods for analytical characterization of the final product. By explaining the causality behind each procedural step, this document aims to equip scientists with the expertise to reliably execute and adapt this important synthetic transformation.
Introduction: Significance and Application
The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications as antibacterial, anticancer, and anti-inflammatory drugs.[1] The N-acylation of aminoquinolines is a fundamental synthetic strategy to introduce diverse functional groups, enabling the exploration of new chemical space and the development of novel bioactive molecules. The target molecule, this compound, serves as a versatile intermediate. The reactive chloro-acetyl group provides a handle for subsequent nucleophilic substitution reactions, making it a valuable building block for constructing more complex molecular architectures and compound libraries for high-throughput screening.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of 5-aminoquinoline, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A tertiary amine base, such as triethylamine, is used as an acid scavenger to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[3]
Reaction:
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 5-aminoquinoline attacks the carbonyl carbon of 2-chloroacetyl chloride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
-
Deprotonation: Triethylamine deprotonates the positively charged nitrogen atom, yielding the final amide product and triethylammonium chloride.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | MW ( g/mol ) | Purity | Supplier |
| 5-Aminoquinoline | C₉H₈N₂ | 144.17 | ≥98% | Standard Supplier |
| 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Standard Supplier |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Standard Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | Standard Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard Supplier |
| Hexanes | C₆H₁₄ | - | ACS Grade | Standard Supplier |
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Filtration apparatus (Büchner funnel)
CRITICAL SAFETY PRECAUTIONS
2-Chloroacetyl chloride is highly toxic, corrosive, and water-reactive. It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract. [4][5][6]
-
Handling: All manipulations involving 2-chloroacetyl chloride must be performed in a certified chemical fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[4]
-
Reactivity: It reacts violently with water, alcohols, amines, and bases, liberating toxic hydrogen chloride gas.[4][6] Ensure all glassware is scrupulously dried before use. Never add water directly to the reagent.[5]
-
Spills: In case of a small spill, absorb with dry earth, sand, or another non-combustible material.[5] For larger spills, evacuate the area and call for emergency assistance.
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Detailed Experimental Protocol
This protocol is based on established methods for the acylation of aromatic amines.[9][10]
Reaction Setup
-
Prepare the Amine Solution: To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 5-aminoquinoline (1.0 eq, e.g., 1.44 g, 10.0 mmol).
-
Add Solvent and Base: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture until the 5-aminoquinoline is fully dissolved. Add triethylamine (TEA, 1.2 eq, e.g., 1.67 mL, 12.0 mmol).
-
Scientist's Note: Anhydrous solvent is critical to prevent the violent reaction of 2-chloroacetyl chloride with water. TEA acts as an acid scavenger, and a slight excess ensures complete neutralization of the HCl byproduct.
-
-
Cool the Reaction: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0-5 °C. An inert atmosphere (N₂ or Ar) is recommended to prevent moisture from entering the reaction.
-
Scientist's Note: Cooling is essential to control the exothermic nature of the acylation, minimizing the formation of potential side products.
-
Addition of Acylating Agent
-
Prepare the Acyl Chloride Solution: In a separate dry flask, prepare a solution of 2-chloroacetyl chloride (1.1 eq, e.g., 0.98 mL, 11.0 mmol) in anhydrous DCM (10 mL).
-
Slow Addition: Transfer the 2-chloroacetyl chloride solution to a dropping funnel. Add the solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Scientist's Note: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.
-
Reaction and Monitoring
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitor by TLC: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). Spot the starting material (5-aminoquinoline) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
Workflow and Purification
The following diagram outlines the complete workflow from reaction to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Workup Procedure
-
Quench Reaction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of water.
-
Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Scientist's Note: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) using a rotary evaporator to yield the crude product.
Purification
The crude product, a solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Characterization of Final Product
The identity and purity of the synthesized this compound (CAS: 121221-08-7, MW: 220.66 g/mol )[11] should be confirmed by standard analytical techniques.
-
Appearance: Expected to be a solid.
-
Melting Point (MP): Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the quinoline ring protons, a singlet for the -CH₂- group, and a broad singlet for the amide N-H proton.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon (around 165 ppm) and the carbons of the quinoline ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 220 and a characteristic [M+2]+ peak at m/z 222 with an intensity of approximately one-third of the [M]+ peak, confirming the presence of a single chlorine atom.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet glassware or solvent. 2. Inactive 2-chloroacetyl chloride (hydrolyzed). 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use fresh anhydrous solvent. 2. Use a fresh bottle of 2-chloroacetyl chloride. 3. Re-run the reaction ensuring the correct stoichiometry of TEA. |
| Multiple Products on TLC | 1. Reaction temperature too high. 2. Di-acylation of the amine. | 1. Maintain the reaction temperature at 0-5 °C during the addition of the acyl chloride. 2. Ensure no more than 1.1 equivalents of the acyl chloride are used. |
| Product Fails to Crystallize | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities. | 1. Try a different solvent system or add a co-solvent (e.g., hexanes) to reduce solubility. 2. Purify the crude product by column chromatography before attempting recrystallization. |
Conclusion
This application note provides a reliable and robust protocol for the synthesis of this compound. By adhering to the detailed procedural steps and rigorous safety precautions, researchers can confidently prepare this valuable synthetic intermediate. The outlined methods for purification and characterization ensure the final product meets the high standards required for subsequent applications in pharmaceutical research and drug development.
References
-
Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Available at: [Link]
-
Yufeng. Chloroacetyl Chloride Safety Information. Available at: [Link]
- Kovalenko, S. et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science.
-
The Royal Society of Chemistry. (2017). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (2015). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
ResearchGate. Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Pharmaceuticals. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
- Google Patents. (2012). Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
-
ResearchGate. (2014). 2-Chloro-N-phenylacetamide. Available at: [Link]
-
National Institutes of Health (NIH). 2-(2-phenylethoxy)-N-quinolin-5-ylacetamide. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. Chloroacetyl Chloride [yufenggp.com]
- 7. kscl.co.in [kscl.co.in]
- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Utility of 2-chloro-N-quinolin-5-ylacetamide in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of contemporary medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular entities with profound biological and physical properties.[1] Within the synthetic chemist's arsenal, the strategic deployment of versatile intermediates is paramount to the efficient construction of complex heterocyclic systems. 2-chloro-N-quinolin-5-ylacetamide emerges as such a pivotal building block, ingeniously combining the established bio-relevance of the quinoline core with the reactive potential of an α-chloroacetamide moiety. This dual functionality renders it an exceptional precursor for a variety of cyclization strategies, enabling access to a diverse array of fused heterocyclic frameworks. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the synthesis and utilization of this high-potential intermediate.
Core Synthesis: Preparation of this compound
The synthesis of N-aryl-2-chloroacetamides is a well-established transformation, typically proceeding via the nucleophilic acyl substitution of an aromatic amine with chloroacetyl chloride.[2][3] This direct and efficient approach can be readily adapted for the preparation of the title compound, this compound.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 5-aminoquinoline and chloroacetyl chloride.
Materials:
-
5-Aminoquinoline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Characterization Data for this compound:
| Property | Value | Reference |
| CAS Number | 121221-08-7 | [4] |
| Molecular Formula | C₁₁H₉ClN₂O | [4] |
| Molecular Weight | 220.66 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | IQXGPGINYWVRSU-UHFFFAOYSA-N | [4] |
Application in Heterocyclic Synthesis: A Gateway to Fused Systems
The synthetic utility of this compound lies in the electrophilic nature of the carbon atom bearing the chlorine. This allows for facile nucleophilic substitution by a variety of heteroatom nucleophiles, setting the stage for subsequent intramolecular cyclization reactions to construct novel heterocyclic rings fused to the quinoline scaffold.
Synthesis of Thieno[2,3-b]quinolines
A prominent application of N-aryl-α-chloroacetamides is in the synthesis of thieno[2,3-b]pyridine and thieno[2,3-b]quinoline derivatives, which are known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][5][6] The general strategy involves the reaction of a 2-mercaptonicotinonitrile derivative with the chloroacetamide, followed by a base-mediated intramolecular cyclization.
dot
Caption: Synthesis of Thieno[2,3-b]quinolines.
Protocol 2: General Procedure for the Synthesis of Thieno[2,3-b]quinoline Derivatives
This protocol provides a general method for the synthesis of thieno[2,3-b]quinoline-2-carboxamides from this compound and a suitable 2-mercaptonicotinonitrile derivative.
Materials:
-
This compound
-
Substituted 2-mercaptonicotinonitrile
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted 2-mercaptonicotinonitrile (1.0 eq) in anhydrous ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 eq) to the flask and stir for 15 minutes at room temperature.
-
Addition of Chloroacetamide: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of Other Fused Heterocycles
The reactivity of the α-chloroacetamide moiety is not limited to sulfur nucleophiles. A wide range of nitrogen and oxygen nucleophiles can also be employed to construct other fused heterocyclic systems. For example, reaction with primary or secondary amines can lead to the formation of piperazinyl or other N-heterocyclic substituted quinolines, which can be further elaborated.[7]
dot
Caption: General experimental workflow.
Causality in Experimental Design: The Senior Scientist's Perspective
The choice of an α-chloroacetamide as a synthetic intermediate is a deliberate one, rooted in a deep understanding of reactivity and synthetic strategy. The presence of the electron-withdrawing carbonyl group activates the adjacent methylene group for nucleophilic attack, making the chlorine an excellent leaving group. This "tunable" reactivity allows for a high degree of control over the synthetic outcome.
The selection of the base in the cyclization step is also critical. Strong, non-nucleophilic bases such as sodium ethoxide or sodium hydride are often preferred to facilitate the deprotonation of the nucleophile or an acidic proton on the intermediate, thereby promoting the intramolecular cyclization. The choice of solvent is equally important; aprotic polar solvents like DMF or DMSO can accelerate the rate of nucleophilic substitution, while protic solvents like ethanol are often suitable for the overall one-pot reaction sequence.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic intermediate design in modern organic synthesis. Its straightforward preparation and versatile reactivity provide a reliable and efficient entry point into a vast chemical space of novel fused quinoline heterocycles. For researchers in drug discovery and materials science, mastering the application of this intermediate opens up new avenues for the creation of next-generation bioactive molecules and functional materials. The protocols and insights provided herein are intended to serve as a robust foundation for further exploration and innovation in this exciting field.
References
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health.
-
SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2-... ResearchGate.
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. National Institutes of Health.
-
Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate.
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
-
Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Bentham Science.
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal.
-
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. National Institutes of Health.
-
Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Der Pharma Chemica.
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. National Institutes of Health.
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
-
2-Chloro-N-(quinolin-5-yl)acetamide. Sigma-Aldrich.
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
-
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate.
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health.
-
Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data. Benchchem.
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science.
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate.
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Institutes of Health.
-
Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide. OSTI.GOV.
Sources
- 1. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(quinolin-5-yl)acetamide | 121221-08-7 [sigmaaldrich.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Comprehensive Purity Assessment of 2-chloro-N-quinolin-5-ylacetamide
Document ID: AN-2C5QA-202601
Version: 1.0
Abstract
This document provides a detailed guide for the analytical methods required for the purity assessment of 2-chloro-N-quinolin-5-ylacetamide, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This application note outlines a comprehensive strategy employing High-Performance Liquid Chromatography (HPLC) as the primary assay and impurity determination technique, supplemented by orthogonal methods such as Gas Chromatography (GC) for residual solvent analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification. The protocols are designed to be robust and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of pharmaceutical intermediates.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound (CAS No. 121221-08-7) is a crucial building block in the synthesis of various biologically active molecules. Its molecular structure, featuring a quinoline core and a reactive chloroacetamide side chain, makes it a versatile precursor. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug substance. Impurities can originate from starting materials, by-products of the synthesis, or degradation of the intermediate itself.[3] Therefore, a robust analytical strategy to identify and quantify these impurities is a regulatory and scientific necessity.
This guide provides a multi-faceted approach to the purity assessment of this compound, grounded in established analytical principles and regulatory expectations.
Regulatory Framework: Adherence to ICH Guidelines
The analytical procedures detailed herein are developed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring the quality of pharmaceutical products.[1][2] Key guidelines referenced in the development of these protocols include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline informs the forced degradation studies to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4]
-
ICH Q2B: Validation of Analytical Procedures: This guideline provides the methodology for validating the analytical procedures for their intended purpose, covering parameters such as specificity, accuracy, precision, linearity, and range.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets the thresholds for reporting, identifying, and qualifying impurities in a new drug substance.
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. This compound is typically synthesized by the acylation of 5-aminoquinoline with chloroacetyl chloride.
Potential Process-Related Impurities:
-
Starting Materials:
-
By-products:
-
Diacylated impurity: N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide has been identified as a possible byproduct in a similar synthesis, suggesting the potential for diacylation on the quinoline ring.[3]
-
Hydrolysis product: 2-hydroxy-N-quinolin-5-ylacetamide, formed by the hydrolysis of the chloroacetamide group.
-
-
Reagent-related impurities: Impurities from the starting materials or solvents used in the synthesis.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions.[1][2][4][7][8][9] Potential degradation pathways for this compound include:
-
Hydrolysis: The amide and chloroacetamide functionalities are susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The quinoline ring system may be susceptible to oxidation.
-
Photolysis: Exposure to light may induce degradation.
The analytical methods described below are designed to separate and quantify the main component from these potential impurities and degradation products.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the recommended primary method for the assay and determination of related substances of this compound due to its high resolving power, sensitivity, and robustness.[10][11][12]
Principle
The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution order is determined by the polarity of the analytes, with more polar compounds eluting earlier.
Proposed HPLC Method
The following method is a starting point for the analysis of this compound and should be validated according to ICH guidelines.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol: HPLC Purity Assessment
-
Solution Preparation:
-
Standard Solution (for Assay): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Spiked Sample Solution (for Specificity): Prepare a solution of the sample and spike it with known impurities and/or degradation products at a relevant concentration (e.g., 0.5% of the main component concentration).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the standard solution, sample solution, and spiked sample solution.
-
Record the chromatograms and integrate the peaks.
-
-
Calculations:
-
Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
% Impurity: (Area_impurity / Total_Area) * 100 (assuming a relative response factor of 1.0 for unknown impurities).
-
Method Validation
The proposed HPLC method must be validated as per ICH Q2B guidelines. The following parameters should be assessed:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is achieved through forced degradation studies and analysis of spiked samples.[4][7][8][9]
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Orthogonal Method 1: Gas Chromatography (GC) for Residual Solvents
GC is the standard technique for the analysis of residual solvents, which are process-related impurities.
Principle
GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for its broad applicability to organic compounds.[13][14]
Proposed GC-FID Method
Table 2: Proposed GC-FID Method Parameters for Residual Solvents
| Parameter | Recommended Condition |
| Column | DB-Wax, 30 m x 0.53 mm, 1.0 µm (or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 50 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 10 min |
| Injection Mode | Headspace or direct injection |
| Sample Preparation | Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO, DMF). |
Experimental Protocol: GC Residual Solvent Analysis
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits in the chosen diluent.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a headspace vial and add the diluent.
-
Analysis: Analyze the standard and sample solutions using the GC-FID system.
-
Quantification: Quantify the residual solvents in the sample by comparing their peak areas to those in the standard chromatogram.
Orthogonal Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities and degradation products due to its ability to provide molecular weight and structural information.[3][15][16][17][18]
Principle
LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. After separation by HPLC, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information.[3][15][16][17][18]
Proposed LC-MS/MS Method
The HPLC method described in Section 4 can be adapted for LC-MS analysis by using a volatile mobile phase modifier (e.g., formic acid or ammonium acetate instead of phosphoric acid).
Table 3: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | As per HPLC method in Section 4.2, with volatile mobile phase |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (for impurity detection) and Product Ion Scan (for structural elucidation) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Temp. | 300 - 350 °C |
| Nebulizer Pressure | 30 - 40 psi |
Experimental Protocol: Impurity Identification by LC-MS
-
Sample Preparation: Prepare a concentrated solution of the sample to ensure the detection of minor impurities. Also, analyze samples from forced degradation studies.
-
LC-MS Analysis: Analyze the samples using the LC-MS system in full scan mode to obtain the m/z of the parent compound and any impurities.
-
MS/MS Analysis: Perform product ion scans on the m/z values of interest to obtain fragmentation patterns.
-
Structure Elucidation: Compare the fragmentation patterns of the impurities with that of the parent compound to propose structures for the unknown impurities.
Visualization of Analytical Workflows
Overall Purity Assessment Workflow
Caption: Decision tree for impurity characterization based on ICH guidelines.
Conclusion
The purity of this compound is a critical parameter that must be thoroughly evaluated to ensure the quality and safety of the final pharmaceutical product. The analytical strategy presented in this application note, which combines HPLC for assay and related substances, GC for residual solvents, and LC-MS for impurity identification, provides a comprehensive framework for this assessment. Adherence to the principles of method validation as outlined by the ICH is paramount to ensure the generation of reliable and scientifically sound data. The provided protocols serve as a robust starting point for the development and implementation of a comprehensive purity testing regimen for this compound.
References
-
Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]
-
ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmaceutical and Medical Research. [Link]
-
PubChem. (n.d.). Chloroacetamide. PubChem. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
ResearchGate. (2010). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]
-
Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Bio-Rad. [Link]
-
PubChem. (n.d.). 5-Aminoquinoline. PubChem. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
MDPI. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI. [Link]
-
Agilent. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent. [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science. [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]
-
NIH. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Institutes of Health. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
NIH. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. National Institutes of Health. [Link]/pmc/articles/PMC7180183/)
Sources
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijsred.com [ijsred.com]
- 13. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. lcms.cz [lcms.cz]
- 18. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Analytical Framework for 2-chloro-N-quinolin-5-ylacetamide: Integrated HPLC and LC-MS/MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the analytical characterization of 2-chloro-N-quinolin-5-ylacetamide, a key heterocyclic intermediate. We present detailed, field-proven protocols for its analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for robustness, sensitivity, and specificity, addressing the needs of purity assessment, quantification, and structural confirmation in research and development settings. Beyond procedural steps, this note elucidates the scientific rationale behind critical parameter selection—from mobile phase composition to mass spectrometric fragmentation—to empower researchers in adapting and troubleshooting these methods.
Introduction and Scientific Context
This compound (CAS: 121221-08-7, Molecular Weight: 220.66 g/mol ) is a substituted quinoline derivative.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Furthermore, α-chloroacetamides are recognized as reactive intermediates and pharmacophores, with some derivatives exhibiting significant cytotoxic activity against cancer cell lines.[2] Given its potential as a precursor in the synthesis of novel bioactive compounds, the ability to reliably analyze this compound is paramount for ensuring purity, monitoring reaction progress, and performing pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection serves as the gold standard for assessing the purity and quantifying compounds with a suitable chromophore. The inherent aromaticity of the quinoline ring in the target analyte ensures strong UV absorbance, making this a highly applicable technique.[3] For unambiguous structural confirmation and enhanced sensitivity, especially in complex biological matrices, the coupling of liquid chromatography to mass spectrometry (LC-MS) is indispensable. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of moderately polar and thermally labile molecules, making it perfectly suited for this analyte.[4][5]
This guide provides two discrete but complementary protocols, beginning with a foundational HPLC-UV method and advancing to a definitive LC-MS/MS analysis.
Part I: Purity Analysis by Reverse-Phase HPLC
The fundamental goal of this HPLC method is to separate the main compound from potential impurities, starting materials, or degradation products. We employ reverse-phase chromatography, the most common and versatile mode of HPLC.
The Principle of Separation: A Rationale
Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (typically alkyl-bonded silica, like C18) is used with a polar mobile phase. This compound possesses both a large, hydrophobic quinoline ring system and a more polar chloroacetamide side chain, making it an ideal candidate for retention and separation on a C18 column.
The choice of mobile phase components is critical. A mixture of water and a less polar organic solvent like acetonitrile (ACN) allows for the modulation of analyte retention. Critically, the quinoline ring contains a basic nitrogen atom. At neutral pH, this nitrogen can be partially protonated, leading to interactions with residual acidic silanols on the stationary phase and resulting in poor peak shape (tailing). To suppress this, an acid modifier is added to the mobile phase.[6] By adding an acid like formic acid, we ensure the quinoline nitrogen is consistently protonated, leading to a single ionic form and sharp, symmetrical chromatographic peaks.
Detailed Protocol: HPLC with UV Detection
This protocol is designed as a starting point and should be optimized for specific instrumentation and impurity profiles.
Step 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh ~5 mg of this compound and dissolve in 50.0 mL of diluent to create a 100 µg/mL stock solution.
-
Working Standard: Dilute the stock solution with the diluent to a final concentration of ~10 µg/mL.
Step 2: Chromatographic Conditions The following parameters provide a robust baseline for analysis.
| Parameter | Recommended Setting | Rationale |
| LC System | Standard HPLC/UHPLC System | Provides necessary pressure and flow control. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A workhorse column providing good resolution and capacity.[7] |
| Mobile Phase | Gradient Elution with A and B | Allows for efficient elution of the main peak while separating earlier and later eluting impurities. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B | A shallow gradient ensures good separation of closely related species. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility of retention times. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of peak distortion. |
| UV Detector | Diode Array Detector (DAD) or UV | DAD is preferred for checking peak purity and confirming identity. |
| Detection Wavelength | 254 nm (or λmax) | The quinoline chromophore provides strong absorbance. A full UV scan (200-400 nm) is recommended to determine the optimal wavelength (λmax) for maximum sensitivity. |
Step 3: System Suitability and Analysis Sequence
-
Equilibrate: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject 10 µL of the diluent to ensure no system contamination.
-
System Suitability: Perform five replicate injections of the Working Standard (10 µg/mL).
-
Acceptance Criteria: The system is deemed ready if the Relative Standard Deviation (%RSD) for the peak area and retention time is ≤ 2.0%. The theoretical plates should be >2000 and the tailing factor between 0.8 and 1.5.
-
Sample Analysis: Inject the samples for analysis.
Part II: Structural Confirmation by LC-MS/MS
While HPLC-UV is excellent for quantification, LC-MS provides definitive molecular weight information and structural confirmation through fragmentation analysis. This is crucial for identifying the compound unambiguously, especially in complex mixtures or during metabolite identification studies.
Ionization and Fragmentation Strategy
Electrospray Ionization (ESI): ESI is the ionization technique of choice. It is a "soft" ionization method that generates intact molecular ions from solution, minimizing in-source fragmentation and preserving the molecular weight information.[8] For this compound, the basic quinoline nitrogen is readily protonated in the acidic mobile phase. Therefore, analysis is performed in Positive Ion Mode to detect the protonated molecule, [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): To confirm the structure, we isolate the [M+H]⁺ precursor ion and subject it to Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Key fragmentation pathways for amides include cleavage at the amide bond and adjacent bonds.[9][10] For our target molecule, we predict two primary fragmentation routes:
-
Loss of the Chloroacetyl Group: Cleavage of the amide C-N bond to yield the 5-aminoquinoline fragment ion.
-
Cleavage adjacent to the Carbonyl: Breakage of the bond between the carbonyl carbon and the chloromethyl group.
Detailed Protocol: LC-MS/MS Analysis
The LC method remains similar to the HPLC protocol but must use MS-compatible volatile buffers (e.g., formic acid, ammonium acetate) and solvents.[11]
Step 1: LC and MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides sharp peaks and fast analysis times, ideal for MS. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Smaller dimensions reduce solvent consumption and increase sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in LC-MS grade Water | Volatile buffer, excellent for promoting protonation.[6] |
| Mobile Phase B | 0.1% Formic Acid in LC-MS grade Acetonitrile | Volatile organic solvent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 0-1 min: 10% B1-5 min: 10% to 95% B5-6 min: 95% B6-6.1 min: 95% to 10% B6.1-8 min: 10% B | A faster gradient is often suitable for MS analysis. |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Provides the capability for MS/MS experiments.[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique ideal for this molecule.[4] Positive mode targets the protonated analyte. |
| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |
| Gas Temperature | 300 °C | Aids in desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Drying gas flow to assist in desolvation. |
| Full Scan (MS1) | m/z 100-400 | To detect the [M+H]⁺ precursor ion. |
| Product Ion Scan (MS/MS) | Precursor Ion: m/z 221.1Collision Energy: 15-30 eV | Isolate the protonated molecule and fragment it to generate a structural fingerprint. The energy should be optimized. |
Step 2: Data Acquisition and Interpretation
-
Full Scan Analysis: Inject the standard and acquire data in full scan mode.
-
Expected [M+H]⁺: Look for an ion at m/z 221.05 .
-
Chlorine Isotope Pattern: Crucially, confirm the presence of the ³⁷Cl isotope peak at m/z 223.05 with an intensity approximately one-third of the m/z 221.05 peak. This is a definitive indicator of a monochlorinated compound.
-
-
MS/MS Analysis: Perform a product ion scan on the precursor at m/z 221.1.
-
Expected Fragments: Analyze the spectrum for key fragments that confirm the structure. The predicted major fragments are shown in the diagram below. The presence of the quinoline core fragment (m/z 143.06) would be strong evidence of the compound's identity.
-
Visualized Workflows and Data
Overall Analytical Workflow
The following diagram illustrates the integrated workflow for the complete analysis of this compound.
Caption: Integrated workflow for HPLC and LC-MS analysis.
Predicted MS/MS Fragmentation Pathway
This diagram illustrates the predicted fragmentation of the protonated molecule in the mass spectrometer.
Caption: Predicted fragmentation of this compound.
References
-
Jain, P. S., et al. (2021). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- de Andrade, J., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Kovalenko, S., et al. (2023). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science.
- Sarkar, M., et al. (2021). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10 in Bulk and Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2008). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. Request PDF. [Link]
- Yang, Y., et al. (2020). Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. Journal of the American Society for Mass Spectrometry.
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Zumwalt, M., et al. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent Technologies.
- University of Texas at Austin. (n.d.).
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. [Link]
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Institutes of Health. [Link]
- BenchChem. (2023). Application Note: Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino).
-
Chemistry LibreTexts. (2022). Fragmentation Pathways. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]
-
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
- Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
-
Kovalenko, S., et al. (2023). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]
-
PubChem. (n.d.). 2-Chloroquinoline. National Institutes of Health. [Link]
-
Maekawa, M., & Mano, N. (2022). Cutting-edge LC–MS/MS applications in clinical mass spectrometry: Focusing on analysis of drugs and metabolites. Wiley Analytical Science. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 2-Chloro-N-(quinolin-5-yl)acetamide | 121221-08-7 [sigmaaldrich.com]
- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. lcms.cz [lcms.cz]
Application Note: Comprehensive NMR Spectroscopic Characterization of 2-chloro-N-quinolin-5-ylacetamide
Introduction: The Importance of Structural Verification
2-chloro-N-quinolin-5-ylacetamide is a substituted quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The chloroacetamide group is a reactive moiety often used as a building block in medicinal chemistry for the synthesis of more complex molecules. Accurate and unambiguous structural characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and to understand structure-activity relationships (SAR).
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[3] This application note serves as a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound.
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to act as tiny magnets.[4][5] When placed in a strong external magnetic field (B₀), these nuclear spins align either with (low energy state) or against (high energy state) the field. The application of a radiofrequency (RF) pulse can induce a transition between these energy states, a phenomenon known as resonance. The precise frequency required for resonance is influenced by the local electronic environment of each nucleus, giving rise to the chemical shift (δ) , a cornerstone of NMR analysis.[5][6]
Another critical parameter is spin-spin coupling (J-coupling) , which arises from the interaction of neighboring nuclear spins through the chemical bonds. This interaction leads to the splitting of NMR signals into characteristic multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms in a molecule.[3]
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for this compound:
Materials:
-
This compound (5-20 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton wool
-
Internal standard (e.g., Tetramethylsilane, TMS)
Protocol:
-
Weigh the Sample: Accurately weigh the required amount of this compound. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient, while a ¹³C NMR spectrum will require a more concentrated sample (20-50 mg) due to the lower natural abundance and sensitivity of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative. The deuterated solvent minimizes the solvent's own proton signals in the ¹H NMR spectrum.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Gentle vortexing may be required to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as TMS (0 ppm), to the sample. TMS provides a reference point for the chemical shift scale.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | Standard single-pulse experiment. A 30° pulse angle allows for a shorter relaxation delay. |
| Spectral Width (SW) | 0 - 12 ppm | Covers the typical chemical shift range for organic molecules. |
| Number of Scans (NS) | 8 - 16 | Sufficient for good signal-to-noise (S/N) for a moderately concentrated sample. |
| Relaxation Delay (d1) | 1 - 2 seconds | Allows for sufficient relaxation of protons between scans for qualitative analysis. For quantitative analysis, a longer delay of 5 times the longest T₁ is necessary.[7][8][9] |
| Acquisition Time (AT) | 2 - 4 seconds | Determines the digital resolution of the spectrum. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Proton-decoupled experiment to produce singlets for each carbon, simplifying the spectrum. |
| Spectral Width (SW) | 0 - 200 ppm | Encompasses the full range of carbon chemical shifts in organic molecules. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance and sensitivity of ¹³C. |
| Relaxation Delay (d1) | 2 seconds | A standard delay for qualitative ¹³C NMR. |
| Acquisition Time (AT) | 1 - 2 seconds | Standard acquisition time for ¹³C NMR. |
Spectral Interpretation and Analysis
While experimentally obtained spectra for this compound are not publicly available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the analysis of its structural fragments: the 5-aminoquinoline moiety and the 2-chloroacetamide side chain.
Molecular Structure of this compound with Numbering:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2 | ~8.8 | dd | Doublet of doublets due to coupling with H-3 and H-4. Located on the pyridine ring, deshielded by the nitrogen. |
| H-3 | ~7.5 | dd | Doublet of doublets due to coupling with H-2 and H-4. |
| H-4 | ~8.5 | dd | Doublet of doublets due to coupling with H-2 and H-3. Deshielded by proximity to the nitrogen. |
| H-6 | ~7.8 | d | Doublet due to coupling with H-7. |
| H-7 | ~7.6 | t | Triplet due to coupling with H-6 and H-8. |
| H-8 | ~8.0 | d | Doublet due to coupling with H-7. |
| NH | ~9.5-10.5 | s (broad) | The amide proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. |
| CH₂ | ~4.3 | s | Singlet for the methylene protons. The adjacent chlorine atom is strongly electron-withdrawing, causing a significant downfield shift.[10][11] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, one for each unique carbon atom.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 | Located in the pyridine ring, adjacent to nitrogen. |
| C-3 | ~122 | Aromatic CH. |
| C-4 | ~135 | Aromatic CH, deshielded by nitrogen. |
| C-4a | ~129 | Quaternary carbon at the ring junction. |
| C-5 | ~138 | Aromatic carbon bonded to the amide nitrogen. |
| C-6 | ~125 | Aromatic CH. |
| C-7 | ~128 | Aromatic CH. |
| C-8 | ~120 | Aromatic CH. |
| C-8a | ~148 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| C=O | ~165 | Carbonyl carbon of the amide. |
| CH₂ | ~43 | Aliphatic carbon bonded to chlorine, significantly deshielded. |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the quinoline ring system.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows which protons are directly attached to which carbons. This is extremely useful for assigning the protonated carbons in the ¹³C spectrum.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular framework.
Diagram of Key 2D NMR Correlations:
Caption: Simplified representation of expected 2D NMR correlations.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure of this and similar molecules. The use of advanced 2D NMR techniques is recommended for unambiguous assignment and complete structural elucidation, which are critical steps in the fields of chemical research and drug development.
References
-
Homework.Study.com. (n.d.). The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Retrieved from [Link]
-
Nanalysis. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531–544. Retrieved from [Link]
-
Azonano.com. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
Filo. (2023). The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three ... Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Quantitation in NMR. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]
-
University of Utrecht. (n.d.). Basic Segments of Pulse Sequences. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
NMR Service. (n.d.). Pulse sequences and the vector model. Retrieved from [Link]
-
Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
-
Gettysburg College. (n.d.). If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. Retrieved from [Link]
-
Semantic Scholar. (2024). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Retrieved from [Link]
-
ScienceRise: Pharmaceutical Science. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloroacetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Auremn. (n.d.). Understanding NMR Pulse Sequences. Part 1. Understanding Magnetic Excitation with the Semi-classical Vector Model. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Remarkable selectivity of the 2-arylquinoline-based acyl hydrazones toward copper salts: Exploration of their catalytic applicat. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide, 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]- - Optional[13C NMR]. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Theory of NMR. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). NMR Theory and Experiment. Retrieved from [Link]
-
SpectraBase. (n.d.). acetamide, N-8-quinolyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asdlib.org [asdlib.org]
- 10. homework.study.com [homework.study.com]
- 11. The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three .. [askfilo.com]
- 12. news-medical.net [news-medical.net]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Bioactivity of 2-chloro-N-quinolin-5-ylacetamide
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modification, leading to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.[4] The compound of interest, 2-chloro-N-quinolin-5-ylacetamide, combines the privileged quinoline core with a reactive chloro-acetamide group. This chemical feature is significant, as chloro-acetamide moieties are known to act as covalent inhibitors by reacting with cysteine residues in target proteins, a mechanism that can lead to potent and durable biological effects.[5]
Derivatives of 2-chloro-quinoline have demonstrated significant antiproliferative activity against various cancer cell lines.[6] Mechanistic studies on related compounds have revealed that their mode of action often involves the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, and the induction of cell cycle arrest and apoptosis.[4][6][7] Given this background, it is hypothesized that this compound may exhibit potent anticancer activity.
This comprehensive guide provides a strategic framework and detailed protocols for the systematic evaluation of the bioactivity of this compound. The proposed workflow begins with broad-spectrum cell viability and cytotoxicity screening to establish its general efficacy against cancer cells. Subsequently, a suite of more specific assays is outlined to elucidate its mechanism of action, including its potential as a kinase inhibitor and its impact on key cellular signaling pathways. This structured approach is designed to provide researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the biological profile of this promising compound.
Part 1: Initial Assessment of Cytotoxicity and Cell Viability
The foundational step in characterizing a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential across a panel of relevant cell lines. This initial screening provides essential data, such as the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies. A standard approach is to use a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.[8]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the activity of mitochondrial dehydrogenases.[8] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[8]
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well clear flat-bottom plates.
-
Multi-channel pipette and sterile tips.
-
Microplate reader capable of measuring absorbance at 490-570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration range would be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: The results of the MTT assay can be summarized in a table as follows:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HCT116 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Part 2: Elucidating the Mechanism of Action - Kinase Inhibition
Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4] Therefore, a logical next step is to screen this compound for its ability to inhibit a panel of relevant kinases.
Protocol 2: In Vitro Kinase Inhibition Assay
Luminescent, ATP-based kinase assays are a sensitive and reliable method for screening kinase inhibitors.[9] These assays measure the amount of ADP produced in a kinase reaction, which is then converted to ATP and detected as a luminescent signal.[9]
Materials:
-
Recombinant kinases of interest (e.g., PI3K, AKT, mTOR, EGFR).
-
Kinase-specific substrates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
This compound.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup:
-
In a 96-well plate, set up the kinase reaction including the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Generation and Luminescence Measurement:
-
Add the Kinase Detection Reagent to convert the newly synthesized ADP back to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the positive control.
-
Determine the IC50 value for each kinase.
-
Data Presentation:
| Kinase | IC50 (µM) |
| PI3K | |
| AKT | |
| mTOR | |
| EGFR |
Part 3: Investigating Cellular Signaling Pathways
Based on the results from the kinase inhibition assays, the next step is to investigate the effect of this compound on the corresponding signaling pathways within the cell. Western blotting is a powerful technique to analyze changes in the phosphorylation status of key proteins in a signaling cascade.[10]
Signaling Pathway Overview: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. It is frequently hyperactivated in many types of cancer, making it a prime target for anticancer therapies.[4][7]
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of key proteins in a signaling pathway, such as AKT and its downstream targets, in response to treatment with this compound.
Materials:
-
Cancer cells (e.g., HCT116).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at its IC50 concentration for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-total-AKT).
-
Experimental Workflow Diagram
Caption: A generalized workflow for Western blot analysis.
Part 4: Exploring Other Potential Mechanisms
While kinase inhibition is a strong possibility, quinoline derivatives can have other biological activities. Depending on initial findings and structural similarities to other known compounds, further assays may be warranted.
Potential Assay 1: NF-κB Signaling Pathway Analysis
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is linked to cancer.[11][12][13] Assays to measure NF-κB activation, such as reporter gene assays or nuclear translocation assays, can determine if this compound modulates this pathway.[14][15]
Potential Assay 2: Acetylcholinesterase Inhibition Assay
Some quinoline derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[16][17] While this is more relevant for neurodegenerative diseases, screening for AChE inhibition could reveal unexpected bioactivities. The Ellman method is a common colorimetric assay for this purpose.[18][19]
Conclusion and Future Directions
This application note provides a structured and comprehensive approach to characterizing the bioactivity of this compound. By starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, researchers can efficiently build a detailed biological profile of the compound. The data generated from these protocols will be invaluable for understanding its therapeutic potential, identifying its molecular targets, and guiding further preclinical development. Positive results from these in vitro assays would warrant progression to more complex studies, including cell cycle analysis, apoptosis assays, and eventually, in vivo efficacy studies in animal models.
References
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
- Chen, Y., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2474, 47-58.
-
BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. Retrieved from [Link]
-
Sino Biological. (2023). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Retrieved from [Link]
-
Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay. Retrieved from [Link]
- Inan, S. Y., & Elcin, Y. M. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Biomaterials and Bionanotechnology. IntechOpen.
- Sestak, V., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6598.
-
Bio-Rad. Transcription - NF-kB signaling pathway. Retrieved from [Link]
- Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
-
RayBiotech. NF-kappaB Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
- Trost, M., & Koli-Broussard, T. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 283-298.
- Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828.
- Matiichuk, Y., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, 1(53).
-
Bentham Science. Biological Activities of Quinoline Derivatives. Retrieved from [Link]
- Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(1), 1-20.
- Yilmaz, V. T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.
- Li, Y., et al. (2022).
- Gotthardt, G., et al. (2023).
- Musso, L., et al. (2020).
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Kinase Activity Assays [worldwide.promega.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. raybiotech.com [raybiotech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. attogene.com [attogene.com]
- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Characterizing 2-chloro-N-quinolin-5-ylacetamide in Cell-Based Screening Assays
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Quinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of critical signaling pathways that drive cancer progression, such as those mediated by tyrosine kinases, topoisomerases, and the proteasome.[1][3] The compound 2-chloro-N-quinolin-5-ylacetamide combines this potent quinoline core with a chloroacetamide functional group. This reactive moiety is frequently employed as a "warhead" in targeted covalent inhibitors, which can form a permanent bond with a nucleophilic residue (e.g., cysteine) in the target protein's active site, leading to potent and durable inhibition.
This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound. We present a logical workflow, progressing from broad phenotypic screening to more defined mechanistic studies. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices. Our objective is to equip researchers with the necessary tools to profile this compound's cytotoxic effects, elucidate its mode of action, and identify potential molecular targets.
Tier 1: Primary Screening - Assessment of Global Cellular Viability
The initial step in characterizing any novel compound is to determine if it elicits a biological response. A cell viability assay provides a quantitative measure of cytotoxicity or cytostatic effects. The MTT assay is a classic, reliable colorimetric method based on the metabolic activity of living cells.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[4][5] A decrease in formazan production is directly proportional to the loss of cell viability.
Experimental Workflow: Primary Viability Screen
Caption: Workflow for primary screening using the MTT cell viability assay.
Protocol 1: MTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
1. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile, pH 7.4 Dulbecco's Phosphate Buffered Saline (DPBS). Filter-sterilize through a 0.2 µm filter and store at -20°C, protected from light.[6]
-
Solubilization Solution: Use 100% Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
2. Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) under standard conditions.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the experiment.[7]
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[8]
3. Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Controls are critical for data integrity:
-
Vehicle Control: Wells treated with the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%). This represents 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine) to confirm assay performance.
-
Blank Control: Wells containing medium only, for background subtraction.[7]
-
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the appropriate wells.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
4. Assay Procedure:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 150 µL of MTT solubilization solution (e.g., DMSO) to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate Percent Viability: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Interpretation: Sample Viability Data
| Concentration (µM) | Avg. Absorbance (570 nm) | % Viability |
| Vehicle (0) | 1.250 | 100.0% |
| 0.01 | 1.245 | 99.6% |
| 0.1 | 1.188 | 95.0% |
| 1 | 0.875 | 70.0% |
| 10 | 0.613 | 49.0% |
| 50 | 0.250 | 20.0% |
| 100 | 0.138 | 11.0% |
Tier 2: Secondary Screening - Elucidating the Mode of Cell Death
If this compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a tightly regulated process and a hallmark of effective anti-cancer agents.[3] Key markers of apoptosis include the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[9][10]
Decision Point & Secondary Assay Workflow
Caption: Decision workflow following primary screening to apoptosis assays.
Protocol 2: Homogeneous Caspase-3/7 Activity Assay
This luminescent, plate-based assay is highly sensitive and amenable to high-throughput screening.[9] It uses a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.
1. Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate suitable for luminescence measurements. Use the same cell line and seeding density as in the primary assay.
-
Allow cells to attach for 24 hours.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 5x the predetermined IC₅₀ value).
-
Controls:
-
Vehicle Control: (e.g., 0.5% DMSO) for baseline caspase activity.
-
Positive Control: A known apoptosis inducer (e.g., 10 µM Staurosporine) for 4-6 hours.
-
2. Assay Procedure:
-
Incubate the plate for a relevant time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activation.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1-2 hours, protected from light.
3. Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculation:
-
Subtract the average luminescence of the blank (medium + reagent) from all wells.
-
Calculate Fold Change in Activity: (Fold Change) = (Luminescence of Treated Well / Average Luminescence of Vehicle Control).
-
Plot the fold change against compound concentration.
-
Data Interpretation: Sample Caspase Activity
| Treatment | Time (hr) | Avg. Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle | 24 | 15,000 | 1.0 |
| Compound (1x IC₅₀) | 6 | 45,000 | 3.0 |
| Compound (1x IC₅₀) | 12 | 180,000 | 12.0 |
| Compound (1x IC₅₀) | 24 | 90,000 | 6.0 |
| Staurosporine (10 µM) | 6 | 225,000 | 15.0 |
A significant, dose- and time-dependent increase in luminescence indicates that this compound induces apoptosis via the caspase-3/7 pathway.
Tier 3: Mechanistic Studies - Probing Kinase Signaling Pathways
Given that many quinoline-based compounds function as kinase inhibitors, a logical next step is to investigate the effect of this compound on key cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[11][12] Western blotting is the gold-standard method for this analysis, as it allows for the direct measurement of changes in the phosphorylation state of specific signaling proteins, which is indicative of their activation status.[13][14]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.
Protocol 3: Western Blot Analysis of Akt and ERK Phosphorylation
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
To reduce basal signaling activity, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.[12]
-
Pre-treat cells with this compound (at 1x and 5x IC₅₀) for 1-2 hours.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to all wells except the unstimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Gel Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per sample). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. It is crucial to probe for both the phosphorylated and total forms of the protein to assess specific inhibition of activation.
-
Example Primary Antibodies: Phospho-Akt (Ser473), Total Akt, Phospho-p44/42 MAPK (ERK1/2), Total p44/42 MAPK (ERK1/2), and a loading control like GAPDH or β-Actin.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash three times with TBST.
5. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify band intensities using image analysis software. Normalize phospho-protein levels to total protein levels.
Data Interpretation: Expected Western Blot Outcomes
| Target Protein | EGF Stimulated (Vehicle) | EGF Stimulated (+ Compound) | Interpretation |
| p-Akt (Ser473) | Strong Signal | Reduced/No Signal | Compound inhibits the PI3K/Akt pathway. |
| Total Akt | Strong Signal | Strong Signal (Unchanged) | Compound does not affect total Akt protein levels. |
| p-ERK1/2 | Strong Signal | Reduced/No Signal | Compound inhibits the MAPK/ERK pathway. |
| Total ERK1/2 | Strong Signal | Strong Signal (Unchanged) | Compound does not affect total ERK protein levels. |
| GAPDH | Strong Signal | Strong Signal (Unchanged) | Confirms equal protein loading. |
Considerations for High-Throughput Screening (HTS)
The described protocols can be adapted for HTS to screen large compound libraries.[16][17] Key considerations include:
-
Miniaturization: Transitioning assays from 96-well to 384- or 1536-well plate formats to increase throughput and reduce reagent costs.[16]
-
Automation: Utilizing robotic liquid handlers for precise and rapid compound dispensing, cell seeding, and reagent addition.[18][19]
-
Assay Choice: Employing homogeneous, "add-and-read" assays (like the Caspase-Glo® assay) that require fewer steps and are more amenable to automation.[9]
-
Quality Control: Routinely calculating the Z'-factor for each assay plate to ensure the robustness and reliability of the screen. A Z'-factor > 0.5 is generally considered excellent for HTS.[16][18]
By following this structured, three-tiered approach, researchers can efficiently and robustly characterize the cellular activity of this compound, generating the critical data needed to advance promising compounds in the drug discovery pipeline.
References
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Kaur, M., & Singh, M. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
MOLECULAR DEVICES. High-Throughput Screening in Drug Discovery & Molecular Biology. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Lin-Gibson, S., et al. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. NIST. [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). [Link]
-
OHSU. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
ResearchGate. (2012). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
-
Khan, I., & Youn, H. (2016). High throughput screening of small molecule library: procedure, challenges and future. GSC Biological and Pharmaceutical Sciences. [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
-
BMG Labtech. (2022). Cell-based assays on the rise. [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. clyte.tech [clyte.tech]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. opentrons.com [opentrons.com]
- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
Application Notes & Protocols: 2-chloro-N-quinolin-5-ylacetamide in Kinase Inhibitor Studies
Prepared by: Gemini, Senior Application Scientist
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them premier targets for therapeutic intervention. The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to favorably interact with the ATP-binding site.[2][3][4] This guide focuses on 2-chloro-N-quinolin-5-ylacetamide , a compound that merges the quinoline scaffold with a reactive chloroacetamide moiety. This combination makes it a valuable tool and starting point for the development of targeted covalent inhibitors (TCIs).
The chloroacetamide group is a well-established "warhead" that can form a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the kinase active site.[5][6][7] This covalent interaction can lead to potent, prolonged, and highly selective inhibition, offering significant advantages over traditional reversible inhibitors.[1] These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for utilizing this compound as a chemical probe and a scaffold for developing novel kinase inhibitors.
Section 1: Compound Profile and Mechanism of Action
Chemical Properties
This compound is a bifunctional molecule. The quinoline core acts as the recognition element, directing the molecule to the ATP-binding pocket of susceptible kinases. The chloroacetamide group is the reactive element, poised to covalently modify a nearby nucleophilic residue.
| Property | Value |
| IUPAC Name | 2-chloro-N-(quinolin-5-yl)acetamide |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Key Features | Quinoline scaffold (kinase recognition); Chloroacetamide warhead (covalent modification) |
The Principle of Covalent Inhibition
Covalent kinase inhibitors typically operate via a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the kinase's active site, driven by interactions of its core scaffold (the quinoline ring). This initial binding event positions the electrophilic warhead (the chloroacetamide group) in close proximity to a nucleophilic amino acid, such as a cysteine. In the second step, the nucleophile attacks the electrophilic carbon of the warhead, displacing the chlorine atom and forming a stable, irreversible covalent bond.[5][8]
This two-step process is crucial for selectivity. A low-reactivity warhead ensures that the covalent modification does not occur indiscriminately with other proteins. Instead, the reaction is driven by the high effective concentration of the warhead near the target nucleophile, achieved through the specific binding of the quinoline scaffold.[8]
Figure 2. Workflow for IC₅₀ determination of a covalent inhibitor.
Protocol 2.2: Time-Dependent Inhibition Assay (k_inact/K_I Determination)
For covalent inhibitors, the ratio k_inact/K_I is a more accurate measure of potency than a simple IC₅₀. [9]This protocol assesses the rate of enzyme inactivation at different inhibitor concentrations.
Objective: To determine the kinetic parameters of covalent inhibition.
Procedure:
-
Follow the setup of the biochemical assay (Protocol 2.1).
-
Instead of a single pre-incubation time, run the assay with multiple pre-incubation time points (e.g., 0, 15, 30, 60, and 120 minutes) before the addition of ATP.
-
At each time point, initiate the kinase reaction with ATP and proceed with detection as described.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit this data to the equation: k_obs = k_inact * [I] / (K_I + [I]) to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The overall potency is often expressed as the second-order rate constant k_inact/K_I. [8][9]
Protocol 2.3: Cellular Target Engagement Assay
This protocol verifies that the compound can enter cells and bind to its intended kinase target in a cellular environment.
Objective: To confirm the compound engages the target kinase in living cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR).
-
Cell culture medium, FBS, and supplements.
-
This compound.
-
Lysis buffer.
-
Competition probe: an alkyne-derivatized version of a known covalent inhibitor for the target kinase.
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA ligand, reducing agent).
-
Streptavidin beads.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody against the target kinase.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for 2-4 hours. Include a DMSO vehicle control.
-
Probe Labeling: After treatment, add the alkyne-derivatized competition probe to all wells at a fixed concentration and incubate for 1 hour. This probe will bind to any kinase that has not been engaged by the test compound.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction on the cell lysates by adding biotin-azide and the click reagents. This attaches a biotin tag to the probe-labeled proteins.
-
Enrichment: Incubate the biotin-tagged lysates with streptavidin beads to pull down the probe-labeled proteins.
-
Western Blotting: Elute the proteins from the beads, run them on an SDS-PAGE gel, and perform a Western blot using an antibody specific for the target kinase.
Data Analysis:
-
A strong band in the DMSO lane indicates that the probe successfully labeled and pulled down the target kinase.
-
A dose-dependent decrease in the band intensity in the compound-treated lanes indicates that this compound successfully entered the cells and occupied the active site of the target kinase, preventing the probe from binding. This confirms cellular target engagement. [1][10]
Section 3: Applications and Future Directions
This compound serves as an excellent starting point for a fragment-based or lead-generation drug discovery campaign. [7]
-
Target Identification: This compound can be used as a chemical probe in chemoproteomic studies to identify novel kinases that contain a reactive cysteine near the ATP-binding site. [1]* Structure-Activity Relationship (SAR) Studies: The quinoline core can be systematically modified to improve binding affinity (K_I) and selectivity for a target kinase. [11]For example, substitutions at the 6- and 7-positions of the quinoline ring have been shown to be advantageous for potent inhibition of some kinases. [12]* Warhead Optimization: While chloroacetamide is effective, its reactivity can be tuned. Replacing it with other electrophiles (e.g., acrylamide, vinyl sulfonamide) can modulate the reaction rate (k_inact) to optimize the balance between on-target potency and off-target reactivity. [5][13] The ultimate goal is to develop a highly selective and potent covalent inhibitor with favorable drug-like properties for potential therapeutic use. The protocols outlined in this guide provide the fundamental assays required to advance such a program from initial hit to a well-characterized lead compound.
References
- Shimizu, Y., et al. (2017). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Journal of Medicinal Chemistry.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
-
Fouad, M. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Abdel-Ghani, N. T., & El-Sayed, W. M. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology. Available at: [Link]
-
Yang, F., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current Protocols in Chemical Biology. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. Available at: [Link]
-
Zhang, T., et al. (2022). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Weerapana, E., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Available at: [Link]
-
de Bruin, G., et al. (2020). Discovery of quinoline-based irreversible BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. Available at: [Link]
-
Soutter, B. A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. Available at: [Link]
-
Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
-
Chinsky, M., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gibadullin, R., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]
-
Chemical structure of representative chloroacetamide covalent fragment scaffolds targeting reactive cysteine. (n.d.). ResearchGate. Available at: [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. Available at: [Link]
-
Gu, D., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kumar, C. G., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. (2016). Malaria Elimination Scientific Alliance. Available at: [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. (2025). ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2023). Scientific Reports. Available at: [Link]
-
Synthesis and biological evaluation of 2- chloroquinolin-tetramethyl-acridine-dione derivatives. (2021). ResearchGate. Available at: [Link]
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)... (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of quinoline-based irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Synthesis of 2-Chloro-N-quinolin-5-ylacetamide Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Quinoline-Acetamide Scaffold as a Versatile Pharmacophore
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The unique chemical architecture of quinoline allows for extensive functionalization, enabling chemists to fine-tune its physicochemical and biological properties for targeted therapeutic applications.[1][3]
This application note focuses on the synthesis and derivatization of a specific class of quinoline compounds: 2-chloro-N-quinolin-5-ylacetamides . The strategic incorporation of a chloroacetamide "warhead" is a well-established approach in drug design, particularly for developing covalent inhibitors that can form strong bonds with target proteins, often leading to enhanced potency and duration of action.[5][6][7] The chloroacetamide moiety has been successfully employed in the design of various therapeutic agents, including potential cancer stem cell inhibitors.[6]
By combining the quinoline scaffold with the reactive chloroacetamide group, we generate a molecular framework ripe for exploration. The subsequent derivatization of this core structure is fundamental to conducting Structure-Activity Relationship (SAR) studies. SAR analysis is a critical process in drug discovery that systematically investigates how modifications to a molecule's structure impact its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates.[8][9][10]
This guide provides a comprehensive, field-proven protocol for the synthesis of the parent compound, 2-chloro-N-quinolin-5-ylacetamide, and outlines a strategic framework for the generation of a chemical library for SAR studies.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is achieved through a direct and efficient N-acylation reaction between 5-aminoquinoline and chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality Behind Experimental Choices:
-
Reagents: 5-aminoquinoline serves as the nucleophile, with the amino group at the C5 position attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently.
-
Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is chosen. These solvents are effective at dissolving the reactants but do not participate in the reaction. DCM is often preferred for its ease of removal during workup.
-
Base: An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive amine and acyl chloride. Allowing the reaction to proceed to room temperature ensures completion.
Experimental Protocol: Synthesis of this compound (Compound 1)
Materials:
-
5-Aminoquinoline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoquinoline (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization of the Core Scaffold
The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in their expected chemical environments and splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry, HRMS).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the amide C=O and N-H stretches.
Part 2: Strategic Derivatization for SAR Studies
With the core scaffold in hand, the next phase is the systematic synthesis of derivatives to explore the structure-activity relationship. The primary site for derivatization is the reactive C-Cl bond of the acetamide moiety, which is susceptible to nucleophilic substitution.
General Protocol for Derivatization via Nucleophilic Substitution
This protocol describes the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol, to generate a library of derivatives.
Materials:
-
This compound (Compound 1) (1.0 eq)
-
Selected Nucleophile (e.g., morpholine, piperidine, thiophenol, etc.) (1.2 - 2.0 eq)
-
A suitable base (e.g., K₂CO₃, NaH, or an excess of a basic amine nucleophile)
-
A suitable solvent (e.g., DMF, Acetonitrile, or THF)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add the nucleophile (1.2 - 2.0 eq) and the base.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, perform an appropriate aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify each derivative using flash chromatography or preparative HPLC.
-
Characterization: Characterize each purified derivative thoroughly using NMR and MS to confirm its structure.
Visualizing the Workflow
A clear workflow is essential for planning and executing a synthesis and SAR study campaign.
Caption: Synthetic workflow for the core scaffold and subsequent derivatization.
Data Presentation for SAR Analysis
The goal of the SAR study is to correlate structural changes with changes in biological activity. The data should be presented in a clear, tabular format. The following is a representative table using hypothetical data for anticancer activity (IC₅₀ values) against a cancer cell line (e.g., HepG2). A lower IC₅₀ value indicates higher potency.
| Compound ID | R-Group (Substitution) | Structure | IC₅₀ (µM) vs. HepG2 |
| 1 | -Cl | ![]() | 15.2 |
| 2a | -Morpholine | ![]() | 5.8 |
| 2b | -Piperidine | ![]() | 8.1 |
| 2c | -N-methylpiperazine | ![]() | 2.3 |
| 2d | -Thiophenol | ![]() | 11.5 |
| 2e | -4-Fluorophenol | ![]() | 9.7 |
(Note: Structures are illustrative and would be replaced with actual chemical drawings in a formal report.)
-
Replacing the chloro group with nitrogen-containing heterocycles (2a-2c) generally increases potency.
-
The presence of a basic nitrogen in the piperazine ring (2c) appears highly favorable for activity.
-
Thioether (2d) and ether (2e) linkages may be less favorable than amino linkages for this particular target.
Logical Flow of an SAR Study
The entire process, from synthesis to data-driven design, follows a logical, iterative cycle.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
This application note provides a robust and detailed protocol for the synthesis of this compound and its derivatives, forming the basis for comprehensive SAR studies. The quinoline-acetamide scaffold is a promising starting point for the discovery of novel therapeutic agents.[11][12] Future work should focus on expanding the diversity of the synthesized library by introducing various substituents on the quinoline ring itself and exploring a wider range of nucleophiles for substitution at the acetamide side chain. The insights gained from these SAR studies will be invaluable in guiding the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Oriental Journal of Chemistry.
- ScienceRise: Pharmaceutical Science. SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
- MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- ResearchGate.
- PubMed.
- PubMed. Structure activity relationships of quinoline-containing c-Met inhibitors.
- ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
- PubMed.
- PubMed.
- PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- ScienceRise: Pharmaceutical Science.
- Frontiers. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines.
- SpringerLink.
- Benchchem. Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 8. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-quinolin-5-ylacetamide Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-quinolin-5-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the optimization of this important synthetic transformation. The content is structured in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the conversion?
Answer: Low yields in the N-acylation of 5-aminoquinoline are a common challenge and can stem from several factors related to reagent reactivity, reaction conditions, and substrate properties.
-
Insufficiently Reactive Acylating Agent: While chloroacetyl chloride is a relatively reactive acylating agent, its effectiveness can be hampered by suboptimal conditions.[1]
-
Solution: Ensure the chloroacetyl chloride is fresh and has been properly stored to prevent decomposition from moisture. Using a slight excess (1.05-1.2 equivalents) can help drive the reaction to completion.[2]
-
-
Inadequate HCl Scavenging: The reaction of an amine with an acyl chloride generates hydrogen chloride (HCl) as a byproduct.[3] This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Poor Solubility of Starting Materials: 5-aminoquinoline may have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[5]
-
Solution: Select an appropriate aprotic solvent that can effectively dissolve both the 5-aminoquinoline and the chloroacetyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and acetonitrile are often good choices.[2][4] Gentle heating may improve solubility, but temperature must be carefully controlled.
-
-
Low Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: While the initial addition of chloroacetyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stir for several hours can improve the yield.[2][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Formation of Impurities and Side Products
Question: I am observing significant impurity spots on my TLC plate. What are the potential side products and how can I minimize their formation?
Answer: The formation of side products is a common issue. Understanding their origin is key to mitigating them.
-
Diacylation: Although less common, it's possible for the initially formed product to undergo a second acylation, particularly if a large excess of chloroacetyl chloride is used or if the reaction temperature is too high.[1][7]
-
Polymerization/Tarry Substance Formation: The reaction between 5-aminoquinoline and chloroacetyl chloride can be highly exothermic.[2] Uncontrolled temperature increases can lead to the formation of dark, tarry substances due to polymerization or degradation of the starting materials or product.
-
Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride.[2] Ensure efficient stirring to dissipate heat throughout the reaction mixture.
-
Difficulties in Product Purification
Question: I'm struggling to obtain a pure product after the work-up. What purification strategies are most effective?
Answer: Effective purification is critical for obtaining high-quality this compound.
-
Presence of Unreacted Starting Materials: Unreacted 5-aminoquinoline and residual base (e.g., triethylamine) are common impurities.
-
Solution: An aqueous work-up is highly effective. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted amine and the organic base. Follow this with a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.[2]
-
-
Product Oiling Out During Crystallization: The product may not crystallize cleanly and instead form an oil.
-
Solution: If recrystallization is attempted, ensure the correct solvent or solvent system is used. Ethanol or acetonitrile are often suitable.[2] If oiling out persists, try a different solvent system or consider purification by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 5-aminoquinoline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of the chloride ion and a proton (which is neutralized by a base) to form the stable amide product.[3]
Q2: How should I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the spots.
Q3: What are the key safety precautions I should take when handling chloroacetyl chloride?
A3: Chloroacetyl chloride is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with moisture in the air to produce HCl gas, so it should be stored under an inert atmosphere and handled with care.[2]
Q4: Can I use a different acylating agent instead of chloroacetyl chloride?
A4: While chloroacetyl chloride is commonly used, other acylating agents like chloroacetic anhydride could potentially be used. However, acyl chlorides are generally more reactive than their corresponding anhydrides.[1] The choice of acylating agent will depend on the desired reactivity and the specific reaction conditions.
Q5: What analytical techniques can be used to confirm the structure and purity of the final product?
A5: A combination of analytical techniques should be used to confirm the identity and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O and N-H stretches).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[8]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Detailed Step-by-Step Synthesis Protocol
This protocol is a standard method for the N-acylation of 5-aminoquinoline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-aminoquinoline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[2]
-
Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | Aprotic solvents that facilitate the dissolution of starting materials.[2][4] |
| Base | Triethylamine (TEA), Pyridine | Non-nucleophilic base to neutralize the HCl byproduct.[2] |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.05 : 1.2 | A slight excess of acyl chloride and base ensures complete reaction.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity, followed by warming to drive the reaction.[2] |
| Reaction Time | 2-6 hours | Typically sufficient for completion, but should be monitored by TLC. |
Visualizations
Reaction Workflow
Caption: A simplified overview of the nucleophilic acyl substitution mechanism.
References
- BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Kovalenko, S. I., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, (1(53)).
- National Center for Biotechnology Information. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors.
- National Center for Biotechnology Information. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone.
- National Center for Biotechnology Information. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- ResearchGate. (2025). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
- The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides.
- (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
- ChemicalBook. (n.d.). This compound | 121221-08-7.
- BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
- National Center for Biotechnology Information. (n.d.). 5-Aminoquinoline. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 5. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-chloro-N-quinolin-5-ylacetamide by Recrystallization
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-chloro-N-quinolin-5-ylacetamide. Recrystallization is a powerful technique for purifying solid active pharmaceutical ingredients (APIs), but its success hinges on a precise understanding of the compound's properties and meticulous experimental execution[1]. This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific quinoline derivative.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to ensure a solid theoretical and practical understanding before undertaking the experiment.
Q1: What is the fundamental principle of recrystallization and why is it effective for this compound?
Recrystallization is a purification technique that leverages the differences in solubility between a desired compound and its impurities in a given solvent at different temperatures. The core principle is that most solids, including this compound, are significantly more soluble in a hot solvent than in a cold one[2].
The process involves dissolving the crude, impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller amounts or have different solubility characteristics, ideally remain dissolved in the cold solvent (the "mother liquor")[3][4]. The purified crystals are then collected by filtration. This method is particularly effective for APIs like this compound, where achieving high chemical purity is critical for subsequent research and development stages[1].
Q2: How do I select an optimal recrystallization solvent for this compound?
Solvent selection is the most critical variable in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Yield well-formed crystals of the purified compound.
Since specific quantitative solubility data for this compound is not widely published, an experimental approach is necessary[5][6]. Based on the compound's structure (an aromatic amide), good starting points for testing include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate)[7].
Experimental Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude compound into separate test tubes.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition, up to about 1 mL. If the compound dissolves, the solvent is unsuitable.
-
If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely when hot, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath.
-
A good solvent will show significant crystal formation upon cooling. The solvent that provides the highest recovery of pure-looking crystals is the best choice.
Q3: What are the likely impurities in my crude this compound sample?
Understanding potential impurities is key to designing an effective purification strategy. The synthesis of N-arylacetamides typically involves the acylation of an amine with an acyl chloride[8][9]. For this compound, the synthesis likely involves the reaction of 5-aminoquinoline with chloroacetyl chloride.
Therefore, common process-related impurities may include:
-
Unreacted Starting Materials: 5-aminoquinoline and chloroacetyl chloride.
-
Byproducts of Side Reactions: Hydrolysis of chloroacetyl chloride to form chloroacetic acid.
-
Di-acylated Products: A study on a similar purine derivative found that a diamide byproduct could form[10]. It is plausible that a similar impurity could arise here.
-
Colored Impurities: Often high-molecular-weight, polymeric byproducts formed during the reaction.
A good recrystallization solvent will keep these impurities dissolved in the mother liquor while allowing the desired product to crystallize.
Section 2: Step-by-Step Recrystallization Protocol
This protocol provides a self-validating workflow for the purification of this compound.
Experimental Workflow
Caption: Standard workflow for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid just dissolves. Adding too much solvent is a common error that will significantly reduce your yield[4].
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to adsorb the colored impurities. Boil the solution for a few minutes.
-
Hot Gravity Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel[11]. Use a pre-heated funnel and flask, and keep the solution near its boiling point.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice[12]. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor[4]. Using warm solvent or too much solvent will redissolve some of your product, reducing the yield.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | 1. An unsuitable solvent was chosen. 2. Insufficient solvent has been added. | 1. Re-evaluate your solvent choice based on screening tests. 2. Add more hot solvent in small increments until the compound dissolves. |
| "Oiling Out" | The solution became supersaturated at a temperature above the compound's melting point, or the compound is significantly impure. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. If the problem persists, the compound may require purification by another method (e.g., column chromatography) before recrystallization[13]. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again[12]. 2. Induce crystallization by: a) Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates nucleation sites[13]. b) Seeding: Add a tiny crystal of the crude or pure compound to the solution to act as a template for crystal growth[3]. |
| Low Yield | 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much or warm solvent. 4. The solution was not cooled sufficiently. | 1. Use the absolute minimum amount of boiling solvent for dissolution[4]. 2. Ensure your filtration apparatus is hot. If crystals form, you can try to redissolve them by washing the filter paper with a small amount of hot solvent. 3. Always use a minimal amount of ice-cold solvent for washing. 4. Ensure the flask has spent adequate time in an ice bath before filtering. |
| Product is Impure | 1. Cooling was too rapid, trapping impurities. 2. The chosen solvent does not effectively separate the impurity. 3. Colored impurities were not removed. | 1. Ensure the solution cools slowly and undisturbed. If necessary, insulate the flask to slow the cooling rate[11]. 2. Perform a second recrystallization, possibly with a different solvent. 3. If the product is colored, repeat the recrystallization and include the activated charcoal step. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting crystallization failure.
Section 4: Data & Solvent Properties
For a systematic approach, it is crucial to use and record reliable data.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds. High boiling point can make drying difficult[7]. |
| Ethanol | 78 | High | Excellent general-purpose solvent for moderately polar compounds. Evaporates easily. |
| Methanol | 65 | High | Similar to ethanol but more volatile and toxic. |
| Acetone | 56 | Medium | Good solvent for a wide range of compounds; its low boiling point can cause premature crystallization[14]. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Isopropanol | 82 | Medium | Less volatile alternative to ethanol. |
| Toluene | 111 | Low | Good for non-polar, aromatic compounds. High boiling point[7]. |
| Hexanes | ~69 | Very Low | Used for very non-polar compounds, often in a mixed-solvent system. |
Table 2: Template for Recording Experimental Solubility of this compound
Use this table to systematically record your findings during solvent screening.
| Solvent Tested | Solubility at 25°C | Solubility at Boiling Point | Observations Upon Cooling | Crystal Quality / Quantity |
| e.g., Ethanol | Slightly soluble | Completely soluble | White needles formed after 5 min | High recovery, well-defined crystals |
| e.g., Hexanes | Insoluble | Insoluble | No change | N/A |
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Erdemir, D., & Lee, Y. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(1), 379-384. [Link]
-
LabXchange. (2024, March 23). Lab Procedure: Recrystallization. LabXchange. [Link]
-
Kim, J., & Kim, H. (2005). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Journal of the Japan Petroleum Institute, 48(4), 221-229. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Nichols, L. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]
-
Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. [Link]
-
ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 3. LabXchange [labxchange.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Synthesis of 2-chloro-N-quinolin-5-ylacetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-quinolin-5-ylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on this specific N-acylation reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield.
Pro-Tips for a Successful Synthesis
Before delving into specific troubleshooting scenarios, it's essential to acknowledge the critical parameters of this reaction. The synthesis of this compound involves the reaction of 5-aminoquinoline with chloroacetyl chloride. While seemingly straightforward, the success of this reaction hinges on meticulous control over certain factors.
-
Reagent Quality is Paramount: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Using a fresh or properly stored bottle is crucial. Similarly, the purity of 5-aminoquinoline will directly impact the purity of your final product.
-
Temperature Control is Non-Negotiable: The reaction is exothermic. Uncontrolled temperature can lead to the formation of undesirable side products and a dark, tarry reaction mixture.
-
Stoichiometry and Order of Addition Matter: Precise control over the molar equivalents of your reactants can prevent side reactions like diacylation. The slow, dropwise addition of chloroacetyl chloride to the solution of 5-aminoquinoline is highly recommended.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: My reaction mixture turned dark brown/black immediately upon adding chloroacetyl chloride. What happened?
This is a common observation and is often due to an uncontrolled exothermic reaction. Adding the chloroacetyl chloride too quickly or at too high a starting temperature can cause localized heating, leading to the degradation of the starting material or product. To prevent this, ensure that the chloroacetyl chloride is added dropwise to a well-stirred, cooled solution (0-5 °C) of 5-aminoquinoline.
Q2: Why is a base, like triethylamine or pyridine, necessary in this reaction?
The N-acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this acid. If left unneutralized, the HCl will protonate the amino group of the starting material, 5-aminoquinoline, rendering it non-nucleophilic and effectively stopping the desired reaction.
Q3: Can the chloroacetyl chloride react with the quinoline nitrogen instead of the amino group?
While theoretically possible, the exocyclic 5-amino group is significantly more nucleophilic than the nitrogen atom within the aromatic quinoline ring. The lone pair of electrons on the quinoline nitrogen is part of the aromatic system, making it less available for reaction. Therefore, under standard N-acylation conditions, selective acylation at the 5-amino position is expected.
Q4: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
Besides unreacted starting materials, common impurities could include:
-
Diacylated product: Where two chloroacetyl groups have reacted with the amino group. This is more likely if an excess of chloroacetyl chloride is used.
-
Hydrolyzed chloroacetyl chloride: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any moisture present.
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-chloro-N-quinolin-5-ylacetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-quinolin-5-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential byproduct formation during this critical N-acylation reaction. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthesis and the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-acylation of 5-aminoquinoline with chloroacetyl chloride.[1][2][3] In this reaction, the nucleophilic amino group (-NH2) of 5-aminoquinoline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine (TEA) or pyridine, is commonly used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4]
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Q2: I am observing a second major product in my reaction mixture. What could it be?
A likely byproduct is the diacylated compound, 2-chloro-N-(2-chloroacetyl-quinolin-5-yl)acetamide. This occurs when the nitrogen atom of the quinoline ring also undergoes acylation. While the amide nitrogen's lone pair is delocalized and less nucleophilic after the initial acylation, the quinoline nitrogen remains a potential site for a second acylation, particularly if reaction conditions are not optimized.[5]
Another possibility, though less common in N-acylation, is poly-substitution on the aromatic ring, especially if the ring is highly activated. However, the introduction of the first acyl group typically deactivates the ring, making a second acylation less favorable.[6][7]
Q3: My reaction yield is low, and I see multiple spots on my TLC plate. What are the common causes?
Low yields and multiple byproducts can stem from several factors:
-
Poor Quality of Reagents: Impurities in either the 5-aminoquinoline or chloroacetyl chloride can lead to side reactions.[6] Chloroacetyl chloride is particularly susceptible to hydrolysis if exposed to moisture.
-
Sub-optimal Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition of reactants or products.[6] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants and base can lead to unreacted starting materials and the formation of byproducts.
-
Presence of Moisture: Water in the solvent or on the glassware can react with chloroacetyl chloride, reducing its availability for the desired reaction and deactivating any Lewis acid catalyst if used.[6]
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Presence of a Diacylated Byproduct
Symptoms:
-
A major byproduct peak in LC-MS or GC-MS with a mass corresponding to the addition of a second chloroacetyl group.
-
Complex NMR spectrum with overlapping signals.
Causality: The quinoline nitrogen, being a tertiary amine, can act as a nucleophile and react with the highly reactive chloroacetyl chloride. This is more likely to occur with an excess of the acylating agent or at elevated temperatures.
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. A large excess will drive the formation of the diacylated product. |
| Optimize Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more reactive primary amine acylation over the less reactive quinoline nitrogen.[8] |
| Slow Addition of Acylating Agent | Add the chloroacetyl chloride dropwise to the solution of 5-aminoquinoline and base. This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation.[3] |
| Choice of Base | A non-nucleophilic, sterically hindered base can be beneficial. While TEA is common, exploring other bases might offer better selectivity. |
Workflow for Byproduct Identification:
Caption: Workflow for the identification and characterization of byproducts.
Issue 2: Unreacted 5-Aminoquinoline
Symptoms:
-
A significant amount of starting material is observed on the TLC plate or in the LC-MS chromatogram.
-
Low yield of the desired product.
Causality: This issue often points to insufficient acylation, which can be caused by several factors.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the chloroacetyl chloride is fresh and has not been hydrolyzed. Consider using a freshly opened bottle or purifying it before use.
-
Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware to prevent the decomposition of chloroacetyl chloride.[6]
-
Check Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the HCl produced. The formation of the amine hydrochloride salt will render the amine non-nucleophilic.[9][10]
-
Increase Reaction Time or Temperature: If the reaction is proceeding slowly, cautiously increasing the reaction time or temperature may improve conversion. Monitor the reaction progress by TLC to avoid byproduct formation.
Issue 3: Formation of Polymeric or Tar-like Substances
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
Difficulty in isolating a clean product.
Causality: The product, this compound, contains a reactive alkyl chloride. This can potentially react with another molecule of 5-aminoquinoline or the product itself, leading to polymerization, especially at higher temperatures.
Mitigation Strategies:
| Strategy | Rationale |
| Maintain Low Temperature | Running the reaction at or below room temperature minimizes the rate of intermolecular side reactions. |
| Dilute Reaction Conditions | Using a larger volume of solvent can reduce the frequency of intermolecular collisions that lead to polymerization. |
| Prompt Work-up | Once the reaction is complete (as determined by TLC), proceed with the work-up and purification without delay to prevent degradation of the product. |
Experimental Protocols
Protocol 1: Standard N-Acylation in an Organic Solvent
This protocol is a standard method for the N-acylation of amines.[1][4]
Materials:
-
5-aminoquinoline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a dropping funnel, dissolve chloroacetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Acylation in an Aqueous System
This method offers a greener alternative by avoiding hazardous organic solvents.[11]
Materials:
-
5-aminoquinoline
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.5 M, pH 7.4)
-
Beaker
-
Magnetic stirrer
Procedure:
-
Suspend 5-aminoquinoline (1 equivalent) in the phosphate buffer.
-
With vigorous stirring, add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.
-
Continue stirring for 15-30 minutes. The solid product should precipitate out of the solution.
-
Collect the product by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
References
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). Reactions of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]
-
ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Retrieved from [Link]
-
ScienceRise: Pharmaceutical Science. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. Retrieved from [Link]
-
Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 2-chloro-N-quinolin-5-ylacetamide for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2-chloro-N-quinolin-5-ylacetamide in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.
Introduction: The Challenge of Poor Solubility
Many promising chemical entities, including this compound, exhibit poor aqueous solubility. While its specific solubility data is not widely published, its chemical structure—a substituted quinoline acetamide—suggests hydrophobic characteristics that can impede its dissolution in the aqueous environment of most biological assays.[1] This poor solubility can lead to several experimental artifacts, including:
-
Underestimation of Potency: The actual concentration of the compound in solution may be significantly lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
-
Compound Precipitation: The compound may precipitate out of solution upon dilution into aqueous assay buffers, causing inconsistent results and potential for false negatives.
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that may exhibit non-specific activity or interfere with assay detection systems.
This guide provides a systematic approach to overcoming these challenges, ensuring that you can accurately assess the biological activity of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of this compound.
Q1: What are the predicted physicochemical properties of this compound?
While experimental data is limited in publicly available resources, we can infer some properties from its chemical structure. The quinoline and chlorophenyl groups contribute to its hydrophobicity, suggesting low water solubility. The acetamide linkage provides a site for hydrogen bonding, but the overall molecule is expected to be lipophilic. A Safety Data Sheet (SDS) for the compound lists a boiling point of 460.4°C at 760mmHg and a density of 1.368g/cm3, but does not provide specific solubility data.[2]
Q2: What is the best initial solvent to use for preparing a stock solution?
For most hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Rationale: DMSO is miscible with water and most organic solvents, facilitating the dilution of the stock solution into aqueous assay media.[3]
Practical Tip: Always use anhydrous, high-purity DMSO (≥99.9%) to avoid introducing water, which can decrease the solubility of hydrophobic compounds and potentially lead to degradation over time.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "antisolvent precipitation." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final assay medium to keep the hydrophobic compound dissolved.
Initial Troubleshooting Steps:
-
Decrease the final DMSO concentration: While seemingly counterintuitive, a high initial DMSO concentration in the stock can lead to a larger volume being added to the assay, potentially exceeding the tolerable limit for both the compound's solubility and the biological system's health. Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to many cell lines.[4][5]
-
Increase the stock solution concentration: By preparing a more concentrated stock solution, you can add a smaller volume to your assay, thereby keeping the final DMSO concentration low.
-
Perform serial dilutions in DMSO: Instead of a single large dilution from your stock into the aqueous buffer, perform intermediate dilutions in 100% DMSO before the final dilution into the assay medium. This can sometimes help to mitigate precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO is cell-line dependent.[6][7] While a general rule of thumb is to keep the final concentration at or below 0.5%, it is imperative to determine the tolerance of your specific cell line.[4]
Recommendation: Conduct a vehicle control experiment to assess the effect of different DMSO concentrations (e.g., 0.1%, 0.5%, 1%, and 2%) on cell viability and assay performance. This will establish a "safe" working range for your experiments.[8] Some sensitive primary cells may show toxicity at concentrations as low as 0.1%.[4]
Section 2: Troubleshooting Guides
If initial attempts with DMSO are unsuccessful, a more systematic approach to solubility enhancement is required. This section provides detailed protocols and decision-making workflows.
Guide 1: Systematic Solvent and Excipient Screening
When DMSO alone is insufficient, a logical next step is to explore co-solvents and other solubilizing agents.
Experimental Workflow: Solvent & Excipient Selection
Caption: Decision workflow for selecting an appropriate solubilization strategy.
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution, which is a critical first step in any biological assay.[9][10][11]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Volumetric flask (Class A)
-
Sterile, amber vials for aliquoting
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration using the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) The molecular weight of this compound is 220.66 g/mol .[12]
-
Weigh the compound: Accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the weighed compound to the volumetric flask. Add approximately half of the final volume of DMSO.
-
Aid dissolution (if necessary): Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to facilitate dissolution.
-
Bring to final volume: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it 15-20 times to ensure a homogenous solution.[9]
-
Aliquot and store: Dispense the stock solution into single-use, sterile, amber vials to protect from light and prevent contamination. Store at -20°C or -80°C to maintain stability.[9][13]
Protocol 2: Vehicle Toxicity Assay
Before testing your compound, you must determine the highest concentration of your chosen solvent system (the "vehicle") that does not affect your assay readout.
Procedure:
-
Prepare a dilution series of your vehicle: For example, if your vehicle is 10% DMSO in saline, prepare dilutions in your assay medium to achieve final DMSO concentrations of 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.
-
Treat your cells/assay system: Add the vehicle dilutions to your assay in the same manner you would add your test compound.
-
Incubate and measure: Follow your standard assay protocol and measure the endpoint (e.g., cell viability, enzyme activity).
-
Analyze the data: Determine the highest vehicle concentration that does not produce a significant change in the assay signal compared to the untreated control. This is your maximum tolerable vehicle concentration.
Data Presentation: Example Vehicle Toxicity Data
| Final DMSO Conc. (%) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 4.2 |
| 0.1 | 98.7 | 5.1 |
| 0.5 | 95.2 | 4.8 |
| 1.0 | 82.1 | 6.3 |
| 2.0 | 65.4 | 7.9 |
In this example, 0.5% DMSO would be the recommended maximum concentration.
Guide 2: Advanced Solubilization Techniques
If co-solvents are not sufficient, more advanced techniques involving excipients can be employed.[14][15][16]
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[20][]
-
Commonly used cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Mechanism of Action Diagram
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 3: Formulation with Cyclodextrins
-
Prepare a stock solution of the cyclodextrin (e.g., 40% w/v HP-β-CD in water).
-
Prepare a concentrated stock of this compound in a minimal amount of organic solvent (e.g., DMSO).
-
Slowly add the compound stock to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., rotate overnight at room temperature) to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
2. Surfactants (e.g., Pluronic® F-68)
Pluronic® F-68 (also known as Poloxamer 188) is a non-ionic surfactant that can form micelles in aqueous solutions.[22] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[23][24][25][26]
Considerations:
-
Surfactants can interfere with some biological assays, particularly those involving membranes or protein-protein interactions.
-
It is crucial to run a vehicle control with the surfactant alone to assess any potential assay artifacts.
Protocol 4: Formulation with Pluronic® F-68
-
Prepare a stock solution of Pluronic® F-68 (e.g., 10% w/v in water).
-
Prepare a concentrated stock of this compound in an organic solvent.
-
Slowly add the compound stock to the Pluronic® F-68 solution while vortexing.
-
Sonicate the mixture to aid in micelle formation and drug encapsulation.
-
As with cyclodextrins, determine the final concentration of the solubilized compound analytically.
Conclusion
Improving the solubility of this compound for biological assays requires a systematic and evidence-based approach. By starting with a well-characterized stock solution in DMSO and methodically exploring co-solvents and advanced excipients like cyclodextrins and surfactants, researchers can overcome solubility challenges. Remember, the cornerstone of reliable data is the meticulous validation of your vehicle to ensure it does not interfere with your assay. This guide provides the foundational knowledge and practical protocols to achieve accurate and reproducible results in your research.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]
- Verma, S., & Kumar, S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
-
Landrau Scientific Innovations LLC. (n.d.). Pluronic F 68 (Poloxamer 188) 5000 g. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2347. [Link]
- Bodratti, A. M., & Alexandridis, P. (2018). Formulation of poorly water-soluble drugs using Pluronic block copolymers. International Journal of Pharmaceutics, 544(1), 1-16.
- Kabanov, A. V., et al. (2002). Pluronic block copolymers for drug delivery: from micellar nanocontainers to biological response modifiers. Advanced Drug Delivery Reviews, 54(2), 223-233.
-
Cristofaro, F., et al. (2021). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. Langmuir, 37(38), 11296-11305. [Link]
- Sharma, D., et al. (2019). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 9(3-s), 930-936.
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
- Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
-
Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 919-923. [Link]
-
Gæde, J. J., & Heegaard, N. H. H. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 839-842. [Link]
-
Zhu, Y., et al. (2007). Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. Chemical & Pharmaceutical Bulletin, 55(10), 1457-1462. [Link]
- Gæde, J. J., & Heegaard, N. H. H. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 839-842.
-
Gæde, J. J., & Heegaard, N. H. H. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
-
LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from [Link]
-
CBU. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem. Retrieved from [Link]
- Al-Zaydi, K. M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(29), 18277-18286.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Chloro-N-(quinolin-5-yl)acetamide | 121221-08-7 [sigmaaldrich.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmpas.com [jmpas.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 22. Pluronic F 68 (Poloxamer 188) 5000 g. - Landrau Scientific Innovations LLC [landrauscientific.com]
- 23. mdpi.com [mdpi.com]
- 24. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 2-chloro-N-quinolin-5-ylacetamide
Welcome to the technical support center for 2-chloro-N-quinolin-5-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding its chemical liabilities, you can ensure the integrity and reproducibility of your experiments.
I. Understanding the Molecule: Key Stability Concerns
This compound incorporates two key chemical moieties that are susceptible to degradation: a chloroacetamide group and a quinoline ring . The primary degradation pathways are hydrolysis of the chloroacetamide and photodegradation or oxidation of the quinoline ring.
-
Hydrolysis: The chloroacetamide group is susceptible to both acid and base-catalyzed hydrolysis. This can lead to the formation of the corresponding hydroxyacetamide derivative or cleavage of the amide bond, rendering the compound inactive for its intended biological purpose.[1][2][3][4]
-
Photodegradation and Oxidation: The quinoline ring is photosensitive and can degrade upon exposure to UV or even ambient light.[1] This degradation, along with oxidation, can often be visually identified by a color change in the solution, typically turning yellow and then brown.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific solubility data for this compound is not extensively published, similar chloroacetamide compounds are often soluble in organic solvents like DMSO, DMF, and ethanol.[4] It is recommended to start with a small quantity of the compound to test its solubility in your desired solvent. For aqueous experiments, a concentrated stock solution in an organic solvent like DMSO can be prepared and then diluted into the aqueous buffer.
Q2: How should I store the solid compound and its solutions?
A2: To minimize degradation, the solid compound should be stored in a cool, dark, and dry place, under an inert atmosphere if possible. For solutions, it is recommended to store them at -20°C or -80°C.[5] Aliquoting the stock solution into smaller, single-use vials is also advised to avoid repeated freeze-thaw cycles.
Q3: My solution of this compound has turned yellow. What does this mean?
A3: A yellow to brown discoloration is a common indicator of degradation of the quinoline moiety, likely due to photodegradation or oxidation.[1] It is crucial to protect your solutions from light by using amber vials or wrapping the container in aluminum foil.
Q4: I am seeing inconsistent results in my biological assays. Could this be a stability issue?
A4: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[1] Hydrolysis of the chloroacetamide group can render the compound inactive. It is highly recommended to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific experimental conditions.
III. Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered when working with this compound in solution.
Issue 1: Precipitation Observed in Solution
Precipitation can occur when the compound's solubility limit is exceeded in a particular solvent or buffer system.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Experimental Protocol: Determining pH-Solubility Profile
-
Prepare a series of buffers with a pH range relevant to your experiment (e.g., pH 4 to 8).
-
Add an excess amount of solid this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot the concentration against the pH to identify the pH range of maximum solubility.
Issue 2: Suspected Degradation (Color Change or Loss of Activity)
If you suspect degradation, a forced degradation study can help identify the primary degradation pathways and establish a stability-indicating analytical method.
Forced Degradation Experimental Workflow:
Caption: Experimental workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to improve peak shape for the basic quinoline nitrogen. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. | To ensure separation of the parent compound from potential polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV detector at a wavelength of maximum absorbance (determine by UV scan) and/or Mass Spectrometry | UV for quantification and MS for identification of degradants. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[1] Peak purity analysis using a PDA detector is essential to confirm that the parent peak is free from co-eluting degradants.
IV. Summary of Recommendations
| Parameter | Recommendation |
| Solvent Selection | Test solubility in small volumes of DMSO, DMF, or ethanol for stock solutions. |
| pH Control | Maintain the pH of aqueous solutions in a neutral to slightly acidic range. Avoid strongly acidic or basic conditions. |
| Temperature | Store stock solutions at -20°C or -80°C. For experiments at elevated temperatures, minimize the duration of exposure. |
| Light Exposure | Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Atmosphere | For long-term storage of the solid, consider an inert atmosphere (e.g., argon or nitrogen). |
| Analytical Monitoring | Regularly check the purity of stock solutions using a validated stability-indicating HPLC method. |
By implementing these guidelines and troubleshooting strategies, you can significantly mitigate the risk of degradation of this compound, ensuring the reliability and accuracy of your research outcomes.
V. References
-
Huang, I. T., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.
-
Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2006). The status of pesticide pollution in surface waters (rivers and lakes) of Greece. Part I. Review on occurrence and levels. Environmental Pollution, 141(3), 555-570.
-
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. (2019). [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. (1998). [Link]
-
How to Predict Precipitates Using Solubility Rules. ThoughtCo. (2019). [Link]
-
How to prevent compound precipitation during flash column chromatography. Biotage. (2023). [Link]
-
Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-chloro-N-quinolin-5-ylacetamide
Introduction
Welcome to the technical support center for the synthesis of 2-chloro-N-quinolin-5-ylacetamide. This critical intermediate is foundational in the development of various pharmaceutical agents and advanced materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to ensure a robust, safe, and efficient scale-up process.
Synthesis Overview
The most direct and widely adopted method for synthesizing this compound is the N-acylation of 5-aminoquinoline with chloroacetyl chloride. This reaction, while straightforward in principle, presents several challenges during scale-up related to reaction control, impurity profiles, and product isolation.
The fundamental reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Key reaction components typically include:
-
Starting Material: 5-Aminoquinoline
-
Acylating Agent: Chloroacetyl chloride
-
Base: An acid scavenger such as triethylamine (TEA), pyridine, or aqueous sodium bicarbonate.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common choices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this N-acylation reaction?
A1: The most critical parameters are:
-
Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of dark-colored impurities and potential side reactions. A slow, controlled addition of chloroacetyl chloride at a low temperature (e.g., 0-5 °C) is crucial.
-
Stoichiometry and Addition Rate: Precise control over the molar equivalents of chloroacetyl chloride and the base is essential. An excess of the acylating agent can lead to side products, while an insufficient amount will result in an incomplete reaction. The addition should be slow to manage the exotherm.
-
Moisture Control: Chloroacetyl chloride reacts violently with water, hydrolyzing to chloroacetic acid and generating corrosive HCl gas.[1][2] All glassware, solvents, and reagents must be scrupulously dry, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Agitation: Efficient mixing is vital on a larger scale to ensure uniform temperature distribution and prevent localized "hot spots" where impurity formation can accelerate.
Q2: Is the reaction exothermic, and what are the safety implications for scale-up?
A2: Yes, the reaction is significantly exothermic. On a lab scale, this is manageable with a simple ice bath. However, during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway event if not properly controlled. A jacketed reactor with a reliable cooling system is mandatory for pilot-scale production. All personnel must be trained on handling chloroacetyl chloride, which is toxic, corrosive, and reacts violently with water.[3][4][5]
Q3: What are the expected yield and purity for this synthesis?
A3: With proper control of the reaction parameters, yields can typically range from 80-95%. The purity of the crude product can be quite high (>95% by HPLC), but it is often contaminated with small amounts of starting material, hydrolyzed acyl chloride, and colored by-products. A recrystallization step is usually necessary to achieve >99% purity suitable for pharmaceutical applications.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Issue 1: The reaction mixture turns dark brown or black, resulting in an impure final product.
-
Question: My reaction is turning very dark, and after workup, the isolated solid is difficult to purify. What is causing this discoloration and how can I prevent it?
-
Answer: This is a common issue often caused by the oxidation of 5-aminoquinoline or thermal degradation.
-
Causality: Aromatic amines, like 5-aminoquinoline, are susceptible to oxidation, which is often accelerated by heat. Localized hot spots due to poor mixing or a too-rapid addition of chloroacetyl chloride can significantly increase the rate of impurity formation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Temperature Control: Maintain a strict internal reaction temperature of 0-5 °C during the addition of chloroacetyl chloride. Use a calibrated temperature probe and a reliable cooling system.
-
Slow Addition: Add the chloroacetyl chloride solution dropwise via an addition funnel or a syringe pump over a prolonged period (e.g., 1-2 hours for a multi-liter scale) to allow the cooling system to manage the exotherm effectively.
-
Raw Material Quality: Use high-purity 5-aminoquinoline. Impurities in the starting material can act as catalysts for decomposition.
-
-
Issue 2: The reaction stalls, and in-process controls (HPLC/TLC) show a significant amount of unreacted 5-aminoquinoline.
-
Question: My reaction seems to stop before all the 5-aminoquinoline is consumed. What could be the cause?
-
Answer: An incomplete reaction is typically due to the deactivation of the acylating agent or improper stoichiometry.
-
Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1] Any moisture present in the solvent, on the glassware, or in the starting materials will consume the acylating agent, making it unavailable for the desired reaction. An insufficient amount of base can also lead to the formation of the amine hydrochloride salt, which is unreactive.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents. Ensure the 5-aminoquinoline is dry.
-
Verify Reagent Quality: Use a fresh, unopened bottle of chloroacetyl chloride if possible, or re-distill older material before use.
-
Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used to scavenge the HCl produced.[6] A slight excess (e.g., 1.1 equivalents) is often beneficial.
-
Reverse Addition: Consider adding the 5-aminoquinoline solution to the chloroacetyl chloride solution (at low temperature). While less common, this can sometimes help in specific solvent systems.
-
-
Issue 3: During aqueous workup, an intractable emulsion forms, or the product precipitates as a sticky solid.
-
Question: I'm having difficulty with the liquid-liquid extraction. I'm either getting a persistent emulsion or my product is "oiling out" instead of precipitating cleanly. What should I do?
-
Answer: Workup issues are common during scale-up, especially when dealing with polar, high-molecular-weight compounds.
-
Causality: Emulsions are often caused by the presence of fine particulate matter or amphiphilic impurities that stabilize the interface between the organic and aqueous layers. "Oiling out" occurs when the product is insoluble in the workup solvent but precipitates above its melting point.[7]
-
Troubleshooting Workflow:
-
For Emulsions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[8]
-
Filter: Filter the entire mixture through a pad of Celite® to remove any particulate matter that might be stabilizing the emulsion.
-
Change Solvent: If the problem persists, consider a solvent swap to a solvent with different properties (e.g., from DCM to ethyl acetate) after the reaction is complete.
-
-
For Oily Product/Sticky Precipitate:
-
Solvent Choice: The product might be crashing out of the reaction solvent upon quenching. Ensure you are using a solvent in which the product has good solubility (e.g., DCM).
-
Controlled Quench: Add the quenching solution (e.g., water or bicarbonate solution) slowly with vigorous stirring to prevent rapid, uncontrolled precipitation.
-
Modify Workup: Instead of a direct quench and precipitation, perform a full liquid-liquid extraction into a suitable organic solvent. The product can then be isolated by crystallization from the organic layer.
-
-
-
// Nodes Start [label="Problem Identified:\nLow Yield / Incomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Moisture [label="Verify Anhydrous Conditions\n(Solvents, Glassware, Reagents)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Assess Reagent Quality\n(Fresh Chloroacetyl Chloride,\nPurity of Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stoichiometry [label="Confirm Stoichiometry\n(Base eq. ≥ 1.0,\nAcylating Agent eq. ≥ 1.0)", fillcolor="#FBBC05", fontcolor="#202124"]; Moisture_OK [label="Conditions Dry?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents_OK [label="Reagents Valid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stoichiometry_OK [label="Stoichiometry Correct?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry_System [label="Action: Dry all components\n(Distill solvents, bake glassware)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replace_Reagents [label="Action: Use fresh/purified\nreagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust_Stoichiometry [label="Action: Adjust reagent amounts\n(e.g., add more base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rerun [label="Re-run reaction with\noptimized parameters", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> Check_Moisture; Check_Moisture -> Moisture_OK; Moisture_OK -> Check_Reagents [label="Yes"]; Moisture_OK -> Dry_System [label="No"]; Dry_System -> Rerun;
Check_Reagents -> Reagents_OK; Reagents_OK -> Check_Stoichiometry [label="Yes"]; Reagents_OK -> Replace_Reagents [label="No"]; Replace_Reagents -> Rerun;
Check_Stoichiometry -> Stoichiometry_OK; Stoichiometry_OK -> Rerun [label="Yes"]; Stoichiometry_OK -> Adjust_Stoichiometry [label="No"]; Adjust_Stoichiometry -> Rerun; } end_dot Caption: Troubleshooting workflow for low yield or incomplete reactions.
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis (50g Scale)
Safety: This procedure must be performed in a well-ventilated fume hood. Personnel must wear appropriate PPE, including safety goggles, a face shield, lab coat, and chemical-resistant gloves.[1] An emergency shower and eyewash station must be readily accessible.[4]
-
Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel.
-
Reagent Charging: Charge 5-aminoquinoline (50.0 g) and anhydrous dichloromethane (DCM, 500 mL) to the reactor. Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.1 equivalents) to the slurry.
-
Acylating Agent Preparation: In a separate dry flask, prepare a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM (100 mL).
-
Reaction: Add the chloroacetyl chloride solution to the stirred reactor slurry via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the 5-aminoquinoline is consumed.
-
Workup:
-
Slowly add deionized water (200 mL) to quench the reaction, maintaining the temperature below 15 °C.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (1 x 150 mL), saturated aqueous sodium bicarbonate (2 x 150 mL), and brine (1 x 150 mL).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol or isopropanol are often suitable solvents. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat at reflux for 15 minutes. Perform a hot filtration through Celite® to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Once crystal formation appears complete, place the flask in an ice bath for at least 1 hour to maximize recovery.[7]
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Summary Tables
Table 1: Solvent Selection Guide for N-Acylation
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | 40 | Excellent solubility for starting material and product; easy to remove. | Environmental concerns; relatively low boiling point. |
| Ethyl Acetate | 77 | Good solubility; less toxic than DCM. | Can be susceptible to hydrolysis under basic conditions. |
| Acetonitrile | 82 | Polar aprotic, good for solubility. | Can be difficult to remove; higher boiling point. |
| Tetrahydrofuran (THF) | 66 | Good solvent for many organics. | Can form peroxides; must be handled with care. |
Table 2: Common Impurities and Their Origin
| Impurity | Potential Origin | Recommended Analytical Method | Mitigation Strategy |
| Unreacted 5-Aminoquinoline | Incomplete reaction. | HPLC, TLC | Increase reaction time; verify reagent stoichiometry and quality. |
| Chloroacetic Acid | Hydrolysis of chloroacetyl chloride. | HPLC, ¹H NMR | Ensure strictly anhydrous conditions. |
| N,N-diacylated product | High reactivity, incorrect stoichiometry. | LC-MS | Slow addition of acylating agent at low temperature. |
| Polymeric/Colored Impurities | Thermal degradation or oxidation. | HPLC, UV-Vis | Maintain strict temperature control; use an inert atmosphere. |
References
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
-
CDH Fine Chemical. (n.d.). Chloro Acetyl Chloride MATERIAL SAFETY DATA SHEET.
-
Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride Safety Data Sheet.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE.
-
CAMEO Chemicals - NOAA. (n.d.). CHLOROACETYL CHLORIDE.
-
Gadipelly, C., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
-
BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
-
Orosz, M. J., et al. (2023). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega.
-
ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
-
Al-Mustansiriyah Journal of Science. (2022). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
-
The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides.
-
NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines.
-
ScienceRise: Pharmaceutical Science. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
-
PubMed. (n.d.). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline.
-
BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
-
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
-
ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide.
-
Pearson. (2024). Reactions of Amino Acids: Acylation: Videos & Practice Problems.
-
J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
-
PMC - NIH. (n.d.). Utility of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives.
-
OSTI.GOV. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide.
-
ChemicalBook. (n.d.). This compound.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
minimizing off-target effects of 2-chloro-N-quinolin-5-ylacetamide
Welcome to the technical support center for 2-chloro-N-quinolin-5-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding its use. Our goal is to help you anticipate, identify, and minimize potential off-target effects to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of working with this compound.
Question 1: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific on-target activity. What are the likely causes?
Answer: This is a common and important observation. The molecular structure of this compound contains two key features that can contribute to broad cellular effects, including toxicity:
-
The Quinoline Scaffold: The quinoline core is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, this scaffold can lead to binding to multiple unintended kinases.[1][2] Inhibition of essential "housekeeping" kinases can result in non-specific cytotoxicity.
-
The Chloroacetamide Group: This is a reactive electrophile, often referred to as a "warhead," designed to form a covalent bond, typically with cysteine residues on a target protein.[1] However, this reactivity is not infinitely specific. The chloroacetamide group can react with accessible cysteines on other, unintended proteins, leading to off-target covalent modification. This can disrupt the function of numerous essential proteins and trigger cell death pathways. Recent studies have even implicated chloroacetamide-containing compounds in inducing ferroptosis, a specific form of iron-dependent cell death, independent of their primary target.[3]
Therefore, the observed toxicity is likely a combination of broad kinase inhibition and off-target covalent modification.
Question 2: How can I experimentally distinguish between the on-target phenotype and off-target effects?
Answer: Deconvoluting on-target from off-target effects is crucial. We recommend a multi-pronged approach:
-
Dose-Response Analysis: A true on-target effect should correlate with the biochemical potency (IC50) or binding affinity (Kd) of the compound for its intended target. If you observe effects at concentrations significantly different from the on-target potency, off-target activity is likely involved.
-
Use of a Non-Reactive Analog: Synthesize or procure a control compound where the reactive chloroacetamide group is replaced with a non-reactive acetamide group (i.e., replacing the chlorine with a hydrogen). This analog retains the core quinoline scaffold but cannot form covalent bonds. If the non-reactive analog does not produce the same phenotype, it strongly suggests the observed effect is due to covalent modification (though it doesn't prove the covalent modification is on-target).
-
Target Knockdown/Knockout Models: The most definitive way to validate an on-target effect is to use a genetic approach. The phenotype observed upon treatment with this compound should be mimicked by the siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the intended target protein. If the phenotype persists in a knockout cell line, it is unequivocally an off-target effect.
-
Rescue Experiments: In a target knockdown/knockout model, if you can "rescue" the phenotype by re-introducing a version of the target protein that is resistant to the inhibitor (e.g., through mutation of the binding site cysteine), this provides strong evidence for on-target activity.
Question 3: My compound is potent in a biochemical assay (e.g., purified enzyme) but shows weak or no activity in a cell-based assay. What could be the issue?
Answer: This is a classic challenge in drug discovery, often referred to as a poor biochemistry-to-cellular correlation. Several factors could be at play:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High ATP Concentration in Cells: If your compound is an ATP-competitive kinase inhibitor, the high intracellular concentration of ATP (1-10 mM) can outcompete the inhibitor for binding to the target kinase, leading to a significant loss of potency compared to a biochemical assay run at a lower ATP concentration.[4]
-
Compound Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: The compound may enter the cell but fail to engage with the target protein in the complex cellular environment.
We recommend running a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to confirm that the compound is binding to its intended target inside intact cells.[5][6]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Issue 1: Unexpectedly High Cytotoxicity
You observe widespread cell death at concentrations at or below the biochemical IC50 for your target.
-
Hypothesis: The primary cause is likely off-target covalent modification of essential cellular proteins by the chloroacetamide warhead.
Caption: A decision tree guiding the experimental strategy to identify off-targets.
References
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (MDPI) [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-17) [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019-07-17) [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
-
High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications - ResearchGate. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018-07-20) [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02) [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14) [Link]
-
Off-Target Effects Analysis - Creative Diagnostics. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. (2013-02-10) [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11) [Link]
-
The role of cell-based assays for drug discovery - News-Medical.Net. (2024-02-01) [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21) [Link]
-
News: Deep learning predicts CRISPR off-target effects. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19) [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03) [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. [Link]
-
Mechanism of Quinolone Action and Resistance - PMC - NIH. [Link]
-
Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides - The Royal Society of Chemistry. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. [Link]
-
Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic ... - PubMed. [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. [Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC - PubMed Central. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. icr.ac.uk [icr.ac.uk]
Technical Support Center: Optimizing Storage and Handling of 2-chloro-N-quinolin-5-ylacetamide
Introduction: Welcome to the technical support center for 2-chloro-N-quinolin-5-ylacetamide (CAS No. 121221-08-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of this compound. The inherent reactivity of the chloroacetamide functional group combined with the photosensitive nature of the quinoline moiety necessitates careful handling to ensure experimental reproducibility and maintain compound integrity. This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A supplier datasheet recommends storage at room temperature under an inert atmosphere. Another safety data sheet (SDS) specifies storing the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials[1].
To synthesize these recommendations into a best-practice protocol, we advise the following:
-
Temperature: While "room temperature" is acceptable for short-term storage, storing at 2-8°C (refrigerated) is preferable for long-term stability to minimize the rate of any potential solid-state degradation.
-
Atmosphere: The recommendation for an "inert atmosphere" (e.g., argon or nitrogen) is critical. This mitigates the risk of oxidation, to which heterocyclic aromatic rings like quinoline can be susceptible[2].
-
Light: Protect the compound from light. Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or ambient light, which can lead to discoloration (yellowing or browning)[2]. Use amber vials or store containers in a dark cabinet.
-
Moisture: Store in a desiccated environment. The chloroacetamide group is susceptible to hydrolysis, and minimizing exposure to atmospheric moisture is crucial even in the solid state.
Q2: I need to prepare stock solutions. What solvents are recommended, and how should the solutions be stored?
While specific solubility data is not widely published, compounds with similar structures are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[3]. It is poorly soluble in water[3].
Storage of Stock Solutions: Stock solutions are significantly more prone to degradation than the solid material.
-
Temperature: Store stock solutions frozen at -20°C or -80°C. Elevated temperatures drastically increase the rate of chemical degradation in solutions[2].
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. This practice is essential because temperature fluctuations can accelerate compound degradation and introduce atmospheric moisture and oxygen into the solution.
-
Light Protection: Use amber vials for aliquots to protect the solution from light-induced degradation[2].
Inconsistent results in assays are often a classic sign of compound degradation in solution[2]. It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of stock solutions under your specific storage conditions (see Protocol 2).
Q3: What are the primary chemical degradation pathways I should be concerned about?
The structure of this compound contains two key reactive moieties: the quinoline ring and the N-substituted chloroacetamide group. Each is susceptible to specific degradation pathways.
| Degradation Pathway | Affected Moiety | Description & Causality |
| Hydrolysis | Chloroacetamide | The electrophilic carbon of the C-Cl bond is susceptible to nucleophilic attack by water, leading to the replacement of the chlorine atom with a hydroxyl group. The amide bond can also be hydrolyzed under strongly acidic or basic conditions. |
| Oxidation | Quinoline Ring | The electron-rich aromatic quinoline system can be susceptible to oxidation, especially in the presence of air and light[2]. This often results in the formation of colored by-products, which is a visual indicator of degradation[2]. |
| Photodegradation | Quinoline Ring | Many quinoline compounds are known to be photosensitive, degrading upon exposure to UV or ambient light[2]. This can lead to the formation of hydroxyquinolines and other byproducts[2]. |
| Nucleophilic Substitution | Chloroacetamide | The chloroacetyl group is a reactive electrophile. It can react with nucleophiles present in buffer solutions (e.g., Tris, thiols like DTT or β-mercaptoethanol) or in cell culture media (e.g., primary amines in amino acids). This is a critical consideration for experimental design. |
Q4: My solid compound (or its solution) has turned yellow. Is it still usable?
Discoloration, typically to yellow and then brown, is a common visual indicator of quinoline compound degradation[2]. This is frequently caused by oxidation or photodegradation[2]. The formation of these colored impurities signifies that the integrity of your compound is compromised.
While the compound may still retain some activity, the presence of degradants can lead to:
-
Inaccurate concentration measurements.
-
Unpredictable or off-target effects in biological assays.
-
Overall poor reproducibility of experiments.
Recommendation: If discoloration is observed, it is strongly advised to use a fresh, uncompromised lot of the compound. If this is not possible, the purity of the material should be rigorously assessed using an analytical technique like HPLC (see Protocol 2) before use.
Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered when using this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol details the best practices for preparing and storing stock solutions to minimize degradation.
-
Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of the solid. Minimize the time the container is open.
-
Solubilization: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming (<37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, screw-cap microcentrifuge tubes or cryovials. The volume of the aliquots should be appropriate for a single experiment.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Tightly seal the aliquots and store them at -20°C for short-term (<1 month) or -80°C for long-term storage.
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Maintain a log of freeze-thaw cycles if an aliquot must be reused (strongly discouraged).
Protocol 2: Stability Assessment by Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantitatively assessing the purity of the compound and detecting the presence of degradants[2].
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities. A C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. A UV detector set to a wavelength of maximum absorbance for the compound (e.g., 220-270 nm) should be used[3].
-
Time-Zero Analysis: Prepare a fresh solution of this compound in the relevant solvent (e.g., DMSO, assay buffer). Immediately inject a sample onto the HPLC system to obtain the "time-zero" chromatogram. Record the peak area and retention time of the parent compound.
-
Incubation: Aliquot the solution into several vials and store them under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, and 14 days), retrieve one aliquot from each storage condition, allow it to reach room temperature, and analyze it by HPLC using the same method.
-
Data Analysis: Compare the chromatograms from each time point to the time-zero sample.
-
Calculate Purity: Purity (%) = (Peak Area of Parent Compound / Total Peak Area of All Peaks) x 100.
-
Identify Degradation: A significant decrease (>5%) in the parent peak area and the appearance of new peaks are indicative of degradation.
-
Caption: Conceptual diagram of potential degradation pathways.
References
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. [Link]
Sources
Validation & Comparative
Confirming the Structure of 2-chloro-N-quinolin-5-ylacetamide: A Comparative Spectroscopic Guide
For researchers and professionals in drug development and synthetic chemistry, unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison for validating the molecular structure of 2-chloro-N-quinolin-5-ylacetamide, a key intermediate in various synthetic pathways. By leveraging a multi-technique spectroscopic approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can piece together a comprehensive and self-validating structural puzzle. This guide moves beyond a simple recitation of data, delving into the rationale behind the expected spectral features and comparing them with analogous structures to provide a robust framework for structural elucidation.
Strategic Approach to Structural Verification
The core principle of spectroscopic structure determination lies in the unique interaction of a molecule's specific functional groups and atomic arrangement with different forms of electromagnetic radiation or energy. For this compound, our strategy involves a synergistic analysis of data from ¹H NMR, ¹³C NMR, IR, and MS. Each technique provides a distinct piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the final assigned structure.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map out the carbon-hydrogen framework and identify neighboring atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data reproducibility and accuracy.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as the N-H proton is typically well-resolved.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient for achieving a good signal-to-noise ratio.
-
Relaxation Delay: A 1-2 second delay between pulses is standard.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quantitative accuracy, especially for quaternary carbons.
Predicted ¹H NMR Spectral Data and Comparative Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Compound | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale and Comparison |
| This compound | Quinoline Ar-H | ~7.5 - 8.9 | m | - | The quinoline ring system will exhibit a complex multiplet pattern in the aromatic region. Protons adjacent to the nitrogen (H2, H8) will be the most deshielded.[1][2] |
| N-H | ~9.5 - 10.5 (in DMSO-d₆) | br s | - | The amide proton is typically broad and appears at a high chemical shift, especially in a hydrogen-bond-accepting solvent like DMSO. | |
| Cl-CH₂ | ~4.3 | s | - | The methylene protons adjacent to the carbonyl group and the chlorine atom will be a singlet and significantly downfield due to the electron-withdrawing effects of both groups. This is consistent with data for other N-aryl-2-chloroacetamides.[3] | |
| N-(5-chloroquinolin-8-yl)acetamide (Comparative) | Quinoline Ar-H | 7.53 - 8.82 | m | - | Shows a similar complex aromatic region, providing a good reference for the quinoline scaffold.[4] |
| N-phenyl-2-chloroacetamide (Comparative) | Cl-CH₂ | 4.272 | s | - | The chemical shift of the chloromethyl protons in a simpler N-aryl chloroacetamide provides a strong comparative benchmark.[3] |
Predicted ¹³C NMR Spectral Data and Comparative Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Compound | Assignment | Expected Chemical Shift (δ) ppm | Rationale and Comparison |
| This compound | C=O (Amide) | ~165 | The amide carbonyl carbon is characteristically found in this region.[3] |
| Quinoline Ar-C | ~115 - 150 | The nine carbons of the quinoline ring will appear in the aromatic region, with carbons attached to nitrogen or the amide group being the most deshielded.[5] | |
| Cl-CH₂ | ~43 | The carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom. This is a key signature for this functional group.[3] | |
| N-(5-chloroquinolin-8-yl)acetamide (Comparative) | Quinoline Ar-C | 116.4 - 148.6 | Provides a reference for the chemical shifts of the quinoline carbons.[4] |
| N-phenyl-2-chloroacetamide (Comparative) | C=O (Amide) | 164.934 | Confirms the expected region for the amide carbonyl carbon.[3] |
| Cl-CH₂ | 43.833 | Provides a precise comparison for the chloromethyl carbon.[3] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorptions for the secondary amide and the aromatic quinoline ring.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale and Comparison |
| Secondary Amide | N-H Stretch | ~3300 - 3250 | Medium-Strong | The N-H stretching vibration of a secondary amide typically appears as a single, sharp to moderately broad peak in this region.[6][7][8] |
| C=O Stretch (Amide I) | ~1670 - 1660 | Strong | The amide carbonyl stretch is a very strong and characteristic absorption. Its position can be influenced by hydrogen bonding.[6][9][10] | |
| N-H Bend (Amide II) | ~1550 - 1530 | Medium-Strong | This band arises from a coupling of the N-H bending and C-N stretching vibrations and is characteristic of secondary amides.[6] | |
| Aromatic Ring | C=C Stretch | ~1600, ~1500, ~1450 | Medium-Weak | Multiple bands are expected for the C=C stretching vibrations within the quinoline ring. |
| Chloroalkane | C-Cl Stretch | ~780 - 720 | Medium-Strong | The C-Cl stretch is expected in the fingerprint region of the spectrum. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight with minimal fragmentation. Electron ionization (EI) can be used to induce fragmentation and provide structural information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
Predicted Mass Spectral Data
The mass spectrum will provide the molecular ion peak and characteristic fragment ions.
| Ion | m/z (Expected) | Formula | Notes |
| [M+H]⁺ | 221.04 | C₁₁H₁₀ClN₂O | The protonated molecular ion. The presence of a chlorine atom will result in an isotopic peak at [M+H+2]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak. |
| [M]⁺˙ | 220.04 | C₁₁H₉ClN₂O | The molecular ion radical cation (observed in EI-MS). An isotopic peak at [M+2]⁺˙ will also be present. |
| Fragment 1 | 143.06 | C₉H₇N₂ | Loss of the chloroacetyl group (•COCH₂Cl). |
| Fragment 2 | 128.05 | C₉H₆N | Loss of the entire acetamide side chain. |
The fragmentation pattern in EI-MS would likely involve cleavage of the amide bond, which is a common fragmentation pathway for amides.[11][12][13]
Visualizing the Connections
Diagrams can help to visualize the relationships between the spectroscopic data and the molecular structure.
Caption: Interconnectivity of Spectroscopic Techniques for Structural Elucidation.
Conclusion
The structural confirmation of this compound is achieved through the congruent interpretation of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides complementary and self-validating information. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (secondary amide, aromatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. By comparing the acquired data with the predicted values and the spectral data of analogous compounds presented in this guide, researchers can confidently and rigorously confirm the structure of their synthesized material.
References
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]
-
Indian Academy of Sciences. Infrared spectroscopic studies of amides and anilides. [Link]
-
ScienceRise: Pharmaceutical Science. SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]
-
Química Organica.org. IR Spectrum: Amides. [Link]
-
University of Colorado Boulder. IR Absorption Table. [Link]
-
Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
SpectraBase. Acetamide, 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]- - Optional[13C NMR]. [Link]
-
York University. A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. [Link]
-
The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. [Link]
-
ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]
-
PubMed Central. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. [Link]
-
ResearchGate. (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
-
NIST WebBook. Acetamide, 2-chloro-. [Link]
-
NIST WebBook. 2-Chloro-2',6'-acetoxylidide. [Link]
-
Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]
-
ResearchGate. Assigning precursor–product ion relationships in indiscriminant MS/MS data from non-targeted metabolite profiling studies. [Link]
-
National Institutes of Health. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Spectrum: Amides [quimicaorganica.org]
- 9. ias.ac.in [ias.ac.in]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 12. youtube.com [youtube.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure due to its prevalence in numerous compounds with diverse biological activities.[1] Modifications to the quinoline core have led to the development of potent therapeutic agents. This guide provides a comparative analysis of the in vitro cytotoxicity of several N-quinolin-ylacetamide analogs, offering insights into their potential as anticancer agents. While direct cytotoxic data for 2-chloro-N-quinolin-5-ylacetamide is not extensively available in public literature, this guide will focus on structurally related analogs to provide a valuable comparative context for researchers in the field.
The Rationale for Targeting Cancer with Quinoline Derivatives
Quinoline and its derivatives have demonstrated a broad spectrum of anticancer activities, including the ability to induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1] The planar nature of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring system can modulate its biological activity, selectivity, and pharmacokinetic properties.[2] The acetamide moiety, particularly chloroacetamide, is a known pharmacophore that can act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins and DNA, leading to cytotoxicity.[3][4] The combination of a quinoline scaffold with a reactive acetamide side chain presents a promising strategy for the design of novel anticancer compounds.
Comparative Cytotoxicity of N-Quinolinylacetamide Analogs
The cytotoxic potential of novel compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Below is a summary of the reported cytotoxic activities of several N-quinolinylacetamide analogs and related quinoline derivatives against a panel of human cancer cell lines. This data has been compiled from various studies to facilitate a comparative analysis.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1: N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | Doxorubicin | N/A |
| Analog 2: 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | Data not in µM, but showed 54.4% apoptosis | Doxorubicin | N/A |
| Analog 3: 6-Nitro-2-p-tolylquinolin-4(1H)-one | K-562 (Leukemia) | > 50 | Doxorubicin | N/A |
| Analog 4: 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | 11.23 | Cisplatin | 10.34 |
| MDA-MB-231 (Breast) | 15.65 | Doxorubicin | 0.98 | |
| A549 (Lung) | 18.97 | Cisplatin | 12.45 | |
| Analog 5: 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.53 | Doxorubicin | N/A |
Note: The data presented is a synthesis from multiple sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.[2][5][6][7]
From the data, it is evident that subtle structural modifications to the quinoline scaffold can significantly impact cytotoxic activity. For instance, Analog 1, an acetamide derivative of a tetrahydroquinolin-2-one, exhibits potent activity against nasopharyngeal carcinoma cells.[7] In contrast, some simpler quinolin-4(1H)-one derivatives show varied activity depending on the substitutions. The sulfonamide derivative (Analog 4) demonstrates broad-spectrum activity against melanoma, breast, and lung cancer cell lines, with potency comparable to the standard chemotherapeutic cisplatin in some cases.[6][8] The nitro-substituted quinoline carbaldehyde (Analog 5) shows remarkable potency against colorectal carcinoma cells.[5]
Mechanistic Insights: How Quinoline Analogs Exert Their Effects
The cytotoxic effects of quinoline derivatives are often attributed to their ability to induce apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger the apoptotic cascade through various mechanisms:
-
DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring can intercalate between DNA base pairs, leading to cell cycle arrest and apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress within cancer cells by generating ROS, which can damage cellular components and trigger apoptosis.[9]
-
Mitochondrial Dysfunction: These compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[9]
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[5]
The following diagram illustrates a generalized pathway for quinoline-induced cytotoxicity.
Caption: Generalized mechanism of quinoline-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The two most common methods are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12][13]
Workflow Diagram:
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11][14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins, providing an estimation of total cell biomass.[15][16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[15]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA. Air dry the plates completely.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15] Air dry the plates.
-
Solubilization of Bound Dye: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Conclusion and Future Directions
The N-quinolinylacetamide scaffold and its analogs represent a promising avenue for the development of novel anticancer agents. The available data indicates that modifications to the quinoline ring system can lead to compounds with potent and selective cytotoxicity against a range of cancer cell lines. Further research should focus on elucidating the precise structure-activity relationships to optimize the therapeutic index of these compounds. Additionally, in vivo studies are warranted for the most promising candidates to evaluate their efficacy and safety in preclinical models. The standardized protocols provided in this guide should serve as a valuable resource for researchers working to advance these promising compounds from the bench to the clinic.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Books.
- Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). PubMed.
- Vichai, V., & Kirtikara, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21).
- Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
- Kasinski, A. L., Kelnar, K., Stahl, M., Bader, A. G., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21).
- Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 179, 443-458.
- MTT Cell Assay Protocol. (n.d.).
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 4044.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 4044.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024).
- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. (n.d.).
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Experimental and Therapeutic Medicine, 21(4).
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). European Journal of Medicinal Chemistry, 54, 385–395.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-chloro-N-quinolin-5-ylacetamide and Known Inhibitors of Sirtuins and NAMPT
A Technical Guide for Researchers in Drug Discovery
In the landscape of contemporary drug discovery, particularly in oncology and metabolic diseases, the pursuit of novel small molecule inhibitors with high potency and selectivity is paramount. This guide introduces 2-chloro-N-quinolin-5-ylacetamide , a novel chemical entity with a scaffold suggestive of enzymatic inhibition, and provides a framework for evaluating its efficacy against established inhibitors of key therapeutic targets: Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Nicotinamide Phosphoribosyltransferase (NAMPT).
Given the absence of published data on this compound, this guide will first delve into the established landscape of SIRT1, SIRT2, and NAMPT inhibitors, offering a comparative analysis of their efficacy based on preclinical and clinical data. Subsequently, it will outline a comprehensive, step-by-step experimental workflow to rigorously characterize the inhibitory potential of this compound and benchmark its performance against these known standards.
The Therapeutic Rationale for Targeting SIRT1, SIRT2, and NAMPT
Sirtuins and NAMPT are intrinsically linked through their dependence on nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.
-
Sirtuins (SIRTs) are a family of NAD+-dependent deacylases that regulate a wide array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation. Their dysregulation is implicated in various pathologies, making them attractive therapeutic targets.[1]
-
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells. Cancer cells, with their high metabolic demand, are often heavily reliant on this pathway, making NAMPT a compelling target for anticancer therapies.[2]
The interplay between these enzymes forms a critical axis in cellular homeostasis, and their targeted inhibition represents a promising strategy for therapeutic intervention.
Comparative Analysis of Known Inhibitors
A thorough understanding of the existing inhibitor landscape is crucial for contextualizing the potential of a novel compound. The following sections provide a comparative overview of well-characterized inhibitors for SIRT1, SIRT2, and NAMPT.
SIRT1 Inhibitors
SIRT1 has a dual role in cancer, acting as a tumor promoter or suppressor depending on the context. Its inhibition has been explored for various therapeutic applications, including oncology and neurodegenerative diseases.[3]
| Inhibitor | Target(s) | IC50 | Key Preclinical/Clinical Findings |
| Selisistat (EX-527) | SIRT1 | 38 nM (cell-free)[4] | Potent and highly selective for SIRT1 over SIRT2 and SIRT3 (>200-fold).[4] Has been evaluated in clinical trials for Huntington's disease.[5] |
| Cambinol | SIRT1, SIRT2 | SIRT1: 56 µM, SIRT2: 59 µM[6] | Dual inhibitor with similar potency against SIRT1 and SIRT2.[6] Induces apoptosis in Burkitt lymphoma cells and shows in vivo antitumor activity.[6][7] |
| Tenovin-6 | SIRT1, SIRT2 | SIRT1: 21 µM, SIRT2: 10 µM[8] | Water-soluble analog of Tenovin-1 that activates p53 through SIRT1 inhibition.[9] Demonstrates efficacy against acute lymphoblastic leukemia (ALL) cells.[10] |
SIRT2 Inhibitors
SIRT2 is predominantly a cytoplasmic deacetylase involved in cell cycle regulation and microtubule dynamics. Its inhibition has shown promise in cancer and neurodegenerative disease models.
| Inhibitor | Target(s) | IC50 | Key Preclinical/Clinical Findings |
| AGK2 | SIRT2 | 3.5 µM[11] | Selective for SIRT2, with ~10-fold and ~26-fold lower potency against SIRT1 and SIRT3, respectively.[12] Protects against α-synuclein toxicity in Parkinson's disease models.[12] |
| SirReal2 | SIRT2 | 140 nM[13] | Potent and highly selective SIRT2 inhibitor.[13][14] Induces tubulin hyperacetylation and shows synergistic antitumor effects with PI3K/mTOR inhibitors in acute myeloid leukemia cells.[13] |
| TM (Thiomyristoyl) | SIRT2 | 28 nM[15] | Potent and specific SIRT2 inhibitor with broad anticancer activity.[15][16] Promotes the degradation of the c-Myc oncoprotein.[16] |
NAMPT Inhibitors
Inhibition of NAMPT depletes cellular NAD+ levels, leading to an energy crisis and cell death, particularly in cancer cells with high NAD+ turnover.
| Inhibitor | Target(s) | IC50 | Key Preclinical/Clinical Findings |
| FK866 (Daporinad) | NAMPT | ~0.09 nM (cell-free)[4] | Highly potent and selective NAMPT inhibitor.[17] Has undergone Phase 1/2 clinical trials, but development was hampered by toxicities.[18] |
| GMX1778 (CHS-828) | NAMPT | < 25 nM[19] | Potent and specific NAMPT inhibitor.[19][20] Has been evaluated in Phase 1 clinical trials for solid tumors.[21] |
| OT-82 | NAMPT | ~2.89 nM (hematopoietic cancer cells)[2] | Novel NAMPT inhibitor with promising preclinical efficacy, particularly in hematological malignancies.[2] Currently in Phase 1 clinical trials for relapsed or refractory lymphoma.[22][23] |
| KPT-9274 | NAMPT, PAK4 | NAMPT: ~120 nM[4] | Dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[24] Orally bioavailable and has shown preclinical efficacy in various cancers, including ovarian cancer.[25] Currently in Phase 1 clinical trials.[1] |
Proposed Experimental Workflow for the Efficacy Evaluation of this compound
To ascertain the therapeutic potential of this compound, a systematic and rigorous evaluation of its inhibitory activity and cellular effects is necessary. The following experimental protocols provide a comprehensive framework for this characterization.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Interplay of NAMPT and Sirtuins in Cellular Regulation.
Caption: Experimental Workflow for Inhibitor Characterization.
Part 1: Biochemical Assays for Potency and Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT1, SIRT2, and NAMPT and to assess its selectivity.
Methodology: In Vitro Enzyme Inhibition Assays
-
Reagents and Materials:
-
Recombinant human SIRT1, SIRT2, and NAMPT enzymes.
-
Fluorogenic substrates for SIRT1/SIRT2 (e.g., Fluor de Lys®-SIRT1/SIRT2) and a suitable substrate for NAMPT (e.g., nicotinamide and PRPP).
-
NAD+ cofactor.
-
Assay buffer (specific to each enzyme).
-
This compound and known inhibitors (as positive controls) dissolved in DMSO.
-
384-well assay plates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound and the known inhibitors in DMSO.
-
In the assay plate, add the assay buffer, the respective enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the plate at the optimal temperature for the respective enzyme (e.g., 37°C).
-
Stop the reaction and measure the fluorescence signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Rationale: This initial screen provides a direct measure of the compound's ability to inhibit the target enzymes' catalytic activity. Comparing the IC50 values across different enzymes will reveal the compound's potency and selectivity profile, which is a critical determinant of its therapeutic potential and potential for off-target effects.
Part 2: Cell-Based Assays for Target Engagement and Cellular Efficacy
Objective: To confirm that this compound engages its target(s) within a cellular context and to evaluate its impact on cancer cell viability and apoptosis.
Methodology 1: Western Blot for Target Engagement
-
Cell Lines: Select cancer cell lines known to be sensitive to SIRT or NAMPT inhibition (e.g., MCF-7 for SIRT1/2, A431 for NAMPT).
-
Procedure:
-
Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated substrates of SIRT1 (e.g., acetyl-p53) or SIRT2 (e.g., acetyl-α-tubulin). For NAMPT inhibition, measure intracellular NAD+ levels using a commercially available kit.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Rationale: This assay provides direct evidence of target engagement within the cell. An increase in the acetylation of specific substrates indicates inhibition of the corresponding sirtuin. A decrease in intracellular NAD+ levels confirms NAMPT inhibition.
Methodology 2: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT or CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at concentrations around the GI50 value.
-
After 48 hours, harvest the cells and stain with Annexin V-FITC and propidium iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Rationale: These assays assess the functional consequences of target inhibition. A reduction in cell viability and an increase in apoptosis are key indicators of a compound's anticancer potential.
Part 3: In Vivo Efficacy Studies
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Methodology: Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Procedure:
-
Subcutaneously implant a suitable cancer cell line into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).
-
Rationale: In vivo studies are essential to determine if the in vitro activity of a compound translates into therapeutic efficacy in a whole-organism setting. This model allows for the assessment of antitumor activity, as well as potential toxicity.
Conclusion
The systematic evaluation of this compound, benchmarked against the established efficacy of known SIRT1, SIRT2, and NAMPT inhibitors, will provide a clear and objective assessment of its therapeutic potential. The detailed experimental workflows outlined in this guide offer a robust framework for researchers to not only characterize this novel compound but also to contribute valuable data to the broader field of targeted cancer therapy. By adhering to these rigorous scientific principles, the true efficacy and promise of this compound can be elucidated.
References
- Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679–690.
- Outeiro, T. F., Kontopoulos, E., Altmann, S., Kufareva, I., Strathearn, K. E., Amore, A. M., ... & Schwarzschild, M. A. (2007). Sirtuin 2 inhibitors rescue α-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519.
-
National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82. Retrieved from [Link]
- Hassan, B., Akcakanat, A., & Meric-Bernstam, F. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 978707.
- Spiegelman, N. A., Price, I. R., Jing, H., Wang, M., Yang, M., Cao, J., ... & Lin, H. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(18), 1890-1894.
-
ClinicalTrials.gov. (2023). Safety and Efficacy of OT-82 in Participants With Relapsed or Refractory Lymphoma. Retrieved from [Link]
- Laggner, P., & Murphy, R. F. (2009). Assessment of SIRT2 Inhibitors in Mouse Models of Cancer. Methods in Molecular Biology, 573, 253–266.
- Kajiwara, T., et al. (2024). Potential therapeutic strategy for recurrent ovarian cancer with a novel NAMPT inhibitor. Journal of Ovarian Research, 17(1), 28.
- Gertz, M., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site.
- Mao, Z., Hine, C., Tian, X., Van Meter, M., Au, M., Vaidya, A., ... & Lin, H. (2016). A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer cell, 29(3), 343-355.
-
Karyopharm. (n.d.). KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT. Retrieved from [Link]
- Parenti, M. D., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 27(19), 6296.
- Schiedel, M., et al. (2025). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. RSC Medicinal Chemistry, 16(8), 1533-1543.
- Walker, C., et al. (2021). Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation.
- Walker, C., et al. (2021).
- Perales-Puchalt, A., et al. (2021). Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. Cell Metabolism, 33(7), 1439-1454.e9.
- Dal, J., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(2), 265-270.
-
Patsnap. (2024). What are SIRT1 inhibitors and how do they work?. Retrieved from [Link]
- Szczepanik, A., et al. (2022). Additive pharmacological interaction between sirtuin inhibitor cambinol and paclitaxel in MCF7 luminal and MDA-MB-231 triple-negative breast cancer cells. PLoS One, 17(7), e0271921.
- Sussmuth, S. D., et al. (2015). An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease. Journal of Huntington's Disease, 4(4), 349-357.
- Watson, M., Roulston, A., Bélec, L., Billot, X., DeGrace, D., Drouin, M., ... & Bédard, J. (2009). The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors. Molecular and cellular biology, 29(21), 5872-5888.
- Li, L., et al. (2015). Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells.
- Pirrie, L., et al. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules, 17(10), 12206-12224.
- Mor-Vaknin, N., et al. (2013). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Molecules, 18(11), 14036-14066.
- Galli, U., et al. (2020).
- Kim, S. Y., et al. (2012). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner. Journal of Biological Chemistry, 287(26), 22276-22284.
-
ResearchGate. (n.d.). Activity of novel tenovin analogues against SIRT1 and SIRT2. Retrieved from [Link]
- Lain, S., Hollick, J. J., Campbell, J., Serna, D. D., Gancia, C., & Vassilev, L. T. (2008).
- Gibson, A., et al. (2019). Abstract 3592: Evaluation of OT-82, a nicotinamide phosphoribosyltransferase inhibitor (NAMPTi), as a potential therapeutic option for Ewing sarcoma. Cancer Research, 79(13_Supplement), 3592-3592.
- Szczepanik, A., et al. (2022). Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells. International Journal of Molecular Sciences, 23(7), 3959.
- Kim, H. Y., et al. (2021). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 26(11), 3254.
- Galli, U., et al. (2020).
- Gentile, D., et al. (2021). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cancers, 13(16), 4127.
- Marcucci, F., et al. (2019). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Scientific Reports, 9(1), 1-11.
Sources
- 1. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cambinol, SIRT1/2 inhibitor (CAS 14513-15-6) | Abcam [abcam.com]
- 8. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SirReal 2 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 19. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Facebook [cancer.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. karyopharm.com [karyopharm.com]
- 25. communities.springernature.com [communities.springernature.com]
A Comparative Guide to the Synthetic Validation of 2-chloro-N-quinolin-5-ylacetamide: A Key Intermediate in Medicinal Chemistry
This guide provides an in-depth technical analysis for the synthesis and validation of 2-chloro-N-quinolin-5-ylacetamide, a heterocyclic compound of significant interest to researchers in drug discovery and development. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of the reactive 2-chloroacetamide moiety provides a valuable synthetic handle for the construction of more complex molecules with potential biological activity, particularly in the realms of oncology and anti-infective research.
This document offers a critical comparison of synthetic methodologies, detailed experimental protocols, and a comprehensive guide to the analytical validation of the target compound. The information presented herein is designed to empower researchers to confidently synthesize, purify, and characterize this compound, ensuring the integrity and reproducibility of their scientific endeavors.
I. The Strategic Importance of this compound
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties[1][2]. The 2-chloroacetamide group is a versatile functional group known to be a key building block in the synthesis of various biologically active compounds. It can act as a precursor for the introduction of diverse functionalities through nucleophilic substitution of the chlorine atom. The combination of the quinoline nucleus with the 2-chloroacetamide side chain in this compound creates a molecule with significant potential as an intermediate for the synthesis of novel therapeutic candidates.
II. Primary Synthetic Route: N-Acylation of 5-Aminoquinoline
The most direct and widely employed method for the synthesis of N-aryl acetamides is the acylation of the corresponding amine with an acyl chloride. In the case of this compound, this involves the reaction of 5-aminoquinoline with chloroacetyl chloride.
A. Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 5-aminoquinoline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the nitrogen atom, typically facilitated by a mild base, to yield the stable amide product. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Workflow for the primary synthesis of this compound.
B. Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the N-chloroacetylation of aromatic amines.
Materials:
-
5-Aminoquinoline
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a solution of 5-aminoquinoline (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
III. Comparison of Synthetic Routes
While the N-acylation with chloroacetyl chloride is the most common approach, alternative methods can be considered, particularly when addressing challenges such as substrate sensitivity or a desire for more environmentally benign procedures.
| Parameter | Primary Route: Chloroacetyl Chloride | Alternative Route: Schotten-Baumann Conditions |
| Reagents | 5-Aminoquinoline, Chloroacetyl chloride, Organic Base (e.g., TEA) | 5-Aminoquinoline, Chloroacetyl chloride, Aqueous Base (e.g., NaOH) |
| Solvent | Anhydrous aprotic solvent (e.g., DCM, THF) | Biphasic system (e.g., Water/DCM) |
| Reaction Time | Typically 2-4 hours | Generally rapid, often under 1 hour |
| Yield | Generally high (often >80%) | Can be high, but may be affected by hydrolysis of the acyl chloride |
| Work-up | Aqueous work-up and extraction | Separation of layers |
| Advantages | Well-established, high yielding, good control over reaction conditions. | Often faster, avoids anhydrous conditions, uses inexpensive base. |
| Disadvantages | Requires anhydrous solvent and organic base. | Risk of chloroacetyl chloride hydrolysis, potential for side reactions. |
IV. Validation of this compound
Thorough analytical validation is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: A typical workflow for the purification and analytical validation of the synthesized product.
A. Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound based on the analysis of its structure and data from analogous compounds[3][4][5].
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring, a singlet for the -CH₂- group adjacent to the chlorine, and a broad singlet for the amide N-H proton. |
| ¹³C NMR | Resonances corresponding to the carbons of the quinoline ring, the amide carbonyl carbon, and the carbon of the -CH₂Cl group. The spectrum for a similar compound, N-(5-chloroquinolin-8-yl)acetamide, shows characteristic shifts that can be used for comparison[4]. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (220.66 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Cl stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Thin Layer Chromatography (TLC) | A single spot with a specific Rf value in a given solvent system. |
B. Experimental Protocols for Validation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
V. Conclusion
The synthesis of this compound via the N-acylation of 5-aminoquinoline with chloroacetyl chloride is a robust and reliable method. This guide provides a comprehensive framework for its synthesis, purification, and rigorous analytical validation. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery programs. The presented comparative analysis of synthetic routes and the detailed validation workflow are intended to uphold the principles of scientific integrity and reproducibility.
VI. References
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article Title]. Retrieved from [Provide a general, stable URL to a relevant section of the RSC website if a direct link is unavailable]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 85, 43-55. [Link]
-
Kavetskyy, T., et al. (2021). Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. Scientific Reports, 11(1), 1-14. [Link]
-
Lesyk, R., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(53). [Link]
-
Wang, Y., et al. (2016). Transition-Metal-Free Oxidative C5–C−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides. RSC Advances, 6(10), 8456-8459. [Link]
-
Patel, R. V., et al. (2011). Synthesis and Biological Evaluation of Some substituted-2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) Glutamic Acid Derivatives Against Prostate Cancer Cell Line PC3. Chemical & Pharmaceutical Bulletin, 59(11), 1365-1372. [Link]
-
Google Patents. (1943). Preparation of chloroacetamide. US2321278A.
-
SpectraBase. (n.d.). Acetamide, 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-. [Link]
-
Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4), 54-61. [Link]
-
Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-n-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]
-
Lesyk, R., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(53). [Link]
-
Google Patents. (1993). Acetamide derivatives. US5270342A.
-
Popa, M., et al. (2015). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 20(11), 20556-20576. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity profiling of 2-chloro-N-quinolin-5-ylacetamide
An In-Depth Guide to the Cross-Reactivity Profiling of 2-chloro-N-quinolin-5-ylacetamide: A Methodological Comparison
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is rarely a reality. Off-target effects, driven by a compound's interaction with unintended biomolecules, are a primary cause of clinical toxicity and trial failure. Consequently, the early and comprehensive characterization of a compound's selectivity profile is not merely a regulatory checkbox but a critical step in building a robust safety and efficacy case. This guide provides a detailed framework for the , a quinoline derivative.
While this compound is not an extensively characterized agent with a wealth of public data, its core structure is suggestive of potential kinase-directed activity, a common feature for quinoline-based scaffolds. This guide, therefore, uses kinase inhibition as a primary, illustrative example for profiling, while also providing a roadmap for broader, pan-target screening. We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and present a framework for data interpretation, comparing hypothetical outcomes for this compound against archetypal selective and non-selective inhibitors.
Part 1: The Strategic Imperative for Profiling
Before committing significant resources to a lead compound, it is paramount to understand its selectivity. A "promiscuous" compound that interacts with multiple targets can lead to unforeseen toxicities. Conversely, a highly selective compound may have a cleaner safety profile but might lack the desired efficacy if pathway redundancy is a factor. Profiling is an exercise in risk mitigation and informed decision-making.
Our strategy for characterizing this compound is a tiered approach, moving from broad, high-throughput in vitro screens to more focused, cell-based assays that confirm target engagement in a physiological context.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Experimental Methodologies & Protocols
Tier 1A: Broad Kinome Profiling
Causality and Experimental Choice: The ATP-binding site is highly conserved across the human kinome, making kinases a frequent source of off-target activity for small molecules. A broad, initial screen is the most efficient method to rapidly identify the primary targets and major off-targets of a novel compound. We select a binding assay format, such as Eurofins' KINOMEscan®, over an enzymatic assay for the initial screen.[1][2] The key advantage is that binding assays are independent of ATP concentration and can detect interactions with non-functional kinase conformations, providing a more comprehensive view of the compound's interaction landscape.[2]
Protocol: KINOMEscan® Profiling
This protocol is adapted from the principles of active site-directed competition binding assays.[2]
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: The compound is typically tested at a single, high concentration (e.g., 10 µM) for the initial broad screen to ensure the detection of even weak interactions.
-
Assay Principle: a. An affinity-tagged kinase is immobilized on a solid support. b. The test compound (this compound) is added to the system. c. A proprietary, tagged, broad-spectrum kinase inhibitor (the "probe") is added. d. The system is allowed to reach equilibrium.
-
Quantification: The amount of the probe bound to the kinase is quantified (e.g., via qPCR of the probe's DNA tag). If the test compound binds to the kinase, it will compete with the probe, resulting in a lower signal.
-
Data Expression: Results are typically expressed as "% Control" or "% Inhibition," where a lower percentage indicates stronger binding.
-
% Control = (Signal with Test Compound / Signal with DMSO) * 100
-
A common threshold for a "hit" is a % Control value < 35% or < 10%, indicating significant displacement of the probe.
-
Tier 1B: General Safety Screening
Causality and Experimental Choice: Beyond kinases, adverse drug reactions are frequently linked to off-target interactions with a well-defined set of proteins, including G-protein coupled receptors (GPCRs), ion channels (especially hERG), and transporters.[3][4] Proactively screening against a panel of these targets, such as the SafetyScreen44™ panel, can identify potential liabilities early, guiding medicinal chemistry efforts to mitigate these interactions.[3][4][5] This panel includes targets implicated in common adverse events affecting the central nervous, cardiovascular, and respiratory systems.[3]
Protocol: General Safety Panel Screening (e.g., SafetyScreen44™)
-
Compound Submission: Provide the compound at a concentration of 10 µM in DMSO.
-
Assay Formats: The panel employs a mixture of assay technologies appropriate for each target class:
-
Radioligand Binding Assays (GPCRs, Transporters, Ion Channels): Measures the ability of the test compound to displace a known, radio-labeled ligand from the target receptor.
-
Enzymatic Assays (e.g., COX-1, COX-2, PDE): Measures the compound's ability to inhibit the catalytic activity of the target enzyme.
-
-
Execution: Each assay is performed in duplicate at a single 10 µM concentration.
-
Data Analysis: Results are reported as percent inhibition. A standard hit threshold is ≥ 50% inhibition, which flags a potential interaction that warrants further investigation with dose-response studies.
Tier 2: Cellular Target Engagement Validation
Causality and Experimental Choice: An in vitro binding or enzymatic hit does not guarantee that the compound will engage the target in the complex milieu of a living cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target at relevant intracellular concentrations. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for validating target engagement in an un-modified, physiological setting.[6][7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6][7] This allows for a direct, physical measurement of the drug-target interaction inside the cell.[6][9]
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol: CETSA for a Kinase Hit
-
Cell Culture: Grow a relevant human cell line (e.g., one known to express the target kinase) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling. A typical gradient might be 40, 44, 48, 52, 56, 60, 64°C.
-
Lysis: Lyse the cells to release intracellular proteins. This is often achieved by several rapid freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the specific target kinase in the supernatant using a standard protein detection method like Western Blotting or ELISA.
-
Data Analysis: For each treatment condition (vehicle vs. drug), plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the drug-treated samples, indicating thermal stabilization.
Part 3: Data Interpretation & Comparative Analysis
The data from these tiered experiments allow for a comprehensive comparison of this compound against other compounds. For this guide, we will compare its hypothetical profiling data against two well-understood archetypes:
-
Sunitinib: A known multi-kinase inhibitor used in oncology, representing a "promiscuous" but effective compound.
-
Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
Comparative Data Tables
Table 1: Hypothetical Kinome Scan Results (% Control at 10 µM)
| Kinase Target | This compound (Hypothetical) | Sunitinib (Reference) | Gefitinib (Reference) |
| EGFR | 85.2 | 45.1 | 0.5 |
| VEGFR2 | 42.5 | 1.2 | 92.4 |
| PDGFRβ | 38.1 | 0.8 | 88.1 |
| KIT | 25.6 | 1.5 | 75.3 |
| SRC | 5.5 | 15.3 | 68.9 |
| LCK | 8.1 | 22.4 | 72.1 |
| ABL1 | 90.4 | 35.8 | 95.0 |
| CDK2 | 88.9 | 50.1 | 91.7 |
-
Data are presented as % Control, where a lower number indicates stronger binding. Hits (<10%) are in bold .
Interpretation: In this hypothetical scenario, this compound shows potent interaction with the SRC family kinases (SRC, LCK) and moderate interaction with KIT, PDGFRβ, and VEGFR2. This profile is distinct from the highly selective EGFR inhibitor Gefitinib and the broad-spectrum profile of Sunitinib.
Table 2: Hypothetical SafetyScreen44™ Panel Results (% Inhibition at 10 µM)
| Target | This compound (Hypothetical) | Sunitinib (Reference) | Gefitinib (Reference) |
| 5-HT2B Receptor | 65% | 15% | 8% |
| hERG K+ Channel | 12% | 25% | 18% |
| Dopamine Transporter | 5% | 8% | 3% |
| Adrenergic α1A | 8% | 55% | 11% |
| COX-1 | <5% | <5% | <5% |
-
Data are presented as % Inhibition. Hits (≥50%) are in bold .
Interpretation: The hypothetical data reveals a potential off-target liability for this compound at the serotonin 5-HT2B receptor, an interaction not prominent for the comparator drugs. This would be a critical finding, as agonism at this receptor is associated with valvular heart disease. All three compounds show low risk at the hERG channel at this concentration.
Table 3: Hypothetical Cellular Thermal Shift Assay (CETSA®) Results
| Target Protein | Cell Line | Compound (1 µM) | Thermal Shift (ΔTm in °C) | Interpretation |
| SRC | HT-29 (Colon Cancer) | This compound | +5.8°C | Confirmed cellular engagement |
| LCK | Jurkat (T-cell Leukemia) | This compound | +4.9°C | Confirmed cellular engagement |
| EGFR | A431 (Skin Cancer) | This compound | +0.5°C | No significant engagement |
| EGFR | A431 (Skin Cancer) | Gefitinib | +8.2°C | Strong, expected engagement |
Interpretation: The CETSA data hypothetically confirms that this compound enters cells and physically binds to its primary kinase targets, SRC and LCK, leading to their stabilization. The lack of a significant shift for EGFR further validates the selectivity observed in the in vitro binding assay.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of a novel chemical entity, this compound. By integrating broad in vitro screening with cell-based target validation, this workflow generates a high-fidelity "fingerprint" of the compound's biological interactions. The hypothetical comparative data illustrates how this compound could be differentiated from both highly selective and multi-targeted inhibitors, revealing a unique profile with potent activity at SRC family kinases and a specific off-target liability at the 5-HT2B receptor. This level of detailed, early-stage characterization is indispensable for making informed decisions in modern drug development, enabling the rational design of safer, more effective therapeutics.
References
-
KINOMEscan Technology . Eurofins Discovery. [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling . Ambit Biosciences Inc. (Note: Company acquired, technology now with Eurofins Discovery). [Link]
-
SafetyScreen44 Panel . Eurofins Discovery. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology. [Link]
-
Muller, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data . ACS Medicinal Chemistry Letters. [Link]
-
Kinome Profiling Service . MtoZ Biolabs. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors . Journal of Medicinal Chemistry. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels . Eurofins Discovery. [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs . Enzymlogic. (2017). [Link]
-
CNS SafetyScreen panel . Eurofins Discovery. [Link]
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling . Nature Reviews Drug Discovery. [Link]
-
CETSA . Pelago Bioscience. [Link]
-
Stevers, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates . Scientific Reports. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services . Technology Networks. [Link]
-
Eurofins Panlabs Safety Screening Webinar . (2013). YouTube. [Link]
-
Gao, K., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge . Bioinformatics. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]
-
Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors . Nature Biotechnology. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. news-medical.net [news-medical.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-chloro-N-quinolin-5-ylacetamide
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug discovery and development, the synthesis of novel active pharmaceutical ingredients (APIs) is a cornerstone. Intermediates, such as 2-chloro-N-quinolin-5-ylacetamide, are the foundational building blocks upon which the final API is constructed. The purity of these intermediates is not a trivial matter; it is a critical determinant of the final drug product's safety and efficacy.[1] The presence of unwanted impurities, even at trace levels, can lead to the formation of toxic by-products, alter the API's pharmacological profile, or compromise its stability.[2]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate stringent quality control over APIs and their starting materials to ensure patient safety.[3][4] This guide provides a comprehensive, field-proven comparison of analytical methodologies for validating the purity of synthesized this compound. We will move beyond mere protocols to explain the causality behind our analytical choices, empowering you to build a robust, self-validating system for purity assessment.
Synthesis and the Genesis of Impurities
To effectively validate purity, one must first understand the potential impurities that can arise during synthesis. This compound is typically synthesized via the acylation of 5-aminoquinoline with chloroacetyl chloride. This seemingly straightforward reaction can introduce several classes of impurities.
Caption: Potential impurity pathways in the synthesis of this compound.
Common Impurity Sources:
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions (e.g., di-acylation).[5][6]
-
Reagent-Related Impurities: Impurities originating from the reagents themselves, such as chloroacetic acid from the hydrolysis of chloroacetyl chloride.
-
Residual Solvents: Organic volatile impurities that are used in the synthesis or purification process.[1]
A Comparative Analysis of Purity Validation Techniques
No single analytical technique is sufficient to declare a compound "pure." A robust validation strategy employs an orthogonal approach, using multiple techniques that measure different physicochemical properties. Here, we compare the most effective methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the industry standard for purity assessment, separating components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[7] For a molecule like this compound, a reversed-phase method is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Purity is typically expressed as a percentage of the main peak area relative to the total area of all detected peaks.
Experimental Protocol: HPLC-UV Purity Assay
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[8]
-
Injection Volume: 10 µL.
Data Presentation & Interpretation:
The primary output is a chromatogram. The area of each peak is proportional to the concentration of the corresponding component.
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,200 | 0.30 | 5-Aminoquinoline (Impurity) |
| 2 | 8.9 | 5,015,000 | 99.50 | Product |
| 3 | 12.1 | 10,100 | 0.20 | Unknown Impurity |
| Total | 5,040,300 | 100.00 |
Causality & Insights:
-
Why a C18 column? The quinoline and acetamide moieties give the molecule a moderate polarity, making it well-suited for retention and separation on a nonpolar C18 stationary phase.
-
Why a gradient? A gradient elution (increasing organic solvent concentration) is crucial for eluting potential impurities with a wide range of polarities and ensuring that highly retained, nonpolar by-products are washed from the column.
-
Limitations: HPLC-UV cannot identify unknown impurities; it only quantifies their relative abundance. It assumes all compounds have a similar UV response, which may not be true.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the powerful separation of HPLC with the mass-resolving capability of mass spectrometry, making it the premier tool for identifying unknown impurities.[6][7] As components elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined, providing definitive molecular weight information.
Experimental Protocol: LC-MS Impurity Identification
-
LC Method: Use the same HPLC method as described above to ensure correlation of retention times.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) analyzer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the quinoline nitrogen is readily protonated.
-
Scan Range: 100-1000 m/z.
-
Data Analysis: Extract the mass spectrum for each chromatographic peak. The molecular weight of this compound is 220.66 g/mol . In ESI+ mode, we expect to see the protonated molecule [M+H]⁺ at m/z 221.67.
Data Presentation & Interpretation:
By analyzing the m/z of the impurity peaks, we can deduce their structures.
Table 2: Hypothetical LC-MS Impurity Identification
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Rationale |
| 3.5 | 145.1 | 5-Aminoquinoline | Matches MW of starting material (144.17 g/mol ) |
| 8.9 | 221.7 | Product | Matches MW of product (220.66 g/mol ) |
| 12.1 | 297.7 | Di-acylated By-product | Corresponds to addition of another chloroacetyl group (C₂H₂ClO) to the product |
Causality & Insights:
-
Why ESI+? The basic nitrogen on the quinoline ring is easily protonated, making ESI in positive mode a highly sensitive ionization technique for this class of compounds.
-
Trustworthiness: LC-MS provides empirical evidence (molecular weight) to confirm the identity of both the main product and its process-related impurities, transforming "unknowns" from the HPLC analysis into known, quantifiable entities.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[10] For purity validation, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantification of impurities against the main compound if a unique, non-overlapping signal for the impurity is present.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[10]
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum with 16-64 scans.
-
Data Processing: Process the data (Fourier transform, phase, and baseline correction) and integrate all signals.
Data Presentation & Interpretation:
The spectrum should be consistent with the structure of this compound. Impurity signals will appear as extra peaks.
Table 3: Expected ¹H NMR Signals for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | singlet | 1H | -NH- |
| ~8.9 | doublet of doublets | 1H | Quinoline H2 |
| ~8.0-7.5 | multiplet | 5H | Quinoline Ar-H |
| ~4.4 | singlet | 2H | -CH₂Cl |
Causality & Insights:
-
Why DMSO-d₆? The amide proton (-NH-) is often broad and can exchange with protic solvents like methanol-d₄. DMSO-d₆ is aprotic and an excellent solvent for this compound, allowing for clear observation of the NH proton.
-
Detecting Impurities: Unreacted 5-aminoquinoline would show a characteristic broad singlet for the -NH₂ group around 5-6 ppm. Residual triethylamine would show a quartet and a triplet in the aliphatic region. NMR provides an orthogonal check on purity that is not dependent on chromatographic separation.
Elemental Analysis
Principle: Elemental analysis, typically by combustion, determines the mass fraction of carbon, hydrogen, and nitrogen (CHN analysis) in a pure organic compound.[11][12] The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₁H₉ClN₂O). A close match is strong evidence of high purity.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the thoroughly dried sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.
Data Presentation & Interpretation:
The results are compared directly with the calculated theoretical values. An acceptable deviation is typically within ±0.4%.[13]
Table 4: Hypothetical Elemental Analysis Data
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 59.88 | 59.75 | -0.13 |
| Hydrogen (H) | 4.11 | 4.15 | +0.04 |
| Nitrogen (N) | 12.70 | 12.61 | -0.09 |
Causality & Insights:
-
Why is this a "gold standard" check? Unlike chromatographic or spectroscopic methods that focus on relative purity or structure, elemental analysis provides a fundamental assessment of the compound's elemental composition. A significant deviation indicates the presence of an impurity with a different elemental formula (e.g., residual solvent, inorganic salt).
-
Prerequisites: This technique demands a sample free of non-combustible impurities (like silica gel) and residual solvents, as these will drastically skew the results. The sample must be meticulously dried beforehand.
Integrated Workflow for Purity Validation
A sequential and logical application of these techniques provides a self-validating system for purity assessment.
Caption: An integrated workflow for the comprehensive validation of chemical purity.
This workflow ensures that the material is not only chromatographically pure (HPLC) but also structurally correct (NMR), with known impurities (LC-MS), and the correct elemental composition (Elemental Analysis), providing unimpeachable evidence of its identity and purity.
Conclusion
Validating the purity of a pharmaceutical intermediate like this compound is a multi-faceted process that underpins the quality and safety of the final drug product. Relying on a single analytical result is insufficient. By employing an orthogonal testing strategy that combines the quantitative power of HPLC, the identification capabilities of LC-MS, the structural confirmation of NMR, and the fundamental verification of elemental analysis, researchers can establish a trusted, verifiable, and scientifically sound purity profile. This rigorous approach is not just good science; it is an essential requirement for advancing drug candidates from the laboratory to the clinic.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
-
Presto Experts. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Presto Experts. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
-
Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
-
PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor. [Link]
-
IUPAC. (2023). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. IUPAC. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
-
U.S. Food and Drug Administration. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. FDA. [Link]
-
National Institutes of Health. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. NIH. [Link]
-
ScienceRise: Pharmaceutical Science. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise. [Link]
-
SpectraBase. (n.d.). Acetamide, 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]- - Optional[13C NMR]. SpectraBase. [Link]
-
The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. RSC. [Link]
-
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. NIH. [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]
-
IUPAC. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. IUPAC. [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
-
National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. NIH. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 2-chloro-N-quinolin-5-ylacetamide and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. When functionalized with a reactive 2-chloroacetamide group, a pharmacophore known for its own spectrum of bioactivities, the resulting N-quinolinyl-2-chloroacetamides present a compelling area of investigation. This guide provides a comparative analysis of the potential biological activities of 2-chloro-N-quinolin-5-ylacetamide and its regioisomers, where the chloroacetamide moiety is positioned at other locations on the quinoline ring.
The Chemical Landscape: Quinoline and 2-Chloroacetamide Scaffolds
The biological potential of 2-chloro-N-quinolinylacetamides can be inferred from the well-documented activities of their constituent parts: the quinoline ring and the N-substituted 2-chloroacetamide moiety.
The Quinoline Nucleus: A Versatile Pharmacophore. Quinoline and its derivatives are known to exhibit a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many quinoline-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the disruption of key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Activity: The quinoline scaffold is a cornerstone in the development of antibacterial, antifungal, and antiprotozoal agents. The antimalarial drug chloroquine is a classic example.
The 2-Chloroacetamide Moiety: A Reactive Warhead. N-substituted 2-chloroacetamides are recognized for their biological activities, which are often attributed to the reactive chloroacetyl group[1]. This group can act as an electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. This reactivity underpins their utility as:
-
Antimicrobial Agents: These compounds have shown efficacy against a range of bacteria and fungi[1].
-
Anticancer Agents: The ability to alkylate biological targets makes them of interest in the design of cytotoxic compounds.
The combination of these two pharmacophores in 2-chloro-N-quinolinylacetamide suggests a high probability of significant biological activity, with the point of attachment on the quinoline ring likely playing a crucial role in modulating this activity.
A Comparative Look at Biological Activity: Insights from Analogs
In the absence of direct comparative data for the regioisomers of 2-chloro-N-quinolinylacetamide, we can draw inferences from studies on structurally similar compounds. The position of the substituent on the quinoline ring is known to significantly influence the biological properties of the molecule.
Anticancer Activity: A Positional Paradigm
Studies on various substituted quinolines suggest that the position of functional groups dramatically impacts their cytotoxic effects. For instance, in a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, modifications to the benzimidazole ring led to significant changes in their antiproliferative activity against hepatocellular carcinoma cell lines[2]. While this is a different series of compounds, it highlights the sensitivity of the quinoline scaffold to substitution patterns.
It is plausible that the different electronic and steric environments of each position on the quinoline ring will influence the reactivity and binding of the 2-chloroacetamide moiety to its biological targets. For example, the accessibility of the chloroacetyl group to a target protein's active site may be hindered or enhanced depending on its proximity to the quinoline nitrogen or other parts of the ring system.
Table 1: Hypothetical Comparative Anticancer Activity of 2-chloro-N-quinolinylacetamide Regioisomers
| Compound | Position of Substitution | Predicted Relative Activity | Rationale based on Analog Studies |
| Target | 5-yl | Moderate to High | The 5-position is relatively unhindered, potentially allowing for favorable interactions with biological targets. |
| Regioisomer 1 | 2-yl | Low to Moderate | Substitution at the 2-position may be sterically hindered by the chloroacetamide group itself. |
| Regioisomer 2 | 3-yl | Moderate | The 3-position offers a different electronic environment compared to the 5- and 8-positions. |
| Regioisomer 3 | 4-yl | Moderate to High | The 4-position (peri-position to the nitrogen) can influence the electronic properties of the ring system. |
| Regioisomer 4 | 6-yl | Moderate | The 6-position is electronically distinct and may lead to different target interactions. |
| Regioisomer 5 | 7-yl | Moderate | Similar to the 6-position, the 7-position offers another avenue for SAR exploration. |
| Regioisomer 6 | 8-yl | High | The 8-position is of particular interest due to the potential for chelation with metal ions by the quinoline nitrogen and the amide oxygen, a property known to influence the biological activity of 8-hydroxyquinolines. |
Note: This table is predictive and intended to guide experimental design. Actual activities would need to be determined empirically.
Antimicrobial Activity: A Spectrum of Possibilities
The position of the chloroacetamide group is also expected to influence the antimicrobial spectrum and potency of these compounds. N-substituted chloroacetamides have demonstrated broad-spectrum antimicrobial potential[1]. The variation in lipophilicity and charge distribution across the different quinoline regioisomers will affect their ability to penetrate bacterial and fungal cell walls and membranes.
For instance, a study on N-(substituted phenyl)-2-chloroacetamides revealed that the position of substituents on the phenyl ring influenced their effectiveness against Gram-positive and Gram-negative bacteria[1]. This underscores the importance of positional isomerism in determining antimicrobial activity.
Experimental Design for a Comparative Study
To rigorously compare the biological activities of this compound and its regioisomers, a systematic experimental approach is required.
Synthesis of Regioisomers
The synthesis of the target compound and its regioisomers would likely involve the acylation of the corresponding aminoquinolines with chloroacetyl chloride.
Caption: General synthetic workflow for 2-chloro-N-quinolinylacetamide regioisomers.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of each 2-chloro-N-quinolinylacetamide regioisomer for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit cell growth by 50%.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the regioisomers can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of each regioisomer in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under suitable conditions for the respective microorganisms (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Mechanisms of Action
The biological activity of 2-chloro-N-quinolinylacetamides is likely to be multifaceted. Based on the activities of related compounds, several potential mechanisms of action can be proposed.
Anticancer Mechanism: Induction of Apoptosis
Many quinoline and chloroacetamide derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic pathways.
Caption: Proposed ROS-mediated apoptotic pathway.
The differential activity of the regioisomers could be due to their varying abilities to induce ROS, which may be influenced by their redox properties and intracellular localization.
Antimicrobial Mechanism: Covalent Inhibition of Essential Enzymes
The electrophilic chloroacetyl group is a key feature that can covalently bind to nucleophilic residues (such as cysteine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition.
Sources
Unraveling the Structure-Activity Relationship of 2-chloro-N-quinolin-5-ylacetamide Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the journey to novel therapeutics is paved with a deep understanding of the intricate dance between a molecule's structure and its biological function. This guide provides a comprehensive comparative analysis of the structure-activity relationship (SAR) of 2-chloro-N-quinolin-5-ylacetamide analogs. While a systematic SAR study on this precise scaffold is not extensively documented in publicly available literature, valuable insights can be extrapolated from the biological evaluation of structurally related quinoline and chloroacetamide derivatives.[1] This document synthesizes these findings to construct a putative SAR, offering a roadmap for the rational design of more potent and selective therapeutic agents.
The quinoline and chloroacetamide moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, particularly in oncology.[2][3] The strategic combination of these two pharmacophores presents a promising avenue for the development of novel drug candidates. This guide will delve into the synthesis, comparative biological activities, and mechanistic insights of these analogs, supported by experimental data and visual models to elucidate key concepts.
Comparative Biological Activity of Structurally Related Analogs
The primary therapeutic area of investigation for quinoline-acetamide and quinoline-benzamide hybrids has been oncology, with a significant focus on their antiproliferative and kinase inhibitory activities.[1][2] The biological activity of these analogs is profoundly influenced by the nature and position of substituents on both the quinoline and the acetamide/benzamide rings.
To construct a preliminary SAR for the this compound scaffold, we can analyze the data from analogous series of compounds. The following table summarizes the in vitro antiproliferative activities of selected 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which share key structural features with our target scaffold.[1][2]
| Compound ID | Base Scaffold | Modifications | Cell Line | Biological Activity (IC₅₀, µM) | Reference |
| 1a | 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | 5,6-dimethyl benzimidazole | HepG2 | 7.54 | [1] |
| 1b | 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | 5,6-dichloro benzimidazole | HepG2 | 10.26 | [1] |
| 2a | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | - | HepG2 | >50 | [2] |
| 2b | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | - | SK-OV-3 | 9.3 | [2] |
| 2c | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | - | NCI-H460 | 11.2 | [2] |
Note: The data presented is for structurally related compounds and serves to infer the SAR for the target scaffold.
Based on the analysis of these and other related compounds, several key SAR points can be inferred for the this compound scaffold:
-
The Quinoline Core: The quinoline ring system is a critical pharmacophore. Substitutions on this ring can significantly modulate activity. The position of the linkage to the acetamide group (in this case, position 5) is crucial for target engagement.
-
The 2-Chloro Substituent: The chloro group at the 2-position of the quinoline ring is a common feature in many biologically active analogs and is likely important for activity.[1][2]
-
The Acetamide Linker: The amide bond is a key structural element, likely participating in hydrogen bonding interactions with target proteins. Modifications to this linker could have a substantial impact on biological activity.[1]
-
Substitutions on the Phenyl Ring of Acetamide: While our core topic specifies an acetamide, insights from benzamide analogs are highly relevant. Substitutions on the phenyl ring of the N-aryl acetamide portion are critical. Electron-withdrawing groups often enhance potency.[1] For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, chloro and trifluoromethyl substitutions showed improved potency.[4]
Proposed Mechanism of Action: Induction of Apoptosis
Several quinoline and benzamide analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] A proposed mechanism of action for certain quinoline derivatives is the induction of apoptosis through the p53/Bax-dependent pathway.[1] The following diagram illustrates this proposed signaling cascade.
Caption: Proposed p53/Bax-dependent apoptotic pathway.
Experimental Protocols for Biological Evaluation
To establish the SAR of novel this compound analogs, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the compounds on various cancer cell lines using the methylthiazol tetrazolium (MTT) assay.[2]
Materials:
-
Cancer cell lines (e.g., HepG2, SK-OV-3, NCI-H460) and a normal cell line (e.g., HL-7702).[2]
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After treatment, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Hoechst 33258 Staining
This protocol is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde in PBS.
-
Hoechst 33258 staining solution (10 µg/mL in PBS).
-
Fluorescence microscope.
-
Glass coverslips and slides.
Procedure:
-
Grow cells on glass coverslips in 6-well plates.
-
Treat the cells with the test compound at different concentrations (e.g., 6, 8, and 10 µM) for 24 hours.[2]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33258 solution for 10 minutes in the dark.[2]
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence.[2]
Experimental and Synthesis Workflow
The development and evaluation of novel analogs follow a structured workflow, from synthesis to biological characterization.
Caption: General workflow for synthesis and evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The inferred SAR, based on structurally related compounds, suggests that systematic modifications of the quinoline and N-arylacetamide moieties are likely to yield compounds with improved potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs to validate the putative SAR presented here. Further mechanistic studies, including kinase profiling and in vivo efficacy studies, will be crucial in advancing the most promising candidates toward clinical development.
References
- Unraveling the Structure-Activity Relationship of 2-Chloro-N-quinolin-5-yl-benzamide Analogs: A Comparative Guide - Benchchem.
- Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties - Benchchem.
-
Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - MDPI. Available from: [Link]
- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC - PubMed Central. Available from: [Link]
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF - ResearchGate. Available from: [Link]
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-chloro-N-quinolin-5-ylacetamide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chloro-N-quinolin-5-ylacetamide (CAS No. 121221-08-7). As a chlorinated organic compound used in research and development, its proper disposal is not merely a procedural formality but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that every step, from waste segregation to final disposal, is conducted with the highest degree of safety and scientific integrity.
Hazard Profile and Foundational Safety
This compound is a halogenated acetamide derivative. Its hazard profile is primarily dictated by its chemical structure. The presence of chlorine classifies it as a halogenated organic compound, which requires a specific disposal pathway.[1][2][3]
Primary Hazards:
-
Harmful if Swallowed (Acute Oral Toxicity) [4]
-
Causes Skin Irritation [4]
-
Causes Serious Eye Damage [4]
-
May Cause Respiratory Irritation [4]
The fundamental principle of safe disposal begins with a thorough understanding of these risks. Improper handling can lead to acute exposure, while incorrect disposal, such as release into sewer systems, is strictly prohibited to prevent environmental contamination.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form—pure solid, in solution, or as waste—the following personal protective equipment is mandatory. The causality behind each selection is to create a complete barrier against the primary routes of exposure.
| PPE Component | Specification & Rationale |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile or neoprene). This is critical to prevent dermal contact and skin irritation.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin. |
| Eye/Face Protection | Use tightly fitting safety goggles or a full-face shield.[6] This protects against accidental splashes of solutions or contact with airborne dust particles that can cause severe eye damage. |
| Body Protection | A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned. |
| Respiratory Protection | All handling of the solid compound or any procedure that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[7] If a fume hood is unavailable or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5] |
The Critical Importance of Waste Segregation
From a logistical and safety standpoint, the most crucial step in the disposal process is correct waste segregation. As a chlorinated compound, this compound must never be mixed with non-halogenated organic waste.
Rationale: Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[5] Mixing this waste stream with non-halogenated solvents contaminates the entire container, forcing it to be treated via the more complex and expensive halogenated disposal process.[7][8]
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other constituents (e.g., solvents).[7]
-
Keep this container separate from other waste streams, particularly non-halogenated solvents, aqueous waste, and regular trash.
Step-by-Step Disposal Protocol for Routine Laboratory Waste
This protocol covers the disposal of expired chemicals, leftover reaction materials, and contaminated labware.
-
Containerization: Select a chemically compatible container (e.g., a high-density polyethylene or glass bottle with a secure screw cap) for waste collection.[7] Ensure the container is in good condition, free from leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[7] Fill out all required information, including the generator's name, location, and a complete list of the chemical contents by percentage.
-
Collection of Waste:
-
Solid Waste: Carefully transfer solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into the designated "Halogenated Organic Solids" container.
-
Liquid Waste: Collect solutions containing this compound in a designated "Halogenated Organic Liquids" container.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this chemical must be placed in a designated sharps container that is also labeled as halogenated waste.
-
-
Storage: Keep the waste container tightly sealed when not in use.[7] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to manage potential leaks.
-
Final Disposal: Once the container is nearly full (do not overfill), or if the chemical has been stored for an extended period, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] The ultimate disposal method is typically high-temperature incineration at a licensed chemical destruction plant.[5]
Emergency Protocol: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height. If outside a hood, ventilate the room if it is safe to do so.
-
Restrict Access: Prevent entry into the spill area.
-
Assess and Equip: Before re-entering, don the appropriate PPE as detailed in Section 2, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][7]
-
Cleanup:
-
For a solid spill , gently cover the material with an absorbent pad. Moisten the material slightly to prevent dust from becoming airborne, then carefully sweep it into a container.[6]
-
For a liquid spill , cover with inert, absorbent material. Allow it to be fully absorbed.
-
-
Collection: Using non-sparking tools, carefully scoop the absorbed material and all contaminated cleaning supplies into a designated hazardous waste container. Seal and label the container as "Halogenated Spill Debris" with a full list of contents.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office according to your institution's policies.
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing this compound waste, from initial generation to final disposal.
Caption: Decision workflow for handling and disposing of this compound.
References
-
UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at: [Link]
-
Classification of special laboratory waste. University of Barcelona. Available at: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Tufts University. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. PubChem. Available at: [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Sources
- 1. uwosh.edu [uwosh.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. uakron.edu [uakron.edu]
- 4. 2-Chloro-N-(quinolin-5-yl)acetamide | 121221-08-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-quinolin-5-ylacetamide
Welcome to your comprehensive guide on the safe handling of 2-chloro-N-quinolin-5-ylacetamide. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each piece of personal protective equipment (PPE), empowering you to work confidently and securely. Our goal is to provide value beyond the product, building a foundation of trust through expert, field-proven insights.
Understanding the Hazard Profile
Before we delve into specific PPE, we must first understand the nature of this compound. While comprehensive toxicological data for this specific compound is not extensively published, the available safety data sheets and analysis of its structural motifs—a chloroacetamide and a quinoline—point towards several key hazards. Chloroacetamides are a class of compounds known for their potential to be irritants and sensitizers. The quinoline moiety is also present in many biologically active compounds.
Based on available data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[1]. Therefore, our PPE strategy must be comprehensive, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
The Core Ensemble: Your Primary Defense
When handling this compound, a standard set of PPE is non-negotiable. This core ensemble should be worn at all times in the laboratory when the compound is being handled.
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with this compound.
-
What to Wear: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many chemicals. However, it is best practice to consult a glove compatibility chart for the specific chemical or class of chemicals being used.
-
The Rationale: Gloves provide a physical barrier between your skin and the chemical, preventing skin irritation and potential absorption[2].
-
Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
Don two pairs of gloves ("double-gloving") when handling highly concentrated solutions or for prolonged procedures. This provides an extra layer of protection in case the outer glove is compromised.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Dispose of used gloves in the appropriate hazardous waste container immediately after use.
-
Wash your hands thoroughly after removing gloves.
-
Eye and Face Protection: Shielding Your Vision
The potential for serious eye damage from this compound necessitates robust eye and face protection.
-
What to Wear: ANSI-approved safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, chemical splash goggles are recommended. A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection for the entire face.
-
The Rationale: This equipment protects your eyes from splashes, mists, and airborne particles of the compound, which can cause serious and irreversible damage[2][3].
-
Best Practices:
-
Ensure your eye protection fits snugly and comfortably.
-
In the event of a splash, immediately use an eyewash station for at least 15 minutes and seek medical attention.
-
Body Protection: Guarding Against Contamination
Protecting your skin and personal clothing from contamination is crucial.
-
What to Wear: A standard laboratory coat is essential. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.
-
The Rationale: Protective clothing prevents the chemical from coming into contact with your skin and contaminating your personal clothes, which could lead to prolonged exposure[3].
-
Best Practices:
-
Keep your lab coat fully buttoned.
-
Remove your lab coat before leaving the laboratory to prevent the spread of contamination.
-
Launder lab coats regularly and separately from personal clothing.
-
Respiratory Protection: When Air Purity is a Concern
Given that this compound may cause respiratory irritation, controlling inhalation exposure is critical[1].
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls, such as working in a certified chemical fume hood.
-
When a Respirator is Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.
-
What to Wear: A NIOSH-approved respirator is necessary. For powders, a particulate respirator (e.g., N95, N100) may be sufficient. If vapors are a concern, a respirator with organic vapor cartridges is appropriate. In situations with high concentrations or unknown exposure levels, a full-face respirator or a powered air-purifying respirator (PAPR) should be used[3][4].
-
The Rationale: Respirators filter out harmful dust, mists, or vapors from the air you breathe, preventing irritation and potential systemic effects.
-
Crucial Considerations:
-
Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.
-
Ensure you are using the correct type of cartridge for the hazard and that it is replaced on a regular schedule.
-
Procedural Workflow for Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and any used absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The recommended method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing[4]. Do not discharge this chemical into sewer systems or the environment[4].
-
Consult Your EHS: Always adhere to your institution's specific hazardous waste disposal protocols. Your Environmental Health and Safety (EHS) department is your primary resource for guidance on proper waste management.
Caption: Step-by-step waste disposal plan for this compound.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. Should you have any further questions, do not hesitate to consult your institution's safety officer or refer to the Safety Data Sheet for this compound.
References
-
Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]
-
2-Chloroacetamide - Safety Data Sheet. Eurofins. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






